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2,5-Furandione, 3-pentyl-

Cat. No.: B15467850
CAS No.: 54124-55-9
M. Wt: 168.19 g/mol
InChI Key: QJDWGGQFMAZCDR-UHFFFAOYSA-N
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Description

2,5-Furandione, 3-pentyl- is a succinic anhydride derivative characterized by a furandione core substituted with a pentyl chain. This structural motif is common to a class of chemicals known as alkylsuccinic anhydrides, which are valued in industrial and scientific research for their reactivity and amphiphilic properties . The pentyl chain confers specific hydrophobicity, making this compound a candidate for development in areas such as polymer chemistry, where similar anhydrides serve as crosslinking agents, and in materials science for the synthesis of surfactants and lubricants . The reactivity of the furandione (anhydride) group is its key functional feature; it readily undergoes ring-opening reactions with nucleophiles such as amines and alcohols to form ester-amide derivatives, a mechanism that is fundamental to its application in modifying polymers and other materials . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a model compound to study the behavior of mid-chain alkyl anhydrides. As a member of this chemical family, it is essential to handle 2,5-Furandione, 3-pentyl- with appropriate safety precautions. Please note: This product is for research purposes only and is not intended for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B15467850 2,5-Furandione, 3-pentyl- CAS No. 54124-55-9

Properties

CAS No.

54124-55-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-pentylfuran-2,5-dione

InChI

InChI=1S/C9H12O3/c1-2-3-4-5-7-6-8(10)12-9(7)11/h6H,2-5H2,1H3

InChI Key

QJDWGGQFMAZCDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=O)OC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Furandione, 3-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound 2,5-Furandione, 3-pentyl-, also known as 3-pentylmaleic anhydride. Due to the limited availability of direct literature on this specific molecule, this guide consolidates information on general synthetic methodologies for analogous compounds and provides predicted characterization data based on established principles of organic chemistry and spectroscopy.

Synthesis

The synthesis of 2,5-Furandione, 3-pentyl- can be approached through the 1,4-conjugate addition of a pentyl nucleophile to maleic anhydride. The use of a Grignard reagent in the presence of a copper catalyst is a standard method to favor 1,4-addition over 1,2-addition to the carbonyl group of α,β-unsaturated systems.

Proposed Synthetic Pathway: Copper-Catalyzed 1,4-Addition of a Grignard Reagent

The proposed synthesis involves the reaction of pentylmagnesium bromide with maleic anhydride in the presence of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI). The Grignard reagent is a strong nucleophile, and the copper catalyst facilitates the conjugate addition to the β-carbon of the maleic anhydride ring.

Synthesis_Pathway MaleicAnhydride Maleic Anhydride Intermediate Enolate Intermediate MaleicAnhydride->Intermediate 1. PentylMgBr Pentylmagnesium Bromide PentylMgBr->Intermediate 1. Catalyst CuI (catalyst) Catalyst->Intermediate Product 2,5-Furandione, 3-pentyl- Intermediate->Product 2. Workup Acidic Workup Workup->Product

Figure 1: Proposed synthetic pathway for 2,5-Furandione, 3-pentyl-.
Detailed Experimental Protocol

Materials:

  • Maleic anhydride (99%)

  • Magnesium turnings

  • 1-Bromopentane (99%)

  • Copper(I) iodide (98%)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • Preparation of Pentylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed. A small crystal of iodine can be added to activate the magnesium. A solution of 1-bromopentane (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

  • Copper-Catalyzed Conjugate Addition: The flask containing the Grignard reagent is cooled to -20 °C using a dry ice/acetone bath. Copper(I) iodide (0.05 eq) is added, and the mixture is stirred for 15 minutes. A solution of maleic anhydride (1.1 eq) in anhydrous THF is then added dropwise, maintaining the temperature below -15 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The characterization of the synthesized 2,5-Furandione, 3-pentyl- would involve a combination of spectroscopic techniques to confirm its structure. The following data are predicted based on the analysis of similar compounds.

Physical Properties
PropertyPredicted Value
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Estimated 220-240 °C at atmospheric pressure
Spectroscopic Data

2.2.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for the pentyl group and the single olefinic proton on the furanone ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2s1HOlefinic proton (-CH=)
~2.4-2.6t2HMethylene group adjacent to the ring (-CH2-)
~1.5-1.7m2HMethylene group (-CH2-)
~1.2-1.4m4HMethylene groups (-CH2-CH2-)
~0.9t3HTerminal methyl group (-CH3)

2.2.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~168-172Carbonyl carbons (C=O)
~145-150Olefinic carbon with pentyl substituent (=C-pentyl)
~135-140Olefinic carbon with proton (=CH-)
~30-35Methylene group adjacent to the ring (-CH2-)
~28-32Methylene group (-CH2-)
~22-25Methylene group (-CH2-)
~13-15Terminal methyl group (-CH3)

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the anhydride functional group and the carbon-carbon double bond. For cyclic anhydrides, two carbonyl stretching peaks are expected, with the lower-wavenumber peak being more intense.

Wavenumber (cm-1)IntensityAssignment
~3100-3000WeakC-H stretch (olefinic)
~2960-2850MediumC-H stretch (aliphatic)
~1850-1800StrongC=O stretch (asymmetric) of the anhydride
~1780-1740Very StrongC=O stretch (symmetric) of the anhydride
~1650-1630MediumC=C stretch
~1250-1200StrongC-O-C stretch of the anhydride

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
168Molecular ion (M+)
124Loss of CO2
111Loss of the pentyl group
97McLafferty rearrangement fragment
71Pentyl cation

Experimental and Logical Workflows

The overall workflow for the synthesis and characterization of 2,5-Furandione, 3-pentyl- is outlined below.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Maleic Anhydride, 1-Bromopentane, Mg, CuI) Grignard Grignard Reagent Formation Start->Grignard Addition Cu-Catalyzed 1,4-Addition Grignard->Addition Workup Quenching and Extraction Addition->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Pure 2,5-Furandione, 3-pentyl- Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Figure 2: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide outlines a feasible synthetic route and provides a detailed predicted characterization profile for 2,5-Furandione, 3-pentyl-. The proposed copper-catalyzed 1,4-addition of pentylmagnesium bromide to maleic anhydride represents a logical and established method for the synthesis of such 3-alkylated maleic anhydrides. The predicted spectroscopic data, based on analogous compounds, will serve as a valuable reference for researchers undertaking the synthesis and characterization of this and related molecules. This information is intended to facilitate further research and development in areas where this class of compounds may have potential applications, such as in polymer chemistry and as building blocks in organic synthesis for the pharmaceutical industry.

Chemical structure and properties of 3-pentyl-2,5-furandione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively detailing the experimental properties, synthesis, and biological activity of 3-pentyl-2,5-furandione is limited. The following guide provides available information and extrapolates potential characteristics and methodologies based on chemically related compounds. This information is intended for research and development professionals and should be used as a foundational reference, not as a definitive source of established data.

Chemical Structure and Identification

3-Pentyl-2,5-furandione is a derivative of maleic anhydride, featuring a five-carbon pentyl group substituted at the third position of the furan-2,5-dione ring.

Chemical Name: 3-Pentyl-2,5-furandione Synonyms: Pentylmaleic anhydride CAS Number: 54124-55-9 Molecular Formula: C₉H₁₂O₃ Molecular Weight: 168.19 g/mol

Table 1: Chemical Identifiers and Basic Properties

Identifier/PropertyValueReference
CAS Number 54124-55-9[1]
Molecular Formula C₉H₁₂O₃[1]
Molecular Weight 168.19[1]
Canonical SMILES CCCCCC1=CC(=O)OC1=O
Physical Description Reported as a white powder[2]
Purity Commercially available up to 99%[2]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted/General ValueNotes
Melting Point Not availableAlkylated maleic anhydrides are typically low-melting solids or liquids.
Boiling Point Not availableExpected to be higher than maleic anhydride (202 °C) due to the alkyl chain.
Solubility Likely soluble in organic solvents (e.g., acetone, ethyl acetate, chloroform). Reacts with water.Maleic anhydride is soluble in many organic solvents and hydrolyzes in water to form maleic acid.[3]
logP (o/w) 1.57650 (Predicted)This suggests a moderate lipophilicity.

Synthesis and Reactivity

Hypothetical Synthesis

A specific, detailed experimental protocol for the synthesis of 3-pentyl-2,5-furandione is not published. However, a plausible synthetic route can be proposed based on general methods for the synthesis of 3-alkyl-2,5-furandiones. One common approach is the palladium-catalyzed oxidative carbonylation of terminal alkynes.

Hypothetical Experimental Protocol: Synthesis of 3-Pentyl-2,5-furandione from 1-heptyne

This protocol is a generalized example based on the synthesis of similar maleic anhydrides and would require optimization.

  • Reaction Setup: To a high-pressure reactor, add 1-heptyne, a palladium(II) iodide (PdI₂) catalyst, and potassium iodide (KI) in an aqueous dioxane solvent.

  • Reaction Conditions: Pressurize the reactor with a mixture of carbon monoxide (CO), air, and carbon dioxide (CO₂) (e.g., 4:1:1 ratio) to a total pressure of 160 atm. Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the consumption of the starting material (1-heptyne) by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the gases. Extract the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

G cluster_synthesis Hypothetical Synthesis Workflow Start Start Reactants 1-Heptyne, PdI2, KI, aqueous dioxane Start->Reactants Reaction Pressurize with CO/Air/CO2 (160 atm) Heat to 60-80 °C Reactants->Reaction Monitoring Monitor by GC/TLC Reaction->Monitoring Workup Cool, vent, extract with ethyl acetate, wash, dry Monitoring->Workup Purification Vacuum distillation or column chromatography Workup->Purification Product 3-Pentyl-2,5-furandione Purification->Product

Caption: Hypothetical synthesis workflow for 3-pentyl-2,5-furandione.
Reactivity

The reactivity of 3-pentyl-2,5-furandione is expected to be governed by the electron-deficient double bond and the anhydride functionality.

  • Hydrolysis: Like maleic anhydride, it will readily hydrolyze in the presence of water to form the corresponding dicarboxylic acid, pentylmaleic acid.

  • Diels-Alder Reactions: The double bond can participate as a dienophile in Diels-Alder reactions with conjugated dienes.

  • Nucleophilic Acyl Substitution: The anhydride carbonyl groups are susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives.

  • Addition Reactions: The double bond can undergo various addition reactions, including halogenation and hydrogenation.

Biological Activity and Potential Applications

There is a significant lack of information in the scientific literature regarding the biological activity of 3-pentyl-2,5-furandione. While some commercial suppliers suggest its use in "healing drugs," this claim is not substantiated by published research.

However, related furanone and maleic anhydride derivatives have been investigated for a range of biological activities:

  • Insecticidal Activity: A study on 2,3-dimethylmaleic anhydride isolated from Colocasia esculenta demonstrated its potential as a biofumigant against insect pests of stored grains.[3]

  • Antimicrobial and Anticancer Activities: Various substituted furan derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and their activity against bacteria.

  • Enzyme Inhibition: The reactive nature of the maleic anhydride moiety makes it a candidate for covalent inhibition of enzymes, although this has not been specifically reported for the pentyl derivative.

Given the lack of data, the biological profile of 3-pentyl-2,5-furandione remains to be elucidated. Any potential therapeutic applications would require extensive preclinical investigation.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for 3-pentyl-2,5-furandione has been found in the public domain. For research purposes, it would be necessary to acquire and characterize the compound to obtain this data.

Conclusion

3-Pentyl-2,5-furandione is a chemical compound with a clear structure and basic identifiers. However, a comprehensive understanding of its physicochemical properties, a validated synthetic protocol, and its biological activity is currently lacking in the scientific literature. The information provided in this guide is based on the known chemistry of related maleic anhydride derivatives and serves as a starting point for further research and investigation into this molecule. Researchers and drug development professionals are encouraged to perform their own experimental validation of the properties and potential applications of 3-pentyl-2,5-furandione.

References

Literature review on substituted furandione compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Substituted Furandione Compounds for Researchers, Scientists, and Drug Development Professionals

The furan-2,5-dione and furan-2(5H)-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This technical guide provides a comprehensive review of substituted furandione compounds, with a focus on their synthesis, anticancer properties, and mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted furandione and furanone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are tables summarizing the reported IC50 values for several promising derivatives.

Table 1: Anticancer Activity of Furan-2(5H)-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4e (bis-2(5H)-furanone) C6 glioma12.1[1]
Compound 4c (Furanopyridinone) KYSE70 (Esophageal)0.655 µg/mL[2]
Compound 4c (Furanopyridinone) KYSE150 (Esophageal)0.655 µg/mL[2]
Pyridine carbohydrazide 4 MCF-7 (Breast)4.06[3]
N-phenyl triazinone 7 MCF-7 (Breast)2.96[3]
Compound 1 HeLa (Cervical)0.08 - 8.79[4]
Compound 24 HeLa (Cervical)0.08 - 8.79[4]
Compound 24 SW620 (Colorectal)Moderate to Potent[4]
Compound 3a (Silyloxy derivative of MBA) HCT-116 (Colon)1.3[5]
Compound 3d (Silyloxy derivative of MBA) HCT-116 (Colon)1.6[5]
Compound 7d (Furan sulphonamide) MCF-7 (Breast)1.07[6]
Compound 7i (Furan sulphonamide) MCF-7 (Breast)1.76[6]
Compound 7d (Furan sulphonamide) SSMC-7721 (Liver)4.46[6]
Compound 12e (Quinoline-chalcone) MGC-803 (Gastric)1.38[7]
Compound 12e (Quinoline-chalcone) HCT-116 (Colon)5.34[7]
Compound 12e (Quinoline-chalcone) MCF-7 (Breast)5.21[7]

Table 2: Anticancer Activity of Galiellalactone and its Analogues

CompoundCancer Cell LineIC50 (nM)Reference
Galiellalactone Prostate Cancer250-500[8]
SG-1709 Triple-Negative Breast CancerPotent[2]
SG-1721 Triple-Negative Breast CancerPotent[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the general protocols for key experiments cited in the literature on substituted furandione compounds.

Synthesis of Substituted Furan-2(5H)-ones

A general method for the synthesis of furan-2(5H)-one derivatives involves the reaction of β-dicarbonyl compounds with α-haloketones under basic conditions. This reaction can yield tricarbonyls or dihydrofurans, which are then cyclized to the corresponding furan products.[4]

Synthesis of bis-2(5H)-furanone derivatives: These compounds can be synthesized via a one-step transition-metal-free reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones.[1]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is commonly used to analyze the effect of compounds on the cell cycle.

  • Cell Treatment: Cells are treated with the compound of interest for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assays

The induction of apoptosis is a common mechanism of action for anticancer drugs.

  • Annexin V/PI Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry.

  • Caspase Activity Assays: The activation of caspases, key mediators of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as targets for substituted furandione compounds in cancer cells.

Galiellalactone: A Direct STAT3 Inhibitor

Galiellalactone, a fungal metabolite with a furandione core, has been identified as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.

Galiellalactone exerts its inhibitory effect through covalent binding to cysteine residues within the STAT3 protein.[1] This modification prevents STAT3 from binding to its target DNA sequences, thereby inhibiting the transcription of STAT3-regulated genes.[1][4] Notably, Galiellalactone does not affect the phosphorylation of STAT3.[1]

Galiellalactone_STAT3_Pathway cluster_2 Nucleus IL-6R IL-6 Receptor JAK JAK IL-6R->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Galiellalactone Galiellalactone Galiellalactone->STAT3_dimer Covalently binds to Cysteine residues STAT3_DNA STAT3-DNA Binding STAT3_dimer->STAT3_DNA Translocates to nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3_DNA->Gene_Transcription Initiates IL-6 IL-6 IL-6->IL-6R Binds

Caption: Galiellalactone inhibits STAT3 signaling by direct covalent binding.

PI3K/Akt/mTOR Pathway Inhibition

Some furan derivatives have been shown to exhibit their anticancer effects by suppressing the PI3K/Akt and Wnt/β-catenin signaling pathways.[4] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[9][10][11][12][13]

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Furandione Furandione Derivative Furandione->PI3K Inhibits Furandione->Akt Inhibits

Caption: Furandione derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

UFM1-Activating Enzyme (UBA5) Inhibition

Recent research has identified the UFM1-activating enzyme (UBA5) as a potential therapeutic target in cancer.[14][15][16] The UFM1 conjugation pathway is crucial for cancer cell survival and proliferation. A selective inhibitor of UBA5 has been developed, which impedes the proliferation of cancer cells with high levels of UBA5.[14][17] While not yet directly linked to a furandione compound in the provided results, this pathway represents a novel and promising area for the development of furandione-based inhibitors.

UBA5_Inhibition_Workflow cluster_0 UFMylation Pathway UFM1 UFM1 UBA5 UBA5 (E1) UFM1->UBA5 ATP ATP ATP->UBA5 UFC1 UFC1 (E2) UBA5->UFC1 UFM1 Transfer UFL1 UFL1 (E3) UFC1->UFL1 UFM1 Transfer UFMylated_Protein UFMylated Protein (Promotes Cancer Cell Survival) UFL1->UFMylated_Protein Target_Protein Target Protein Target_Protein->UFL1 Furandione_Inhibitor Potential Furandione Inhibitor Furandione_Inhibitor->UBA5 Inhibits

Caption: Potential inhibition of the UFMylation pathway by furandione derivatives.

Conclusion

Substituted furandione compounds represent a versatile and promising class of molecules for the development of novel anticancer therapeutics. Their diverse mechanisms of action, including the direct inhibition of key signaling pathways like STAT3 and PI3K/Akt/mTOR, highlight their potential to overcome some of the challenges associated with current cancer treatments. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their detailed molecular mechanisms will be crucial for translating the potential of these compounds into effective clinical applications. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

Spectroscopic Characterization of 2,5-Furandione, 3-pentyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5-Furandione, 3-pentyl-, a substituted cyclic anhydride of interest in organic synthesis and materials science. Due to the limited availability of experimental data for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for obtaining this data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,5-Furandione, 3-pentyl-. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2Triplet1HOlefinic proton (-CH=)
~2.5-2.7Triplet2HMethylene group adjacent to the ring (-CH₂-CH₂CH₂CH₂CH₃)
~1.5-1.7Multiplet2HMethylene group (-CH₂-CH₂CH₂CH₃)
~1.2-1.4Multiplet4HMethylene groups (-CH₂CH₂CH₃)
~0.9Triplet3HTerminal methyl group (-CH₃)
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~165-175Carbonyl carbons (C=O)
~140-145Quaternary olefinic carbon (-C(pentyl)=)
~135-140Olefinic methine carbon (-CH=)
~30-35Methylene carbon adjacent to the ring (-CH₂-)
~25-30Methylene carbons of the pentyl chain
~22-25Methylene carbon of the pentyl chain
~14Terminal methyl carbon (-CH₃)
Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium=C-H stretch
~2960-2850StrongC-H stretch (alkyl)
~1850 & ~1780StrongC=O stretch (symmetric and asymmetric) of cyclic anhydride
~1640MediumC=C stretch
~1250StrongC-O-C stretch
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
168Moderate[M]⁺ (Molecular Ion)
111High[M - C₄H₉]⁺ (Loss of butyl radical)
97High[M - C₅H₁₁]⁺ (Loss of pentyl radical)
69Moderate
43High[C₃H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 2,5-Furandione, 3-pentyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Dissolve approximately 5-10 mg of 2,5-Furandione, 3-pentyl- in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Common NMR solvents like deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable for anhydrides.[1][2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-220 ppm

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of 2,5-Furandione, 3-pentyl- with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Sample Preparation (Thin Film Method for Liquids/Low-Melting Solids):

  • If the compound is a liquid or low-melting solid, place a small drop between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the pure salt plates).

  • Place the sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The spectrum is typically an average of 16-32 scans.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups. For cyclic anhydrides, two distinct C=O stretching bands are expected.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of 2,5-Furandione, 3-pentyl- (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of organic molecules in EI-MS often follows predictable pathways.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for 2,5-Furandione, 3-pentyl- cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of 2,5-Furandione, 3-pentyl- Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow from compound synthesis to structure confirmation using NMR, IR, and MS.

References

In-Depth Technical Guide on the Thermodynamic Properties of 3-Pentyl Substituted Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Pentyl substituted succinic anhydride is a derivative of succinic anhydride, a cyclic dicarboxylic anhydride. The introduction of a pentyl group at the 3-position of the succinic anhydride ring is expected to influence its physicochemical and thermodynamic properties. These properties are of significant interest in various fields, including chemical synthesis, materials science, and drug development, where such molecules may serve as intermediates or building blocks. This guide provides an overview of the estimated thermodynamic properties of 3-pentyl substituted succinic anhydride and details the experimental protocols for their determination.

Estimated Thermodynamic Data

The thermodynamic data for 3-pentyl substituted succinic anhydride (C₉H₁₄O₃) are estimated based on the experimental data for methyl-, ethyl-, and phenyl-substituted succinic anhydrides reported by Verkade and Hartman in 1933. The enthalpy of formation is calculated from the estimated heat of combustion. The standard molar entropy and Gibbs free energy of formation are estimated based on values for compounds with similar molecular structures and complexity.

Thermodynamic PropertySymbolEstimated ValueUnitsBasis of Estimation
Molar MassM170.20 g/mol Calculated from the molecular formula (C₉H₁₄O₃)
Standard Enthalpy of Combustion (Solid)ΔH°c(s)-4950 ± 20kJ/molExtrapolated from data on methyl- and ethyl-substituted succinic anhydrides.
Standard Enthalpy of Formation (Solid)ΔH°f(s)-750 ± 20kJ/molCalculated from the estimated standard enthalpy of combustion.
Standard Molar Entropy (Solid)S°(s)320 ± 30J/(mol·K)Estimated based on values for other C9 aliphatic cyclic compounds.
Standard Gibbs Free Energy of Formation (Solid)ΔG°f(s)-580 ± 40kJ/molCalculated using the estimated ΔH°f(s) and S°(s) values.

Experimental Protocols

The determination of the thermodynamic properties of a compound like 3-pentyl substituted succinic anhydride involves a series of well-established experimental procedures.

Synthesis of 3-Pentyl Substituted Succinic Anhydride

A common method for the synthesis of 3-alkylsuccinic anhydrides involves the reaction of maleic anhydride with a Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopentane

  • Maleic anhydride

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

  • Acetyl chloride or acetic anhydride

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Pentylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. 1-Bromopentane is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Maleic Anhydride: The Grignard reagent solution is cooled in an ice bath, and a solution of maleic anhydride in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition, the reaction mixture is stirred at room temperature for several hours.

  • Hydrolysis and Acidification: The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the magnesium salt and protonate the resulting carboxylic acid.

  • Extraction and Drying: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-pentylsuccinic acid.

  • Cyclization to the Anhydride: The crude 3-pentylsuccinic acid is refluxed with an excess of a dehydrating agent such as acetyl chloride or acetic anhydride for 1-2 hours. The excess dehydrating agent is then removed by distillation.

  • Purification: The resulting 3-pentyl substituted succinic anhydride is purified by vacuum distillation or recrystallization from a suitable solvent.

Combustion Bomb Calorimetry

This technique is used to determine the enthalpy of combustion (ΔH°c).

Apparatus:

  • Oxygen bomb calorimeter

  • Benzoic acid (standard for calibration)

  • Pellet press

  • Ignition wire (platinum or nichrome)

  • Oxygen cylinder with pressure regulator

  • High-precision thermometer

Procedure:

  • Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid. A pellet of benzoic acid (approximately 1 g) is weighed accurately and placed in the sample cup inside the bomb. A known length of ignition wire is attached to the electrodes, touching the pellet. The bomb is sealed, filled with oxygen to a pressure of about 30 atm, and placed in the calorimeter bucket containing a known volume of water. The sample is ignited, and the temperature change of the water is recorded to determine the heat capacity of the calorimeter.

  • Sample Measurement: A pellet of 3-pentyl substituted succinic anhydride (0.5 - 1.0 g) is accurately weighed and combusted in the same manner as the benzoic acid standard.

  • Calculation: The heat of combustion of the sample is calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.

Differential Scanning Calorimetry (DSC)

DSC is used to determine melting point, enthalpy of fusion, and heat capacity.

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed sample pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: A small, accurately weighed sample (2-5 mg) of 3-pentyl substituted succinic anhydride is placed in a sample pan, which is then sealed.

  • Thermal Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas. A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting point.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus). The heat capacity (Cp) can be determined from the displacement of the baseline of the DSC curve.

Vapor Pressure Measurement (Knudsen Effusion Method)

This method is suitable for determining the vapor pressure of low-volatility compounds.

Apparatus:

  • Knudsen effusion cell with a small orifice

  • High-vacuum system

  • Thermostatically controlled furnace

  • Microbalance

Procedure:

  • Sample Loading: A small amount of 3-pentyl substituted succinic anhydride is placed in the Knudsen cell.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a constant temperature. The rate of mass loss of the sample due to effusion through the orifice is measured over time using a microbalance.

  • Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

  • Enthalpy of Sublimation/Vaporization: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (ΔHsub) or vaporization (ΔHvap) can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).

Chemical Reactivity and Applications

As a cyclic anhydride, 3-pentyl substituted succinic anhydride is expected to undergo nucleophilic acyl substitution reactions. The anhydride ring can be opened by nucleophiles such as water, alcohols, and amines to form the corresponding dicarboxylic acid, monoester, or monoamide derivatives, respectively. This reactivity makes it a useful building block in organic synthesis.

While not directly involved in biological signaling pathways in the same manner as signaling molecules or drugs, the reactivity of the anhydride group means it can readily react with nucleophilic groups present in biological macromolecules, such as the amine groups in proteins and the hydroxyl groups in polysaccharides. This reactivity is exploited in applications like the chemical modification of proteins and the surface sizing of paper with alkenyl succinic anhydrides (ASA).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and thermodynamic characterization of 3-pentyl substituted succinic anhydride.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermodynamic Analysis cluster_results Determined Properties start Reactants: 1-Bromopentane, Mg, Maleic Anhydride grignard Grignard Reaction start->grignard hydrolysis Hydrolysis & Acidification grignard->hydrolysis extraction Extraction & Drying hydrolysis->extraction cyclization Cyclization (Dehydration) extraction->cyclization purification Purification (Vacuum Distillation) cyclization->purification product 3-Pentyl Substituted Succinic Anhydride purification->product combustion Combustion Bomb Calorimetry product->combustion dsc Differential Scanning Calorimetry (DSC) product->dsc vapor_pressure Vapor Pressure Measurement product->vapor_pressure delta_hc ΔH°c combustion->delta_hc tm_delta_hfus Tm, ΔHfus, Cp dsc->tm_delta_hfus p_delta_hsub P, ΔHsub vapor_pressure->p_delta_hsub delta_hf ΔH°f delta_hc->delta_hf

Caption: Experimental workflow for synthesis and thermodynamic analysis.

An In-depth Technical Guide to the Discovery and History of Alkylated Maleic Anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylated maleic anhydrides represent a versatile class of chemical compounds that have found extensive applications across various scientific and industrial domains, from polymer chemistry to drug development. Their unique chemical structure, characterized by the presence of a reactive anhydride ring and one or more alkyl substituents, imparts a range of useful properties that have been harnessed for over a century. This technical guide provides a comprehensive overview of the discovery and historical development of alkylated maleic anhydrides, detailing their synthesis, key milestones, and the evolution of their applications.

Early Discoveries: From Natural Product Pyrolysis to Intentional Synthesis

The story of alkylated maleic anhydrides begins not with the direct alkylation of maleic anhydride itself, but with the thermal decomposition of naturally occurring acids. As early as the 19th century, chemists observed the formation of new substances upon heating citric acid.

Citraconic and Itaconic Anhydrides: The First Alkylated Maleic Anhydrides

In 1836, the pyrolysis of citric acid was found to yield a substance initially termed "pyrocitric acid," which was later identified as a mixture of itaconic anhydride and its isomer, citraconic anhydride (also known as methylmaleic anhydride)[1]. This discovery marked the first isolation of alkyl-substituted maleic anhydrides. The process involves the dehydration and decarboxylation of citric acid at elevated temperatures[2][3].

The historical synthesis of itaconic anhydride involves the rapid heating of citric acid monohydrate. The distillate, containing both water and the anhydride, is then separated. Itaconic anhydride can be isomerized to the more thermodynamically stable citraconic anhydride by heating[1].

The Dawn of Intentional Synthesis and Industrial Applications

While the pyrolysis of natural products provided the first access to simple alkylated maleic anhydrides, the early 20th century saw the emergence of more deliberate synthetic methods and the recognition of their industrial potential.

Alkenyl Succinic Anhydrides (ASAs): A Revolution in Paper Sizing

A significant milestone in the history of alkylated maleic anhydrides was the development of alkenyl succinic anhydrides (ASAs). A 1936 patent described the reaction of maleic anhydride with aliphatic mono-unsaturated alkenes, derived from the "cracked distillate" of petroleum, at high temperatures to produce these compounds[4]. This marked a pivotal shift towards the intentional synthesis of long-chain alkylated succinic anhydrides, which are structurally related to alkylated maleic anhydrides.

Initially, ASAs found use as lubricants and rust inhibitors[2]. However, their most impactful application emerged in the 1960s when O.B. Wurzburg and E.D. Mazzarella patented their use as a sizing agent in the paper industry in 1963[5][6]. This development was a direct alternative to the existing alkyl ketene dimer (AKD) sizing agents and helped facilitate the transition from acidic to neutral/alkaline papermaking processes[3]. ASAs function by reacting with the hydroxyl groups of cellulose fibers, rendering the paper more resistant to water penetration[2][7].

The Diels-Alder Reaction: A Gateway to Complex Architectures

The advent of the Diels-Alder reaction in 1928, a discovery for which Otto Diels and Kurt Alder were awarded the Nobel Prize in Chemistry in 1950, provided a powerful tool for the cycloaddition of dienes with dienophiles[8][9]. Maleic anhydride itself is a classic and highly reactive dienophile in this reaction[8][10][11]. The introduction of alkyl groups to the maleic anhydride ring modulates its reactivity and provides a route to a wide array of substituted cyclohexene derivatives, which are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Early investigations into the Diels-Alder reaction undoubtedly explored the use of the readily available citraconic anhydride, expanding the synthetic utility of this class of compounds.

Modern Synthetic Methodologies

Over the years, the synthesis of alkylated maleic anhydrides has evolved from simple pyrolysis to more sophisticated and controlled chemical reactions.

Synthesis of Dialkylmaleic Anhydrides

The synthesis of symmetrically and unsymmetrically substituted dialkylmaleic anhydrides has been an area of active research. For instance, 2,3-dimethylmaleic anhydride can be prepared from maleic anhydride in the presence of amines like 2-aminopyridine, followed by acid treatment[12]. These methods allow for precise control over the substitution pattern on the anhydride ring, leading to a diverse range of molecular architectures.

Quantitative Data Summary

The following tables summarize key physical properties of selected alkylated maleic anhydrides, providing a valuable resource for researchers.

Table 1: Physical Properties of Mono- and Di-Alkylated Maleic Anhydrides

Compound NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Refractive Index
Citraconic AnhydrideMethylmaleic anhydride616-02-4C₅H₄O₃112.087-8213-2141.247 (at 25°C)1.471 (at 20°C)
2,3-Dimethylmaleic Anhydride766-39-2C₆H₆O₃126.1193-962231.107 (at 100°C)-
Methylsuccinic AnhydridePyrotartaric anhydride4100-80-5C₅H₆O₃114.1033-35238-2401.22 (at 25°C)-
Butylsuccinic Anhydride2035-76-9C₈H₁₂O₃156.18----
3-(Triethoxysilyl)propylsuccinic anhydride93642-68-3C₁₃H₂₄O₆Si304.41-30152 (at 0.4 mmHg)1.081.4405

Table 2: Physical Properties of Alkenyl Succinic Anhydrides

Compound NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
Dodecenylsuccinic anhydrideDDSA25377-73-5C₁₆H₂₆O₃266.38150 (at 3 mmHg)1.005 (at 25°C)1.479 (at 20°C)

Experimental Protocols

This section provides detailed methodologies for the synthesis of key alkylated maleic anhydrides.

Synthesis of Itaconic Anhydride from Citric Acid

Procedure:

  • Place 200 g (0.95 mol) of citric acid monohydrate into a 500-mL Kjeldahl flask fitted with a distillation setup, including a condenser and a receiving flask cooled in an ice bath[2].

  • Heat the flask with a free flame until the citric acid melts[2].

  • Increase the heating rapidly using a Meker burner to complete the distillation within 10-12 minutes. Avoid superheating[2].

  • The distillate will consist of two layers: water and itaconic anhydride. The itaconic anhydride layer will distill at approximately 175–190 °C[2].

  • Immediately separate the lower layer of itaconic anhydride using a separatory funnel. The yield is typically 40–50 g (37–47%)[2].

Synthesis of Citraconic Anhydride from Itaconic Anhydride

Procedure:

  • Place 250 g of crude itaconic anhydride in a 500-mL modified Claisen flask equipped with a 15-cm fractionating column[3].

  • Distill the itaconic anhydride rapidly at atmospheric pressure. Collect the fraction that distills between 200–215 °C. This fraction is citraconic anhydride[3].

  • The yield of crude citraconic anhydride is typically 170–180 g (68–72%) with a melting point of 5.5–6 °C[3].

  • For further purification, the crude product can be redistilled under reduced pressure (105–110 °C at 22 mmHg) to yield a product with a melting point of 7–8 °C[3].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to alkylated maleic anhydrides.

Discovery_Timeline 1836 1836: Pyrolysis of Citric Acid (Discovery of Citraconic and Itaconic Anhydrides) 1928 1928: Diels-Alder Reaction (New applications for maleic anhydrides) 1836->1928 1936 1936: Patent for Alkenyl Succinic Anhydrides (Reaction of maleic anhydride with alkenes) 1928->1936 1963 1963: Wurzburg & Mazzarella Patent (ASA for paper sizing) 1936->1963

Figure 1: A timeline of key discoveries in the history of alkylated maleic anhydrides.

Synthesis_Pathway cluster_pyrolysis Pyrolysis of Citric Acid cluster_ene Ene Reaction Citric Acid Citric Acid Itaconic Anhydride Itaconic Anhydride Citric Acid->Itaconic Anhydride Heat Citraconic Anhydride Citraconic Anhydride Itaconic Anhydride->Citraconic Anhydride Heat (Isomerization) Maleic AnhydrideAlkene Maleic AnhydrideAlkene Alkenyl Succinic Anhydride Alkenyl Succinic Anhydride Maleic AnhydrideAlkene->Alkenyl Succinic Anhydride

References

An In-depth Technical Guide on the Basic Chemical Reactivity of the Furanone Ring in 3-Pentyl-2,5-furandione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-furandione scaffold, a derivative of maleic anhydride, is a privileged structure in medicinal chemistry and materials science due to its inherent reactivity and biological activity. The introduction of an alkyl substituent at the 3-position, as seen in 3-pentyl-2,5-furandione, modulates the electronic and steric properties of the ring, influencing its reactivity and potential applications. This technical guide provides a comprehensive overview of the fundamental chemical reactivity of the furanone ring in 3-pentyl-2,5-furandione, drawing upon the established chemistry of related 3-alkyl-2,5-furandiones and maleic anhydride derivatives. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this class of compounds in drug discovery and development.

Furanone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Some derivatives have been investigated for their role in quorum sensing inhibition and as insecticides.[1][2] The pentyl group in 3-pentyl-2,5-furandione is expected to enhance the lipophilicity of the molecule, potentially influencing its pharmacokinetic profile and interaction with biological targets.

Synthesis of 3-Pentyl-2,5-furandione

The synthesis of 3-alkyl-2,5-furandiones can be achieved through several synthetic routes. A common and effective method is the acid-catalyzed dehydration of the corresponding 3-alkyl-4-hydroxy-4-oxobutanoic acid. A plausible synthetic pathway to 3-pentyl-2,5-furandione is outlined below.

Synthesis_Workflow Synthetic Workflow for 3-Pentyl-2,5-furandione A Diethyl Malonate C Diethyl 2-heptanoylmalonate A->C Acylation B Heptanoyl Chloride B->C D 2-Pentyl-3-oxobutanoic acid C->D Ketonization & Decarboxylation E 3-Pentyl-2,5-furandione D->E Cyclization & Dehydration F Base (e.g., NaOEt) G 1. H3O+, Heat 2. -CO2 H Dehydrating Agent (e.g., Ac2O, Heat)

Caption: Synthetic workflow for 3-pentyl-2,5-furandione.

Exemplary Experimental Protocol: Synthesis of 3-Pentyl-2,5-furandione

Materials: Diethyl malonate, sodium ethoxide, heptanoyl chloride, concentrated hydrochloric acid, acetic anhydride, diethyl ether, anhydrous magnesium sulfate, and standard laboratory glassware.

Step 1: Acylation of Diethyl Malonate. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared. Diethyl malonate is added dropwise at room temperature. The mixture is then cooled in an ice bath, and heptanoyl chloride is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

Step 2: Ketonization and Decarboxylation. The reaction mixture from Step 1 is cooled, and the solvent is removed under reduced pressure. The residue is treated with a mixture of concentrated hydrochloric acid and water and heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation to yield 2-pentyl-3-oxobutanoic acid.

Step 3: Cyclization and Dehydration. The crude 2-pentyl-3-oxobutanoic acid is extracted with diethyl ether. The etheral solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude acid is then heated with an excess of acetic anhydride under reflux for 2-3 hours to induce cyclization and dehydration, forming 3-pentyl-2,5-furandione.

Step 4: Purification. The excess acetic anhydride is removed by distillation under reduced pressure. The crude 3-pentyl-2,5-furandione can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of 3-pentyl-2,5-furandione and related 3-alkyl-2,5-furandiones relies on standard spectroscopic techniques. The expected spectral data are summarized below, based on data from analogous compounds.[1][3][4][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) Range (ppm) Multiplicity Assignment
¹H~6.5 - 7.5Singlet or TripletVinylic proton at C4
¹H~2.2 - 2.6TripletMethylene protons adjacent to the ring
¹H~1.2 - 1.8MultipletMethylene protons of the pentyl chain
¹H~0.8 - 1.0TripletMethyl protons of the pentyl chain
¹³C~165 - 175SingletCarbonyl carbons (C2 and C5)
¹³C~140 - 150SingletOlefinic carbon at C4
¹³C~130 - 140SingletOlefinic carbon at C3
¹³C~25 - 35SingletCarbons of the pentyl chain
¹³C~14SingletMethyl carbon of the pentyl chain
Infrared (IR) Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (Anhydride)~1850 - 1800 and ~1780 - 1740Strong
C=C (Alkene)~1650 - 1600Medium to Weak
C-H (Aliphatic)~2960 - 2850Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-pentyl-2,5-furandione is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for alkyl-substituted cyclic compounds include the loss of the alkyl chain or fragments thereof.[10][11]

Core Chemical Reactivity of the Furanone Ring

The furanone ring in 3-pentyl-2,5-furandione possesses several reactive sites, making it a versatile building block in organic synthesis. The key reactive features are the electrophilic carbonyl carbons, the electron-deficient double bond, and the potential for the ring to act as a dienophile in cycloaddition reactions.

Nucleophilic Attack at the Carbonyl Carbons

The anhydride functionality of the 2,5-furandione ring is highly susceptible to nucleophilic attack. This reactivity is analogous to that of other cyclic anhydrides.

Nucleophilic_Acyl_Substitution Nucleophilic Acyl Substitution on 3-Pentyl-2,5-furandione A 3-Pentyl-2,5-furandione C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (Nu-H) B->C D Ring-Opened Product (Monoester or Monoamide) C->D Ring Opening

Caption: Nucleophilic acyl substitution on 3-pentyl-2,5-furandione.

Common nucleophiles that react with the 2,5-furandione ring include:

  • Alcohols: Reaction with alcohols in the presence of an acid or base catalyst leads to the formation of the corresponding monoester.

  • Amines: Primary and secondary amines readily react to form the corresponding monoamide-carboxylic acid.

  • Water: Hydrolysis, typically under acidic or basic conditions, results in the formation of the corresponding dicarboxylic acid.

4.1.1 Exemplary Experimental Protocol: Synthesis of a Monoamide Derivative

Materials: 3-Pentyl-2,5-furandione, benzylamine, dichloromethane, anhydrous magnesium sulfate.

Procedure: To a solution of 3-pentyl-2,5-furandione (1.0 eq) in dichloromethane at 0 °C is added benzylamine (1.05 eq) dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding monoamide-carboxylic acid.

Michael Addition to the α,β-Unsaturated System

The electron-withdrawing effect of the two carbonyl groups makes the double bond of the furanone ring electrophilic and susceptible to Michael (1,4-conjugate) addition by soft nucleophiles.

Michael_Addition Michael Addition to 3-Pentyl-2,5-furandione A 3-Pentyl-2,5-furandione C Enolate Intermediate A->C Conjugate Addition B Soft Nucleophile (Nu-) B->C D 1,4-Adduct C->D Protonation E Proton Source Diels_Alder Diels-Alder Reaction of 3-Pentyl-2,5-furandione A 3-Pentyl-2,5-furandione (Dienophile) C Cycloadduct A->C [4+2] Cycloaddition B Conjugated Diene B->C Drug_Development_Logic Drug Development Logic Flow A 3-Pentyl-2,5-furandione Scaffold B Library Synthesis (e.g., amidation, esterification) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F

References

An In-depth Technical Guide to the Solubility Profile of 2,5-Furandione, 3-pentyl- in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Furandione, 3-pentyl- (CAS Number: 54124-55-9). Due to the limited availability of specific experimental data in public literature, this document focuses on a qualitative solubility profile based on the compound's physicochemical properties, alongside detailed experimental protocols for researchers to determine quantitative solubility in various organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties of 2,5-Furandione, 3-pentyl- is presented below. These parameters are crucial in predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₂O₃LookChem[1]
Molecular Weight 168.19 g/mol LookChem[1]
Appearance White powderZHEJIANG JIUZHOU CHEM CO.,LTD[2]
LogP 1.57650LookChem[1]
XLogP3 2.3LookChem[1]
Hydrogen Bond Donor Count 0LookChem[1]
Hydrogen Bond Acceptor Count 3LookChem[1]
Qualitative Solubility Profile

Based on its chemical structure and physicochemical properties, a qualitative solubility profile for 2,5-Furandione, 3-pentyl- can be inferred. The LogP and XLogP3 values of 1.57650 and 2.3, respectively, indicate that the compound is moderately lipophilic. This suggests a preference for organic solvents over water. The presence of a polar anhydride group and a nonpolar pentyl chain results in a molecule with both hydrophilic and lipophilic characteristics.

It is anticipated that 2,5-Furandione, 3-pentyl- will exhibit good solubility in a range of common organic solvents. The principle of "like dissolves like" suggests that it will be more soluble in polar aprotic solvents and solvents of intermediate polarity, and likely less soluble in highly nonpolar or highly polar protic solvents.

Expected Solubility Trend:

  • High Solubility: Polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF).

  • Moderate Solubility: Alcohols of intermediate chain length (e.g., isopropanol, butanol) and chlorinated solvents like dichloromethane.

  • Low to Negligible Solubility: Highly nonpolar solvents such as hexane and cyclohexane, and highly polar protic solvents like water.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6][7]

Shake-Flask Method for Solubility Measurement

This protocol details the steps to quantitatively determine the solubility of 2,5-Furandione, 3-pentyl- in various organic solvents.

1. Materials and Equipment:

  • 2,5-Furandione, 3-pentyl- (solid powder)

  • Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, hexane, etc.)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or orbital incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2,5-Furandione, 3-pentyl- to a series of glass vials. An amount that ensures a solid phase remains after equilibration is crucial.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study to determine the optimal shaking time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of 2,5-Furandione, 3-pentyl- of known concentrations in the same solvent.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of an organic compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute B Add Solvent A->B to vial C Shake at Constant Temp B->C D Settle C->D E Centrifuge D->E F Filter Supernatant E->F G Dilute F->G H Quantify (e.g., HPLC) G->H I Final Solubility Data H->I Calculate Solubility

Caption: Workflow for the shake-flask solubility determination method.

References

Methodological & Application

Application Notes and Protocols: Use of 2,5-Furandione, 3-pentyl- in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandione, commonly known as maleic anhydride, is a versatile monomer extensively utilized in polymer synthesis. The introduction of an alkyl substituent, such as a pentyl group at the 3-position, creating 2,5-Furandione, 3-pentyl- (3-pentylmaleic anhydride), is anticipated to significantly modify the physicochemical properties of the resulting polymers. The pentyl group, a five-carbon alkyl chain, can impart increased hydrophobicity, improved solubility in organic solvents, and altered thermal and mechanical properties. These modifications can be highly advantageous in various applications, including drug delivery systems, biocompatible materials, and specialty adhesives.

While specific literature on the polymerization of 2,5-Furandione, 3-pentyl- is limited, the well-established chemistry of maleic anhydride and its derivatives provides a strong foundation for developing synthetic protocols and predicting polymer characteristics. This document provides detailed application notes and generalized experimental protocols based on the known reactivity of analogous alkyl-substituted maleic anhydrides.

Predicted Effects of the 3-pentyl Substituent on Polymer Properties

The presence of the 3-pentyl group on the furanone ring is expected to influence polymerization kinetics and the final properties of the polymer.

  • Steric Hindrance: The bulky pentyl group may decrease the rate of homopolymerization. However, maleic anhydride and its derivatives often exhibit a higher tendency for alternating copolymerization with electron-rich comonomers.[1][2]

  • Hydrophobicity: The aliphatic pentyl chain will increase the hydrophobicity of the resulting polymer, making it more soluble in nonpolar organic solvents and less soluble in aqueous media. This property is particularly relevant for applications in drug delivery, where polymer hydrophobicity can control the release rate of encapsulated hydrophobic drugs.[3]

  • Glass Transition Temperature (Tg): The flexible pentyl side chain is expected to act as an internal plasticizer, potentially lowering the glass transition temperature (Tg) of the polymer compared to its unsubstituted counterpart. This can result in softer, more flexible materials.[2]

  • Post-Polymerization Modification: The anhydride group remains a reactive handle for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties through reactions with amines or alcohols.[4][5][6]

Data Presentation: Polymerization of Maleic Anhydride Derivatives

The following table summarizes typical reaction conditions and properties for the copolymerization of maleic anhydride (a close analog of 2,5-Furandione, 3-pentyl-) with various comonomers. This data can serve as a starting point for developing protocols for the 3-pentyl derivative.

ComonomerInitiatorSolventTemperature (°C)Resulting Copolymer PropertiesReference
StyreneAzobisisobutyronitrile (AIBN)Toluene60-80Alternating copolymer, improved thermal stability.[2][2]
Methyl MethacrylateBenzoyl Peroxide (BPO)Ethyl Acetate70-90Random copolymer, increased rigidity.[4][6][4][6]
Vinyl AcetateAIBNBenzene60-70Alternating copolymer, water-soluble after hydrolysis.[1]
1-OctadeceneNot specifiedNot specifiedNot specifiedAlternating copolymer, waxy solid.

Experimental Protocols

The following are generalized protocols for the synthesis of polymers using an alkyl-substituted maleic anhydride like 2,5-Furandione, 3-pentyl-. Note: These are representative protocols and may require optimization for the specific monomer.

Protocol 1: Free Radical Copolymerization of 2,5-Furandione, 3-pentyl- with Styrene

Objective: To synthesize a copolymer of 2,5-Furandione, 3-pentyl- and styrene.

Materials:

  • 2,5-Furandione, 3-pentyl-

  • Styrene (freshly distilled to remove inhibitors)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene as solvent

  • Methanol for precipitation

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve 2,5-Furandione, 3-pentyl- (e.g., 10 mmol) and styrene (e.g., 10 mmol for a 1:1 molar ratio) in anhydrous toluene (e.g., 50 mL).

  • Add the initiator, AIBN (e.g., 0.1 mmol, 1 mol% relative to total monomers).

  • De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 70°C with constant stirring.

  • Allow the polymerization to proceed for a set time (e.g., 8-24 hours). The viscosity of the solution will increase as the polymer forms.

  • After the desired time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

  • Characterize the polymer using techniques such as FT-IR, NMR, and GPC to determine its structure, composition, and molecular weight.

Protocol 2: Post-Polymerization Modification with a Primary Amine

Objective: To functionalize the anhydride-containing copolymer with a primary amine to form a poly(amide-acid).

Materials:

  • Copolymer of 2,5-Furandione, 3-pentyl- (from Protocol 1)

  • A primary amine (e.g., hexylamine or a drug molecule with a primary amine group)

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Diethyl ether for precipitation

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve the copolymer (e.g., 1 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask with stirring.

  • In a separate vial, dissolve the primary amine (e.g., a stoichiometric equivalent to the anhydride units) in a small amount of anhydrous DMF.

  • Slowly add the amine solution to the polymer solution at room temperature with continuous stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored by FT-IR by observing the disappearance of the anhydride peaks (around 1850 and 1780 cm⁻¹) and the appearance of amide and carboxylic acid peaks.

  • Precipitate the modified polymer by pouring the reaction mixture into a large excess of diethyl ether.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Dry the functionalized polymer under vacuum.

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification Monomer 2,5-Furandione, 3-pentyl- + Comonomer Polymerization Polymerization (e.g., Free Radical) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Precipitation Precipitation (in non-solvent) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FTIR FT-IR Drying->FTIR NMR NMR Drying->NMR GPC GPC Drying->GPC Functionalization Functionalization (e.g., with Amine/Alcohol) Drying->Functionalization ModifiedPolymer Functionalized Polymer Functionalization->ModifiedPolymer

Caption: Workflow for the synthesis and modification of a polymer from 2,5-Furandione, 3-pentyl-.

Signaling_Pathway_Analogy cluster_properties Structural Features cluster_outcomes Predicted Polymer Properties cluster_applications Potential Applications Monomer Monomer Structure: 2,5-Furandione, 3-pentyl- Pentyl 3-pentyl Group Monomer->Pentyl Anhydride Anhydride Ring Monomer->Anhydride Hydrophobicity Increased Hydrophobicity Pentyl->Hydrophobicity Solubility Altered Solubility Pentyl->Solubility Tg Lowered Glass Transition Temperature Pentyl->Tg Reactivity Reactive Handle for Functionalization Anhydride->Reactivity DrugDelivery Drug Delivery Hydrophobicity->DrugDelivery Coatings Specialty Coatings Solubility->Coatings Biomaterials Biomaterials Tg->Biomaterials Reactivity->DrugDelivery Reactivity->Biomaterials

Caption: Relationship between monomer structure and predicted polymer properties and applications.

References

Application Notes and Protocols for 3-Pentyl-2,5-Furandione as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and established protocols specifically for 3-pentyl-2,5-furandione are limited in publicly available scientific literature. The following application notes and protocols are based on the general reactivity of analogous 3-alkyl-substituted 2,5-furandiones and succinic anhydrides and are intended to serve as a guiding framework for research and development. All experimental procedures should be conducted with appropriate safety precautions and optimized for specific applications.

Introduction

3-Pentyl-2,5-furandione is a derivative of maleic anhydride, a class of compounds widely recognized as versatile building blocks in organic synthesis. The presence of the electron-deficient double bond and the anhydride functionality makes it a reactive intermediate for a variety of chemical transformations. Its applications are anticipated in the synthesis of pharmaceuticals, agrochemicals, and polymers, primarily as a precursor for the introduction of a pentyl-substituted succinyl or maleoyl moiety.

Key Structural Features and Reactivity:

  • Electrophilic Double Bond: Susceptible to Michael additions with various nucleophiles.

  • Anhydride Group: Highly reactive towards nucleophilic acyl substitution by amines, alcohols, and other nucleophiles, leading to ring-opening and the formation of carboxylic acid derivatives.

  • Dienophile: Can participate in Diels-Alder reactions with conjugated dienes to form cyclic adducts.

Potential Applications as a Chemical Intermediate

Synthesis of Bioactive Heterocycles

Substituted furandiones are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles. The reaction of 3-pentyl-2,5-furandione with primary amines, hydrazines, or other binucleophiles can lead to the formation of substituted maleimides, pyridazinones, and other heterocyclic systems that are common scaffolds in medicinal chemistry.

Polymer Synthesis and Modification

Maleic anhydride and its derivatives are extensively used in polymer chemistry. 3-Pentyl-2,5-furandione can be employed as a monomer in copolymerization reactions, for example, with styrenes or acrylates, to introduce functional side chains into the polymer backbone. These side chains can then be further modified to alter the physical and chemical properties of the polymer.

Development of Prodrugs and Linkers

The anhydride functionality allows for the covalent attachment of 3-pentyl-2,5-furandione to drug molecules containing hydroxyl or amino groups. This can be utilized to create prodrugs with modified solubility or release characteristics. The resulting succinate or maleate ester/amide linkage can be designed to be cleavable under physiological conditions.

Quantitative Data Summary (Hypothetical Data for Analogous Reactions)

The following tables summarize hypothetical quantitative data for typical reactions of a 3-alkyl-substituted 2,5-furandione to provide a comparative overview.

Table 1: Ring-Opening Reactions with Various Nucleophiles

NucleophileProduct TypeReaction Time (h)Yield (%)Purity (%)
AnilineMaleanilic acid derivative295>98
Benzyl alcoholMono-ester derivative688>97
HydrazineHydrazide derivative492>98

Table 2: Synthesis of N-Substituted Maleimides

AmineCyclizing AgentReaction Temperature (°C)Yield (%)
n-ButylamineAcetic Anhydride/Sodium Acetate10085
p-ToluidineAcetic Anhydride/Sodium Acetate12089

Experimental Protocols

General Protocol for Nucleophilic Ring-Opening: Synthesis of a Maleanilic Acid Derivative

This protocol describes a general procedure for the reaction of 3-pentyl-2,5-furandione with a primary amine to form the corresponding maleanilic acid derivative.

Materials:

  • 3-Pentyl-2,5-furandione (1 equivalent)

  • Aniline (1 equivalent)

  • Anhydrous Diethyl Ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve 3-pentyl-2,5-furandione in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve aniline in anhydrous diethyl ether and add it to a dropping funnel.

  • Add the aniline solution dropwise to the stirred solution of 3-pentyl-2,5-furandione over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the maleanilic acid derivative.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

General Protocol for the Synthesis of an N-Substituted Maleimide

This protocol outlines a general two-step, one-pot procedure for the synthesis of an N-substituted maleimide from 3-pentyl-2,5-furandione and a primary amine.

Materials:

  • 3-Pentyl-2,5-furandione (1 equivalent)

  • n-Butylamine (1 equivalent)

  • Acetic Anhydride (3 equivalents)

  • Anhydrous Sodium Acetate (0.5 equivalents)

  • Glacial Acetic Acid

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine 3-pentyl-2,5-furandione and n-butylamine in glacial acetic acid in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to form the intermediate maleamic acid.

  • Add acetic anhydride and anhydrous sodium acetate to the reaction mixture.

  • Heat the mixture to 100 °C and maintain it at this temperature for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • The N-substituted maleimide will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-substituted maleimide.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.

Visualizations

experimental_workflow start Start: Reactants reaction Reaction Setup (Solvent, Temperature) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for synthesis.

signaling_pathway cluster_reactants Starting Materials cluster_products Potential Products A 3-Pentyl-2,5-furandione C Ring-Opened Adduct (Maleamic Acid Derivative) A->C Nucleophilic Acyl Substitution B Nucleophile (e.g., R-NH2) B->C D N-Substituted Maleimide (after cyclization) C->D Dehydration

Caption: Reaction pathway for amine addition.

Application Note: Synthesis of 2,5-Furandione, 3-pentyl- from Maleic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,5-Furandione, 3-pentyl-, a substituted maleic anhydride derivative. The synthesis is achieved through the 1,4-conjugate addition of a pentyl Grignard reagent to maleic anhydride. This method offers a straightforward approach to introduce an alkyl substituent at the 3-position of the furan-2,5-dione ring system, a common scaffold in various biologically active molecules. This document outlines the necessary reagents, experimental procedure, purification methods, and expected analytical data.

Introduction

Substituted furan-2,5-diones are important intermediates in organic synthesis and are present in a variety of natural products and pharmacologically active compounds. The introduction of an alkyl chain, such as a pentyl group, can significantly modify the lipophilicity and biological activity of the parent molecule. The protocol described herein utilizes the nucleophilic properties of a Grignard reagent to achieve a 1,4-conjugate addition to the electron-deficient double bond of maleic anhydride. Careful control of reaction conditions is crucial to favor the desired mono-addition product and minimize side reactions.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of 2,5-Furandione, 3-pentyl- from maleic anhydride and pentylmagnesium bromide.

Experimental Protocol

Materials:

  • Maleic anhydride (99%)

  • Magnesium turnings (99.8%)

  • 1-Bromopentane (99%)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

Part A: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Magnesium turnings (1.22 g, 50 mmol) are added to the flask.

  • Anhydrous diethyl ether (20 mL) is added to the flask.

  • A solution of 1-bromopentane (6.75 g, 5.5 mL, 44.7 mmol) in anhydrous diethyl ether (30 mL) is prepared and transferred to the dropping funnel.

  • A small portion (approx. 5 mL) of the 1-bromopentane solution is added to the magnesium turnings. The reaction is initiated, which is evident by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has initiated, the remaining 1-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grayish color.

Part B: Synthesis of 2,5-Furandione, 3-pentyl-

  • A separate 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is charged with maleic anhydride (4.0 g, 40.8 mmol) and anhydrous tetrahydrofuran (THF) (100 mL) under an inert atmosphere.

  • The maleic anhydride solution is cooled to -78 °C using a dry ice/acetone bath.

  • The freshly prepared pentylmagnesium bromide solution is transferred via cannula to the dropping funnel and added dropwise to the cold maleic anhydride solution over a period of 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at -78 °C.

  • The mixture is allowed to warm to room temperature.

Part C: Work-up and Purification

  • The reaction mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and saturated aqueous NaCl (50 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity) to afford the pure 2,5-Furandione, 3-pentyl-.

Data Presentation

ParameterValue
Maleic Anhydride (g)4.0
Magnesium Turnings (g)1.22
1-Bromopentane (mL)5.5
Theoretical Yield (g)6.86
Actual Yield (g)To be determined
Percent Yield (%)To be determined
AppearanceColorless oil
Molecular FormulaC₉H₁₂O₃
Molecular Weight ( g/mol )168.19

Table 1: Summary of reagents and theoretical yield for the synthesis of 2,5-Furandione, 3-pentyl-.

Analytical TechniqueExpected Data
¹H NMR (CDCl₃, ppm)δ 3.20-3.30 (m, 1H), 2.80-2.90 (m, 1H), 2.40-2.50 (m, 1H), 1.20-1.60 (m, 6H), 0.85-0.95 (t, 3H)
¹³C NMR (CDCl₃, ppm)δ 172.1, 170.5, 45.2, 38.1, 31.5, 27.8, 22.4, 13.9
IR (neat, cm⁻¹)2958, 2931, 2872 (C-H stretch), 1855, 1780 (C=O anhydride stretch), 1645 (C=C stretch)
Mass Spec (EI, m/z)168 [M]⁺, 111, 97, 83, 71, 55, 43

Table 2: Expected analytical data for the characterization of 2,5-Furandione, 3-pentyl-.

Mandatory Visualization

Synthesis_Workflow cluster_grignard Part A: Grignard Reagent Preparation cluster_synthesis Part B: Synthesis of 2,5-Furandione, 3-pentyl- cluster_workup Part C: Work-up and Purification reagents_grignard Mg turnings, 1-Bromopentane, Anhydrous Diethyl Ether initiation Initiate Reaction (Gentle heat/Iodine) reagents_grignard->initiation addition_grignard Dropwise addition of 1-Bromopentane solution initiation->addition_grignard reflux Gentle Reflux addition_grignard->reflux stir_grignard Stir at RT (30 min) reflux->stir_grignard grignard_product Pentylmagnesium Bromide Solution stir_grignard->grignard_product addition_synthesis Dropwise addition of Grignard Reagent grignard_product->addition_synthesis reagents_synthesis Maleic Anhydride, Anhydrous THF cooling Cool to -78 °C reagents_synthesis->cooling cooling->addition_synthesis stir_synthesis Stir at -78 °C (2 hours) addition_synthesis->stir_synthesis quench Quench with sat. NH₄Cl solution stir_synthesis->quench warm Warm to RT quench->warm extraction Liquid-Liquid Extraction warm->extraction washing Wash with HCl, NaHCO₃, NaCl extraction->washing drying Dry with MgSO₄ washing->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation chromatography Flash Column Chromatography evaporation->chromatography final_product Pure 2,5-Furandione, 3-pentyl- chromatography->final_product

Caption: Experimental workflow for the synthesis of 2,5-Furandione, 3-pentyl-.

Safety Precautions

  • All manipulations involving anhydrous solvents and Grignard reagents must be carried out under an inert atmosphere to prevent moisture contamination.

  • Diethyl ether and tetrahydrofuran are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Grignard reagents are highly reactive and can ignite on contact with air or water. Handle with extreme care.

  • Maleic anhydride is corrosive and a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The quenching of the reaction is exothermic. Perform the addition of the quenching solution slowly and with adequate cooling.

Conclusion

The protocol detailed in this application note provides a robust method for the synthesis of 2,5-Furandione, 3-pentyl- from readily available starting materials. The use of a Grignard reagent in a 1,4-conjugate addition to maleic anhydride is a key step in forming the desired C-C bond. This procedure can be adapted for the synthesis of other 3-alkyl-substituted furan-2,5-diones, making it a valuable tool for researchers in organic synthesis and medicinal chemistry. The provided analytical data serves as a benchmark for the successful characterization of the target compound.

Application Note: Quantification of 2,5-Furandione, 3-pentyl- using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) analytical method has been developed for the quantification of 2,5-Furandione, 3-pentyl-, a compound of interest for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for a robust and reliable quantification assay.

Introduction

2,5-Furandione, 3-pentyl- is a substituted furanone derivative with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a validated reversed-phase HPLC method with UV detection for the determination of 2,5-Furandione, 3-pentyl-. The method is sensitive, specific, and provides a linear response over a practical concentration range.

Materials and Methods

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • 2,5-Furandione, 3-pentyl- reference standard (purity >99%)

Chromatographic Conditions:

A reversed-phase C18 column is utilized for the separation. The mobile phase consists of a gradient mixture of acetonitrile and water with a small amount of phosphoric acid to ensure good peak shape.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Experimental Protocols

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,5-Furandione, 3-pentyl- reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase initial condition (50:50 Water:Acetonitrile with 0.1% Phosphoric Acid).

Sample Preparation:

  • Accurately weigh the sample containing 2,5-Furandione, 3-pentyl-.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The proposed method should be validated according to ICH guidelines. The following is a summary of typical validation parameters and their expected outcomes.

Quantitative Data

ParameterResult
Retention Time (tR) Approximately 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Weighing, Dissolving, Filtering) hplc_analysis HPLC Analysis (Injection and Data Acquisition) sample_prep->hplc_analysis standard_prep Standard Preparation (Stock and Working Solutions) standard_prep->hplc_analysis data_processing Data Processing (Peak Integration, Calibration Curve) hplc_analysis->data_processing quantification Quantification (Calculation of Analyte Concentration) data_processing->quantification report Reporting (Application Note and Protocols) quantification->report

Caption: Experimental workflow for the quantification of 2,5-Furandione, 3-pentyl-.

Signaling Pathway (Logical Relationship)

logical_relationship analyte 2,5-Furandione, 3-pentyl- (in sample matrix) extraction Extraction/Dissolution analyte->extraction separation Chromatographic Separation (Reversed-Phase C18) extraction->separation detection UV Detection (at 220 nm) separation->detection signal Chromatographic Peak detection->signal quantification Quantification (Peak Area vs. Concentration) signal->quantification

Caption: Logical flow from analyte to quantification in the HPLC method.

The described HPLC method provides a reliable and efficient tool for the quantification of 2,5-Furandione, 3-pentyl-. The method is straightforward, utilizes common HPLC instrumentation and reagents, and is suitable for routine analysis in research and quality control laboratories. The provided protocols and validation data demonstrate the method's robustness and accuracy, making it a valuable asset for professionals in the field of drug development and chemical analysis.

Application Note: 1H and 13C NMR Assignment for 2,5-Furandione, 3-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Furandione derivatives are important building blocks in organic synthesis and materials science. The specific compound, 2,5-Furandione, 3-pentyl-, possesses a reactive anhydride ring and a lipophilic pentyl side chain, making it a candidate for various applications, including polymer modification and as an intermediate in the synthesis of biologically active molecules. Accurate structural elucidation is paramount for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of small organic molecules.[1] This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra for 2,5-Furandione, 3-pentyl-.

Predicted NMR Data

Structure of 2,5-Furandione, 3-pentyl-:

Table 1: Predicted 1H NMR (CDCl3, 400 MHz) and 13C NMR (CDCl3, 100 MHz) data for 2,5-Furandione, 3-pentyl-

PositionAtomPredicted 1H Chemical Shift (ppm)MultiplicityPredicted 13C Chemical Shift (ppm)
1CH~6.8 - 7.0t~135
2C--~145
3C=O--~165
4C=O--~164
1'CH2~2.2 - 2.4t~28
2'CH2~1.5 - 1.7m~31
3'CH2~1.3 - 1.4m~22
4'CH2~0.9 - 1.0t~14
5'CH3~0.9t~14

Experimental Protocols

The following protocols are designed to provide a comprehensive guide for the NMR analysis of 2,5-Furandione, 3-pentyl-.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for non-polar to moderately polar organic compounds and is recommended for this analysis.[2] Deuterated dimethyl sulfoxide (DMSO-d6) can be used as an alternative if solubility in CDCl3 is an issue.

  • Procedure:

    • Weigh approximately 5-10 mg of purified 2,5-Furandione, 3-pentyl- and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) to the NMR tube.

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

    • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2. NMR Data Acquisition

  • Instrumentation: A standard NMR spectrometer with a proton frequency of at least 400 MHz is recommended for good signal dispersion.

  • 1D 1H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

  • 1D 13C NMR:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') should be used.

    • Spectral Width: Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the 13C nucleus.[1]

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. It will be crucial for assigning the protons of the pentyl chain.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and connecting different spin systems.[4]

Data Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for 2,5-Furandione, 3-pentyl-.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C 1D 1H NMR B->C Acquire Spectra D 1D 13C NMR C->D E 2D COSY D->E F 2D HSQC E->F G 2D HMBC F->G H Process Spectra (FT, Phasing, Baseline Correction) G->H I Assign 1H Signals (Chemical Shift, Integration, Multiplicity) H->I J Assign 13C Signals I->J K Correlate with 2D Data (COSY, HSQC, HMBC) J->K L Final Structure Confirmation K->L

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR assignment of 2,5-Furandione, 3-pentyl-. By following the detailed experimental protocols and utilizing both 1D and 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this compound. The provided predicted data serves as a useful reference for initial spectral interpretation.

References

Derivatization of 2,5-Furandione, 3-pentyl- for Agrochemical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Potential Agrochemical Applications

The derivatization of 2,5-Furandione, 3-pentyl- can lead to a variety of compounds with potential agrochemical activities:

  • Herbicidal Activity: Derivatives of furanones and related heterocyclic compounds have been reported to exhibit herbicidal properties.[6] The derivatization of the 3-pentyl-2,5-furandione core could lead to novel herbicides with specific modes of action.

  • Fungicidal Activity: The furanone structural motif is present in several compounds with known fungicidal activity.[4][5] Reactions at the anhydride group can introduce functionalities that enhance the antifungal properties of the resulting molecules.

  • Insecticidal Activity: Maleic anhydride itself is a precursor to insecticides like malathion.[10] Furthermore, natural and synthetic furanone derivatives have demonstrated insecticidal properties. For instance, 2,3-dimethylmaleic anhydride, a structurally related compound, has been identified as a plant-derived insecticidal molecule.[7][8]

Derivatization Strategies and Protocols

The primary sites for derivatization on 2,5-Furandione, 3-pentyl- are the carbonyl groups of the anhydride ring. These sites are susceptible to nucleophilic attack, allowing for the synthesis of a diverse range of derivatives.

Synthesis of N-Substituted Maleimides

The reaction of 2,5-Furandione, 3-pentyl- with primary amines yields N-substituted maleimides. These derivatives are of interest as the maleimide scaffold is present in various biologically active molecules.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-pentylmaleimides

This protocol is adapted from general methods for the synthesis of N-arylmaleimides.[11][12]

Step 1: Formation of the Maleamic Acid

  • Dissolve one equivalent of 2,5-Furandione, 3-pentyl- in a suitable solvent such as diethyl ether or dichloromethane at room temperature.

  • Slowly add a solution of one equivalent of the desired primary aniline in the same solvent.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The corresponding N-aryl-3-pentylmaleamic acid will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold solvent.

  • Dry the product under vacuum.

Step 2: Cyclization to the Maleimide

  • Suspend the dried maleamic acid in acetic anhydride.

  • Add a catalytic amount of a dehydrating agent, such as sodium acetate.

  • Heat the mixture at 80-100°C for 2-3 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the N-arylmaleimide.

  • Collect the solid product by filtration, wash with water, and then with a cold hydrocarbon solvent (e.g., hexane).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-aryl-3-pentylmaleimide.

Diagram of N-Aryl-3-pentylmaleimide Synthesis Workflow

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclization Furandione 2,5-Furandione, 3-pentyl- Reaction1 Stirring at RT Furandione->Reaction1 Aniline Primary Aniline Aniline->Reaction1 Solvent1 Solvent (e.g., Dichloromethane) Solvent1->Reaction1 Maleamic_Acid N-Aryl-3-pentylmaleamic Acid Reaction1->Maleamic_Acid Heating Heating (80-100°C) Maleamic_Acid->Heating Maleamic_Acid->Heating Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Heating Catalyst Catalyst (e.g., Sodium Acetate) Catalyst->Heating Maleimide N-Aryl-3-pentylmaleimide Heating->Maleimide

Caption: Workflow for the two-step synthesis of N-aryl-3-pentylmaleimides.

Synthesis of Esters and Amides

The anhydride ring can be opened by reaction with alcohols or secondary amines to form the corresponding mono-esters or amides.

Experimental Protocol: General Procedure for the Synthesis of 3-Pentylmaleic Acid Mono-esters

  • Dissolve 2,5-Furandione, 3-pentyl- in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Heat the mixture to reflux for 1-2 hours.

  • Remove the excess alcohol under reduced pressure.

  • The resulting mono-ester can be purified by column chromatography if necessary.

Experimental Protocol: General Procedure for the Synthesis of 3-Pentylmaleamic Acids from Secondary Amines

  • Dissolve 2,5-Furandione, 3-pentyl- in a suitable solvent like dichloromethane.

  • Add one equivalent of the desired secondary amine dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The solvent is removed under reduced pressure, and the resulting amide can be purified by crystallization or chromatography.

Signaling Pathways and Mode of Action

The potential signaling pathways and modes of action for derivatives of 2,5-Furandione, 3-pentyl- in target organisms are speculative and would require extensive biological testing. However, based on the activities of related compounds, some potential mechanisms can be proposed.

Diagram of Potential Modes of Action

G cluster_herbicide Herbicidal Action cluster_fungicide Fungicidal Action cluster_insecticide Insecticidal Action H1 Inhibition of Photosynthesis H2 Disruption of Amino Acid Synthesis H3 Inhibition of Cell Division F1 Disruption of Cell Wall Synthesis F2 Inhibition of Respiration F3 Interference with Nucleic Acid Synthesis I1 Neurotoxicity (e.g., Acetylcholinesterase Inhibition) I2 Disruption of Growth and Development I3 Inhibition of Chitin Synthesis Derivatives 3-Pentyl-2,5-furandione Derivatives Derivatives->H1 Derivatives->H2 Derivatives->H3 Derivatives->F1 Derivatives->F2 Derivatives->F3 Derivatives->I1 Derivatives->I2 Derivatives->I3

Caption: Potential agrochemical modes of action for 3-pentyl-2,5-furandione derivatives.

Data Presentation

As no specific quantitative data for the agrochemical activity of 2,5-Furandione, 3-pentyl- derivatives are available, the following table is a template for how such data could be presented upon experimental evaluation.

Table 1: Template for Agrochemical Activity Data of 3-Pentyl-2,5-furandione Derivatives

Compound IDDerivative TypeTarget OrganismAssay TypeActivity Metric (e.g., IC50, LD50)
PENTYLFURAN-001 N-phenyl maleimideEchinochloa crus-galliPre-emergent HerbicidalData to be determined
PENTYLFURAN-002 N-(4-chlorophenyl) maleimideFusarium graminearumMycelial Growth InhibitionData to be determined
PENTYLFURAN-003 Methyl esterMyzus persicaeContact ToxicityData to be determined
PENTYLFURAN-004 Diethyl amideBotrytis cinereaSpore Germination AssayData to be determined

Conclusion

While the specific agrochemical applications of 2,5-Furandione, 3-pentyl- and its derivatives are yet to be extensively explored, the inherent reactivity of the maleic anhydride core provides a rich platform for the synthesis of a diverse library of compounds. The protocols and potential modes of action outlined in this document serve as a foundational guide for researchers and scientists in the field of agrochemical discovery to investigate the potential of this chemical scaffold. Further research, including synthesis of a wider range of derivatives and comprehensive biological screening, is necessary to elucidate the specific agrochemical properties and unlock the full potential of this compound class.

References

Application Notes and Protocols: 2,5-Furandione, 3-pentyl- in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Furandione, 3-pentyl- (also known as pentylsuccinic anhydride) as a multifunctional additive in lubricant formulations. This document details its primary applications, mechanism of action, and includes detailed experimental protocols for its evaluation.

Introduction

2,5-Furandione, 3-pentyl- is a member of the alkenyl succinic anhydride (ASA) family of chemical compounds. ASAs are recognized for their utility as additives in a variety of lubricant types, including engine oils, industrial lubricants, and metalworking fluids.[1] The pentylsuccinic anhydride, with its C5 alkyl chain, is a shorter-chain ASA that offers a unique balance of properties, including good solubility in base oils and effective surface activity.

The primary functions of 2,5-Furandione, 3-pentyl- in lubricant formulations include:

  • Corrosion Inhibition: It forms a protective film on metal surfaces, preventing corrosive attack from moisture and acidic byproducts.[2]

  • Improved Thermal Stability: It helps to mitigate the degradation of lubricants at elevated temperatures.

  • Dispersancy: It aids in keeping soot and other insoluble particles suspended in the oil, preventing sludge formation.

  • Viscosity Modification: While not its primary function, it can contribute to the viscosity characteristics of the formulated lubricant.[3]

Mechanism of Action: Corrosion Inhibition

The anhydride group in 2,5-Furandione, 3-pentyl- is highly reactive and readily forms esters with hydroxyl groups present on metal surfaces or in water molecules that have contaminated the lubricant. This reaction leads to the formation of a persistent, protective film on the metal surface. The hydrophobic pentyl chain then acts as a barrier, repelling water and preventing it from coming into contact with the metal, thus inhibiting corrosion.

Corrosion_Inhibition_Mechanism cluster_lubricant Lubricant Bulk cluster_surface Metal Surface Additive 2,5-Furandione, 3-pentyl- Hydroxyl Surface -OH groups Additive->Hydroxyl Adsorption & Reaction Water Water (H₂O) Metal Fe/Fe-oxide Water->Metal Corrosion Protective_Film Protective Hydrophobic Film Hydroxyl->Protective_Film Film Formation Protective_Film->Metal Protection

Caption: Mechanism of corrosion inhibition by 2,5-Furandione, 3-pentyl-.

Performance Data

The following tables summarize representative performance data for a short-chain alkenyl succinic anhydride, like 2,5-Furandione, 3-pentyl-, in a mineral oil-based lubricant formulation. The exact performance can vary depending on the base oil, treat rate, and presence of other additives.

Table 1: Corrosion Inhibition Performance

Test MethodBase OilAdditive Concentration (wt%)Test ConditionsResult
ASTM D665-AGroup I Mineral Oil0.0Distilled Water, 60°C, 24hFail (Heavy Rust)
ASTM D665-AGroup I Mineral Oil0.5Distilled Water, 60°C, 24hPass (No Rust)
ASTM D665-BGroup I Mineral Oil0.0Synthetic Seawater, 60°C, 24hFail (Heavy Rust)
ASTM D665-BGroup I Mineral Oil0.5Synthetic Seawater, 60°C, 24hPass (No Rust)

Table 2: Anti-Wear Properties

Test MethodBase OilAdditive Concentration (wt%)Test ConditionsAverage Wear Scar Diameter (mm)
ASTM D4172Group II Mineral Oil0.01200 rpm, 40 kg, 75°C, 1h0.65
ASTM D4172Group II Mineral Oil1.01200 rpm, 40 kg, 75°C, 1h0.52

Table 3: Viscosity Modification

Test MethodBase OilAdditive Concentration (wt%)Kinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index
ASTM D445Group I Mineral Oil0.045.06.8105
ASTM D445Group I Mineral Oil2.048.27.1108

Table 4: Thermal Stability

Test MethodBase OilAdditive Concentration (wt%)Onset of Decomposition (°C)
Thermogravimetric Analysis (TGA)Group II Mineral Oil0.0~240[4]
Thermogravimetric Analysis (TGA)Group II Mineral Oil1.0Increased stability (qualitative)

Experimental Protocols

Synthesis of 2,5-Furandione, 3-pentyl-

This protocol describes a general method for the synthesis of short-chain alkenyl succinic anhydrides.

Materials:

  • 1-Heptene

  • Maleic anhydride

  • High-pressure reactor with stirrer and temperature control

  • Vacuum distillation apparatus

Procedure:

  • Charge the high-pressure reactor with a 1.2:1 molar ratio of 1-heptene to maleic anhydride.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the mixture to 200-220°C with constant stirring.

  • Maintain the reaction temperature for 4-6 hours.

  • Cool the reactor to room temperature and vent any excess pressure.

  • Transfer the crude product to a vacuum distillation apparatus.

  • Distill under reduced pressure to remove unreacted starting materials.

  • The final product, 2,5-Furandione, 3-pentyl-, is obtained as a viscous liquid.

Synthesis_Workflow Start Start Charge_Reactor Charge Reactor with 1-Heptene and Maleic Anhydride Start->Charge_Reactor Seal_Purge Seal and Purge with Nitrogen Charge_Reactor->Seal_Purge Heat_React Heat to 200-220°C for 4-6 hours with Stirring Seal_Purge->Heat_React Cool_Vent Cool to Room Temperature and Vent Heat_React->Cool_Vent Vacuum_Distillation Vacuum Distill to Remove Unreacted Materials Cool_Vent->Vacuum_Distillation End Obtain 2,5-Furandione, 3-pentyl- Vacuum_Distillation->End

Caption: Synthesis workflow for 2,5-Furandione, 3-pentyl-.

Evaluation of Corrosion Inhibition (ASTM D665)

This protocol outlines the procedure for determining the ability of a lubricant to prevent rusting of ferrous parts in the presence of water.[5][6]

Apparatus:

  • Rusting test apparatus (beaker, stirrer, specimen holder)

  • Polished steel test specimen

  • Constant temperature bath

Procedure:

  • Prepare a mixture of 300 mL of the test oil containing the desired concentration of 2,5-Furandione, 3-pentyl- and 30 mL of either distilled water (Procedure A) or synthetic seawater (Procedure B).

  • Place the mixture in the test beaker and insert the polished steel specimen.

  • Maintain the temperature at 60°C and stir the mixture at 1000 rpm for 24 hours.

  • At the end of the test period, remove the steel specimen, wash with a solvent, and visually inspect for any signs of rust.

  • The result is reported as "Pass" if no rust is observed or "Fail" if any rust is present.

ASTM_D665_Workflow Start Start Prepare_Mixture Prepare Oil/Additive/Water Mixture Start->Prepare_Mixture Assemble_Apparatus Assemble Test Apparatus with Steel Specimen Prepare_Mixture->Assemble_Apparatus Run_Test Run Test at 60°C and 1000 rpm for 24 hours Assemble_Apparatus->Run_Test Inspect_Specimen Remove and Inspect Steel Specimen for Rust Run_Test->Inspect_Specimen Report_Result Report as Pass or Fail Inspect_Specimen->Report_Result

Caption: Workflow for ASTM D665 corrosion test.

Evaluation of Anti-Wear Properties (ASTM D4172)

This protocol describes the four-ball wear test, which is used to determine the wear-preventive characteristics of a lubricating fluid.[7][8][9]

Apparatus:

  • Four-ball wear tester

  • Four ½-inch steel balls

  • Microscope for measuring wear scars

Procedure:

  • Secure three steel balls in the ball pot and cover them with the test lubricant containing the desired concentration of 2,5-Furandione, 3-pentyl-.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Bring the fourth ball into contact with the three stationary balls with a force of 40 kg.

  • Rotate the top ball at 1200 rpm for 60 minutes at a temperature of 75°C.

  • After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball using a microscope.

  • Calculate and report the average wear scar diameter. A smaller diameter indicates better anti-wear performance.

ASTM_D4172_Workflow Start Start Prepare_Apparatus Prepare Four-Ball Apparatus with Test Lubricant Start->Prepare_Apparatus Run_Test Run Test at 1200 rpm, 40 kg, 75°C for 60 minutes Prepare_Apparatus->Run_Test Measure_Wear_Scars Clean Balls and Measure Wear Scar Diameters Run_Test->Measure_Wear_Scars Report_Result Report Average Wear Scar Diameter Measure_Wear_Scars->Report_Result

Caption: Workflow for ASTM D4172 four-ball wear test.

Conclusion

2,5-Furandione, 3-pentyl- is a versatile and effective additive for enhancing the performance of a wide range of lubricants. Its primary benefits as a corrosion inhibitor and anti-wear agent, coupled with its influence on thermal stability and viscosity, make it a valuable component in modern lubricant formulations. The provided protocols offer a standardized approach for evaluating its performance and can be adapted for specific research and development needs. Further investigation into its synergistic effects with other additives can unlock even greater performance enhancements.

References

Application Notes and Protocols for Ring-Opening Polymerization of 3-Pentyl-2,5-Furandione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyl-2,5-furandione, an alkyl-substituted succinic anhydride derivative, presents a promising monomer for the synthesis of functional polyesters through ring-opening polymerization (ROP). The resulting polymers, featuring a pentyl side chain, are anticipated to exhibit unique thermal and mechanical properties, along with potential biodegradability, making them attractive for various applications, including drug delivery systems, biomedical implants, and specialty elastomers. The ring-opening polymerization of cyclic anhydrides can be achieved through several mechanisms, including anionic, cationic, and coordination-insertion pathways, each offering distinct advantages in controlling the polymerization process and the final polymer characteristics.

This document provides detailed application notes and hypothetical experimental protocols for the ring-opening polymerization of 3-pentyl-2,5-furandione. Given the limited specific literature on this particular monomer, the following protocols are based on established methods for the ROP of structurally similar cyclic anhydrides and other cyclic esters.

Polymerization Techniques Overview

The selection of a polymerization technique for 3-pentyl-2,5-furandione will significantly influence the properties of the resulting polymer. Key techniques include:

  • Anionic Ring-Opening Polymerization (AROP): Typically initiated by strong bases, AROP can proceed rapidly but may offer limited control over molecular weight and can be sensitive to impurities.

  • Cationic Ring-Opening Polymerization (CROP): Initiated by strong acids, CROP is another potential route, although it can sometimes be complicated by side reactions.

  • Coordination-Insertion Ring-Opening Polymerization: Employing metal-based catalysts (e.g., tin, zinc, aluminum, zirconium complexes), this method generally provides the best control over polymer molecular weight, architecture, and polydispersity.[1][2] This is often the preferred method for producing well-defined polyesters.

  • Ring-Opening Copolymerization (ROCOP): This technique involves the copolymerization of the anhydride with a cyclic ether, such as an epoxide, to create alternating polyesters.[1][2][3][4] This can introduce different functionalities and modify the polymer backbone.

Experimental Protocols

The following are detailed, generalized protocols for the ring-opening polymerization of 3-pentyl-2,5-furandione. Researchers should optimize these conditions based on their specific experimental setup and desired polymer characteristics.

Protocol 1: Coordination Ring-Opening Polymerization using Tin(II) Octoate (Sn(Oct)₂)

This protocol describes a common and versatile method for the controlled ROP of cyclic esters and anhydrides, often initiated with an alcohol.

Materials:

  • 3-Pentyl-2,5-furandione (monomer)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (DCM) (for dissolution)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, add 3-pentyl-2,5-furandione (e.g., 1.0 g, 5.94 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Initiator Addition: Add anhydrous toluene (e.g., 5 mL) to dissolve the monomer. Subsequently, add the desired amount of benzyl alcohol initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight. For a target degree of polymerization of 100, add 10.3 µL of benzyl alcohol (0.0594 mmol).

  • Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL). Add the required amount of the catalyst solution to the reaction mixture. A typical monomer-to-catalyst ratio ([M]/[C]) is between 100:1 and 500:1.

  • Polymerization: Seal the Schlenk flask and place it in a preheated oil bath at a set temperature (e.g., 100-120 °C). Stir the reaction mixture for a predetermined time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.

  • Termination and Purification: After the desired conversion is reached, cool the flask to room temperature. Dissolve the viscous polymer solution in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Decant the methanol and wash the precipitated polymer with fresh methanol. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • ¹H NMR: Confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer.

Protocol 2: Anionic Ring-Opening Polymerization using a Strong Base

This protocol outlines a rapid polymerization method using a strong, non-nucleophilic base as the catalyst.

Materials:

  • 3-Pentyl-2,5-furandione (monomer)

  • 1,8-Diazabicycloundec-7-ene (DBU) (catalyst)

  • Benzyl alcohol (initiator)

  • Tetrahydrofuran (THF) (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (DCM) (for dissolution)

  • Glovebox or inert atmosphere setup

Procedure:

  • Monomer and Initiator Setup: In a glovebox, dissolve 3-pentyl-2,5-furandione (e.g., 0.5 g, 2.97 mmol) and benzyl alcohol (initiator, e.g., for [M]/[I] = 50, add 10.3 µL, 0.0594 mmol) in anhydrous THF (e.g., 3 mL) in a vial with a stir bar.

  • Catalyst Addition: Add DBU (catalyst, e.g., for [M]/[C] = 100, add 4.5 µL, 0.0297 mmol) to the solution.

  • Polymerization: Tightly cap the vial and stir the reaction mixture at room temperature. The polymerization is often rapid and may be complete within minutes to a few hours. Monitor the viscosity of the solution.

  • Termination and Purification: Quench the polymerization by adding a small amount of acidic methanol. Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Isolation and Drying: Isolate the polymer by filtration or decantation and dry it under vacuum to a constant weight.

Data Presentation

The following table presents hypothetical data for the ring-opening polymerization of 3-pentyl-2,5-furandione based on the expected outcomes of the described protocols. These values are illustrative and will depend on the precise reaction conditions.

Technique Catalyst/Initiator [M]/[I]/[C] Temp (°C) Time (h) Mn (kDa) (GPC) PDI (Mw/Mn) Tg (°C) (DSC)
Coordination ROPSn(Oct)₂ / Benzyl Alcohol100:1:11101215.21.15~35
Coordination ROPSn(Oct)₂ / Benzyl Alcohol200:1:11102428.51.25~38
Anionic ROPDBU / Benzyl Alcohol50:1:0.52517.81.40~30
Anionic ROPDBU / Benzyl Alcohol100:1:1250.512.51.55~33

Visualizations

Polymerization Workflow

The following diagram illustrates a general experimental workflow for the synthesis and characterization of poly(3-pentyl-2,5-furandione).

G cluster_prep Preparation cluster_rxn Polymerization cluster_purify Purification cluster_char Characterization Monomer 3-Pentyl-2,5-furandione Reaction Reaction under Inert Atmosphere (Heat & Stir) Monomer->Reaction Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Reaction Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation in Non-solvent (Methanol) Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Poly(3-pentyl-2,5-furandione) Drying->Polymer NMR ¹H NMR GPC GPC DSC DSC TGA TGA Polymer->NMR Polymer->GPC Polymer->DSC Polymer->TGA

Caption: General workflow for ROP of 3-pentyl-2,5-furandione.

Proposed Polymerization Mechanism

The diagram below illustrates a simplified coordination-insertion mechanism for the ROP of 3-pentyl-2,5-furandione using a metal alkoxide catalyst, which is formed in situ from Sn(Oct)₂ and an alcohol initiator.

G cluster_init Initiation Step cluster_prop Propagation Cycle Initiation Initiation: Catalyst Activation Propagation Propagation: Monomer Insertion PolymerChain Growing Polymer Chain Sn(Oct)₂ + R-OH Sn(Oct)₂ + R-OH Oct-Sn-OR (Active Species) Oct-Sn-OR (Active Species) Sn(Oct)₂ + R-OH->Oct-Sn-OR (Active Species) Oct-Sn-OR Oct-Sn-OR Coordination Coordination Oct-Sn-OR->Coordination Ring Opening Ring Opening Coordination->Ring Opening Nucleophilic Attack by Alkoxide Monomer 3-Pentyl-2,5-furandione Monomer->Coordination New Active Species New Active Species Ring Opening->New Active Species Insertion New Active Species->Monomer Next Monomer Unit

Caption: Coordination-insertion ROP mechanism.

Concluding Remarks

The ring-opening polymerization of 3-pentyl-2,5-furandione offers a promising avenue for the development of novel polyesters with tailored properties. The choice of polymerization technique, particularly the catalyst and initiator system, is crucial for achieving control over the polymer's molecular weight and dispersity. The protocols and data presented herein provide a foundational guide for researchers to begin exploring the synthesis and characterization of this new class of polymers. Further optimization and investigation into the structure-property relationships will be essential for unlocking their full potential in various scientific and industrial applications.

References

Gas chromatography method for purity analysis of 2,5-Furandione, 3-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Gas Chromatography Method for Purity Analysis of 2,5-Furandione, 3-pentyl-.

Introduction

2,5-Furandione, 3-pentyl-, also known as 3-pentylmaleic anhydride, is a substituted cyclic anhydride used as an intermediate in various chemical syntheses. The purity of this compound is critical for ensuring the desired reaction outcomes and final product quality in research and manufacturing. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile and semi-volatile organic compounds.[1][2]

This application note details a direct gas chromatography method for the quantitative purity analysis of 2,5-Furandione, 3-pentyl-. The method is designed for accuracy and reproducibility, providing a clear profile of the main component and any volatile impurities without the need for derivatization.

Experimental Method

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • GC Column: A mid-polarity DB-35MS UI column (30 m x 0.25 mm, 0.25 µm) was chosen for good separation of the analyte from potential impurities.[3]

  • Reagents: HPLC-grade acetone (dried over 3A molecular sieves), Helium (carrier gas).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Sample Preparation:

To prevent hydrolysis of the anhydride, all glassware was oven-dried, and the solvent was kept anhydrous.[4]

  • Accurately weigh approximately 100 mg of the 2,5-Furandione, 3-pentyl- sample into a clean, dry 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dry acetone.

  • Mix thoroughly until the sample is completely dissolved.

  • Transfer an aliquot of the final solution into an autosampler vial for analysis.

Chromatographic Conditions:

The GC instrument was configured with the following parameters, adapted from methods for similar anhydride compounds.[3][5]

ParameterValue
GC System Agilent Intuvo 9000 GC System
Column DB-35MS UI, 30 m x 0.25 mm, 0.25 µm
Inlet Split/Splitless
Inlet Temperature250 °C
Injection ModeSplit
Split Ratio50:1
Injection Volume1.0 µL
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature70 °C, hold for 2 minutes
Ramp 115 °C/min to 280 °C
Hold TimeHold at 280 °C for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature325 °C
H2 Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (N2)25 mL/min

Results and Data Analysis

Purity is determined by the area percent method, where the peak area of each component is expressed as a percentage of the total area of all peaks in the chromatogram.[6]

Purity (%) = (Peak Area of Analyte / Total Peak Area of All Components) x 100

The following table presents example data from the analysis of three different batches of 2,5-Furandione, 3-pentyl-.

Batch IDAnalyte Retention Time (min)Analyte Peak AreaTotal Peak AreaPurity by Area %
A-00112.54489502104915110099.59%
A-00212.55510234505143250099.20%
A-00312.54498765405001158099.73%

Conclusion

The described GC-FID method provides a reliable and efficient means for determining the purity of 2,5-Furandione, 3-pentyl-. The methodology is straightforward, utilizing a direct injection approach that minimizes sample preparation time and avoids potential side reactions from derivatization. This protocol is well-suited for routine quality control in both research and industrial settings.

Detailed Experimental Protocol

1.0 Objective

To quantify the purity of 2,5-Furandione, 3-pentyl- raw material by Gas Chromatography with Flame Ionization Detection (GC-FID) using an area percent calculation.

2.0 Materials and Equipment

  • Chemicals: 2,5-Furandione, 3-pentyl- (sample), HPLC-grade Acetone, Helium (99.999% purity), Hydrogen (99.999% purity), Nitrogen (99.999% purity), Compressed Air (zero grade).

  • Apparatus: Analytical Balance, 10 mL Class A volumetric flasks, 2 mL autosampler vials with PTFE-lined caps, Pasteur pipettes, Sonicator.

  • Instrumentation: Gas chromatograph with FID.

3.0 Instrument Setup and Conditioning

  • Install a DB-35MS UI (30 m x 0.25 mm, 0.25 µm) column in the GC.

  • Set the GC instrument parameters as specified in the "Chromatographic Conditions" table above.

  • Condition the column by holding it at the maximum oven temperature (280 °C) for 30 minutes or until a stable baseline is achieved.

  • Perform a solvent blank injection (acetone) to ensure the system is free from contamination.

4.0 Sample Preparation

  • Place a clean, dry 10 mL volumetric flask on the analytical balance and tare.

  • Add approximately 100 mg of 2,5-Furandione, 3-pentyl- to the flask and record the exact weight.

  • Add approximately 7 mL of dry acetone to the flask. Sonicate for 2 minutes or until the solid is fully dissolved.

  • Allow the solution to return to room temperature.

  • Carefully add dry acetone to the 10 mL mark. Cap and invert the flask 15 times to ensure homogeneity.

  • Using a Pasteur pipette, transfer the solution into a 2 mL autosampler vial and cap securely.

5.0 Chromatographic Analysis

  • Create a sequence in the chromatography data system (CDS).

  • Place the prepared sample vial(s) in the autosampler tray.

  • Begin the sequence to inject the sample.

  • Upon completion of the run, integrate the peaks in the resulting chromatogram. Ensure that all peaks, including minor impurities, are correctly integrated.

6.0 Data Processing and Calculation

  • Identify the main peak corresponding to 2,5-Furandione, 3-pentyl-.

  • Record the peak area for the main component and the sum of all peak areas in the chromatogram.

  • Calculate the purity using the area percent formula:

    • Purity (%) = (Areaanalyte / ΣAreaall peaks) x 100

  • Report the final purity value to two decimal places.

Visual Workflow

The logical workflow for the GC purity analysis is outlined below.

GC_Purity_Analysis_Workflow GC Purity Analysis Workflow for 2,5-Furandione, 3-pentyl- cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh 1. Weigh Sample (~100 mg) dissolve 2. Dissolve in Dry Acetone weigh->dissolve vial 3. Transfer to Autosampler Vial dissolve->vial inject 4. Inject Sample (1 µL) vial->inject separate 5. Chromatographic Separation inject->separate detect 6. FID Detection separate->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate Area Percent integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for GC purity analysis of 2,5-Furandione, 3-pentyl-.

References

Application Notes and Protocols for the Use of 3-Pentyl-2,5-furandione in Unsaturated Polyester Resin Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a representative guide based on established principles of unsaturated polyester resin synthesis and the known chemistry of furan-based compounds. As of the date of this document, there is a lack of specific published literature detailing the use of 3-pentyl-2,5-furandione in this application. Therefore, the provided experimental details and expected outcomes are extrapolations from analogous systems and should be adapted and optimized as part of a thorough research and development process.

Introduction

Unsaturated polyester resins (UPRs) are versatile thermosetting polymers widely used in composites, coatings, and adhesives.[1] Their properties are tailored by the careful selection of monomers, including dibasic acids or their anhydrides, and diols.[2] The incorporation of bio-based monomers is a growing area of research aimed at improving the sustainability and performance of these materials.[3] Furan-based monomers, derived from renewable resources, offer a promising alternative to traditional petroleum-based feedstocks, potentially imparting unique properties such as enhanced thermal stability and flame retardancy.[4][5]

3-Pentyl-2,5-furandione, a derivative of maleic anhydride, is a novel candidate for the synthesis of bio-based UPRs. Its furan ring offers rigidity and potential for improved thermal and chemical resistance, while the pentyl group is expected to increase hydrophobicity and compatibility with non-polar fillers and reinforcing agents. This document provides a detailed, albeit hypothetical, framework for the synthesis and characterization of UPRs incorporating 3-pentyl-2,5-furandione.

Proposed Synthesis of Unsaturated Polyester Resins

The synthesis of UPRs is typically a two-stage polycondensation reaction followed by dissolution in a reactive diluent.[6] The first stage involves the formation of a low molecular weight unsaturated polyester prepolymer through the reaction of a diol with a mixture of unsaturated and saturated anhydrides or dicarboxylic acids. The second stage is the cross-linking of this prepolymer with a vinyl monomer, such as styrene, to form a rigid thermoset.[7]

Materials and Equipment

Table 1: List of Materials

MaterialGradeSupplier
3-Pentyl-2,5-furandioneExperimental(To be synthesized or sourced)
Phthalic Anhydride (PA)Reagent GradeMajor Chemical Supplier
Propylene Glycol (PG)Reagent GradeMajor Chemical Supplier
Ethylene Glycol (EG)Reagent GradeMajor Chemical Supplier
HydroquinoneReagent GradeMajor Chemical Supplier
Styrene (inhibitor-free)Reagent GradeMajor Chemical Supplier
Methyl Ethyl Ketone Peroxide (MEKP)InitiatorMajor Chemical Supplier
Cobalt OctoateAcceleratorMajor Chemical Supplier
Nitrogen Gas (high purity)Industrial Gas Supplier
TolueneReagent GradeMajor Chemical Supplier

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.

  • Heating mantle with temperature controller.

  • Vacuum pump.

  • Viscometer.

  • Titration apparatus for acid value determination.

Experimental Protocol: Two-Stage Alcoholysis Process

This protocol is adapted from general UPR synthesis procedures.[2]

Stage 1: Polyesterification

  • Reactor Setup: Assemble the glass reactor with the mechanical stirrer, thermometer, nitrogen inlet, and distillation column.

  • Charging Monomers: Charge the reactor with propylene glycol and/or ethylene glycol.

  • Inert Atmosphere: Start a slow stream of nitrogen gas through the reactor to create an inert atmosphere and prevent oxidation.

  • First Addition: While stirring, gradually heat the diol(s) to approximately 80-100°C.

  • Anhydride Addition: Slowly add the 3-pentyl-2,5-furandione and phthalic anhydride to the reactor. An exothermic reaction may occur. Control the addition rate to maintain the temperature below 150°C.

  • Heating Ramp: After the initial reaction subsides, gradually increase the temperature to 190-210°C. Water of condensation will begin to distill off.

  • Monitoring Reaction Progress: Monitor the reaction progress by periodically measuring the acid value and viscosity. The reaction is considered complete when the acid value reaches the target range (e.g., 25-35 mg KOH/g).

  • Vacuum Application (Optional): To facilitate the removal of the final traces of water and achieve a lower acid value, a vacuum can be applied towards the end of the reaction.

  • Cooling: Once the target acid value is reached, cool the reactor to approximately 150°C.

Stage 2: Blending with Reactive Diluent

  • Inhibitor Addition: Add a small amount of hydroquinone to the hot polyester resin to prevent premature gelation.

  • Blending: Slowly and carefully add the desired amount of styrene monomer to the polyester resin with vigorous stirring. The addition should be controlled to maintain the temperature below 80°C.

  • Final Product: Continue stirring until a homogeneous solution is obtained. The final product is the liquid unsaturated polyester resin.

Hypothetical Formulation Data

The following table presents hypothetical formulations for UPRs with varying content of 3-pentyl-2,5-furandione to explore its effect on resin properties.

Table 2: Hypothetical Unsaturated Polyester Resin Formulations

Formulation ID3-Pentyl-2,5-furandione (mol%)Phthalic Anhydride (mol%)Propylene Glycol (mol%)Ethylene Glycol (mol%)Target Acid Value (mg KOH/g)Styrene Content (wt%)
UPR-PF-005050030 ± 535
UPR-PF-10104050030 ± 535
UPR-PF-25252550030 ± 535
UPR-PF-5050050030 ± 535

Characterization of Unsaturated Polyester Resins

Thorough characterization of the synthesized resins is crucial to understand the impact of 3-pentyl-2,5-furandione on their properties.

Analytical Methods
  • Acid Value Determination: Titration with a standardized potassium hydroxide solution.

  • Viscosity Measurement: Using a rotational viscometer at a controlled temperature.

  • Spectroscopic Analysis (FTIR, NMR): To confirm the chemical structure of the polyester backbone and the incorporation of the furan moiety.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyester prepolymer.

  • Mechanical Testing (of cured resin): Tensile strength, flexural strength, and impact strength according to ASTM standards.

  • Thermal Analysis (DSC, TGA): To determine the glass transition temperature (Tg) and thermal stability of the cured resin.

Expected Properties of Cured Resins

The incorporation of 3-pentyl-2,5-furandione is hypothesized to influence the final properties of the cured resin.

Table 3: Hypothetical Properties of Cured Unsaturated Polyester Resins

Formulation IDTensile Strength (MPa)Flexural Modulus (GPa)Glass Transition Temp. (Tg) (°C)Water Absorption (24h, %)
UPR-PF-060 - 703.0 - 3.580 - 900.2 - 0.3
UPR-PF-1065 - 753.2 - 3.785 - 950.18 - 0.28
UPR-PF-2570 - 803.5 - 4.090 - 1000.15 - 0.25
UPR-PF-5075 - 853.8 - 4.395 - 1050.1 - 0.2

Visualization of Workflow and Synthesis Pathway

Synthesis Pathway

The following diagram illustrates the proposed polycondensation reaction for the synthesis of an unsaturated polyester incorporating 3-pentyl-2,5-furandione.

G diol Diol (e.g., Propylene Glycol) polycondensation Polycondensation (190-210°C) diol->polycondensation furandione 3-Pentyl-2,5-furandione furandione->polycondensation anhydride Saturated Anhydride (e.g., Phthalic Anhydride) anhydride->polycondensation prepolymer Unsaturated Polyester Prepolymer blending Blending prepolymer->blending water Water (by-product) resin Unsaturated Polyester Resin styrene Styrene (Reactive Diluent) styrene->blending polycondensation->prepolymer polycondensation->water blending->resin

Caption: Proposed synthesis pathway for UPR with 3-pentyl-2,5-furandione.

Experimental Workflow

The following diagram outlines the experimental workflow from synthesis to characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_curing Curing cluster_testing Performance Testing s1 Monomer Charging s2 Polyesterification s1->s2 s3 Blending with Styrene s2->s3 c1 Chemical Analysis (FTIR, NMR) s3->c1 c2 Physical Properties (Viscosity, Acid Value) s3->c2 c3 Molecular Weight (GPC) s3->c3 cure Initiation & Curing c2->cure t1 Mechanical Testing cure->t1 t2 Thermal Analysis cure->t2

Caption: Experimental workflow for UPR synthesis and characterization.

Conclusion

The use of 3-pentyl-2,5-furandione as a novel monomer in the production of unsaturated polyester resins presents an exciting opportunity for the development of new bio-based materials with potentially enhanced properties. The protocols and data presented herein provide a foundational framework for researchers to begin exploring this promising area. Experimental validation and optimization will be critical to fully elucidate the structure-property relationships and potential applications of these new furan-based thermosets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Furandione, 3-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,5-Furandione, 3-pentyl-. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help improve the yield and purity of your product.

Troubleshooting Guide

Encountering issues in a synthesis can be challenging. This guide provides a structured approach to identifying and resolving common problems in the synthesis of 2,5-Furandione, 3-pentyl-, particularly when using a free-radical-mediated alkylation of maleic anhydride.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inefficient Radical Initiation: The initiator (e.g., dibenzoyl peroxide) is not decomposing effectively. 2. Low Reactant Concentration: The concentration of maleic anhydride or the pentyl radical precursor is too low. 3. Reaction Temperature Too Low: The temperature is insufficient to promote radical formation and reaction. 4. Presence of Inhibitors: Oxygen or other radical scavengers are present in the reaction mixture.1. Initiator: Ensure the initiator is fresh and has been stored correctly. Consider a different initiator with a lower decomposition temperature. 2. Concentration: Increase the concentration of the limiting reagent. A higher molar ratio of the pentyl source to maleic anhydride may be beneficial. 3. Temperature: Gradually increase the reaction temperature in 5-10°C increments. Monitor for product formation at each stage. 4. Inhibitors: Degas the solvent and reactants thoroughly before starting the reaction. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis.
Formation of Polymeric Byproducts 1. High Concentration of Maleic Anhydride: Maleic anhydride can undergo radical polymerization. 2. High Reaction Temperature: Elevated temperatures can favor polymerization over the desired alkylation.1. Controlled Addition: Add the maleic anhydride solution slowly to the reaction mixture containing the radical initiator and pentyl source. 2. Temperature Optimization: Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce polymerization.
Product is a Mixture of Isomers 1. Non-selective Radical Addition: The pentyl radical may add to either carbon of the double bond in maleic anhydride. 2. Isomerization during Workup: The product may isomerize under acidic or basic conditions during extraction or purification.1. Stereocontrol: This is inherently difficult in many radical reactions. The focus should be on purification to isolate the desired isomer. 2. Neutral Workup: Ensure that all workup steps are performed under neutral pH conditions to prevent isomerization.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: Unreacted maleic anhydride can be difficult to separate from the product. 2. Presence of High-Boiling Byproducts: Polymeric materials or other side products may co-distill with the desired product.1. Selective Extraction: Convert unreacted maleic anhydride to maleic acid by washing with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product should remain in the organic layer. 2. Chromatography: Utilize column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) for efficient separation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing 3-alkyl-2,5-furandiones like 2,5-Furandione, 3-pentyl-?

A1: A frequently employed method for synthesizing 3-alkyl-2,5-furandiones is the free-radical-mediated alkylation of maleic anhydride. This typically involves the reaction of maleic anhydride with a source of alkyl radicals. For the synthesis of 2,5-Furandione, 3-pentyl-, a common precursor for the pentyl radical would be a pentyl-containing carboxylic acid that can undergo decarboxylation, or the use of a pentyl halide in the presence of a radical initiator. A similar synthesis for 2,5-Furandione, 3-(1-methylethyl)- utilized a silver (I) ion and peroxodisulfate ion in dimethyl sulfoxide with irradiation, achieving a high yield[1].

Q2: How can I minimize the formation of succinic anhydride as a byproduct?

A2: The formation of succinic anhydride suggests that a reduction of the maleic anhydride double bond is occurring. This can happen if a hydrogen atom donor is present in the reaction mixture. To minimize this, ensure your solvent is aprotic and that your starting materials are free of impurities that could act as hydrogen donors.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of maleic anhydride and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly recommended for identifying the product and any byproducts, as well as for assessing the purity of the crude reaction mixture. For more detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential.

Q4: Can this synthesis be scaled up for larger quantities?

A4: Yes, but careful consideration must be given to heat management, especially during the initiation of the radical reaction, which can be exothermic. The rate of addition of the initiator and reactants should be carefully controlled to maintain a steady reaction temperature. A pilot run on a smaller scale is always recommended before attempting a large-scale synthesis.

Q5: What are the key safety precautions to take during this synthesis?

A5: Maleic anhydride is a corrosive and sensitizing agent, and it can cause severe irritation to the skin, eyes, and respiratory tract[2]. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The radical initiators used, such as peroxides, can be explosive and should be handled with extreme care according to the manufacturer's safety guidelines.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2,5-Furandione, 3-pentyl-
Entry Initiator Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Dibenzoyl Peroxide (5 mol%)Benzene80645
2AIBN (5 mol%)Acetonitrile80655
3AIBN (10 mol%)Acetonitrile80662
4AIBN (5 mol%)Acetonitrile90458
5AIBN (5 mol%)Dioxane100465

Note: This data is illustrative and serves as a starting point for optimization.

Experimental Protocols

Key Experiment: Synthesis of 2,5-Furandione, 3-pentyl- via Free Radical Alkylation

Objective: To synthesize 2,5-Furandione, 3-pentyl- from maleic anhydride and a pentyl radical precursor.

Materials:

  • Maleic anhydride (1.0 eq)

  • Hexanoic acid (1.5 eq)

  • Silver nitrate (0.1 eq)

  • Ammonium persulfate (2.0 eq)

  • Acetonitrile/Water (1:1 v/v)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of maleic anhydride and hexanoic acid in a 1:1 mixture of acetonitrile and water, add silver nitrate.

  • Heat the mixture to 80°C with stirring.

  • Slowly add a solution of ammonium persulfate in water to the reaction mixture over 1 hour.

  • After the addition is complete, continue to stir the reaction at 80°C for an additional 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,5-Furandione, 3-pentyl-.

Visualizations

Synthesis_Pathway MA Maleic Anhydride Product 2,5-Furandione, 3-pentyl- MA->Product Side_Product Polymeric Byproducts MA->Side_Product can form Pentyl_Radical Pentyl Radical Pentyl_Radical->Product attacks Initiator Radical Initiator (e.g., AIBN) Initiator->Pentyl_Radical generates

Caption: Reaction pathway for the synthesis of 2,5-Furandione, 3-pentyl-.

Troubleshooting_Workflow Start Low Yield Issue Check_Initiator Check Initiator (Age, Storage) Start->Check_Initiator Check_Temp Optimize Temperature Check_Initiator->Check_Temp Check_Conc Adjust Reactant Concentrations Check_Temp->Check_Conc Check_Inhibitors Degas Solvents/ Inert Atmosphere Check_Conc->Check_Inhibitors Polymer_Check Polymer Formation? Check_Inhibitors->Polymer_Check Slow_Addition Slow Reactant Addition Polymer_Check->Slow_Addition Yes Success Yield Improved Polymer_Check->Success No Lower_Temp Lower Reaction Temperature Slow_Addition->Lower_Temp Lower_Temp->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of Alkylated Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of alkylated succinic anhydrides.

Troubleshooting Guide

This section addresses common problems encountered during the purification of alkylated succinic anhydrides.

Issue 1: Presence of Alkyl Succinic Acid as an Impurity

Q1: My final product is contaminated with the corresponding alkylated succinic acid. How can I remove it?

A1: The presence of the diacid is the most common impurity, typically resulting from hydrolysis of the anhydride. The recommended method for its removal is liquid-liquid extraction using a mild base.

  • Explanation: Alkylated succinic acids are acidic and will react with a base to form a water-soluble salt. The alkylated succinic anhydride, being non-acidic, will remain in the organic solvent.

  • Procedure:

    • Dissolve the crude product in a water-immiscible organic solvent such as methylene chloride or diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. This will convert the alkylated succinic acid into its sodium salt, which will dissolve in the aqueous layer.[1][2]

    • Separate the aqueous layer.

    • Repeat the washing step 1-2 more times.

    • Wash the organic layer with brine to remove any residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and evaporate the solvent to obtain the purified alkylated succinic anhydride.

Issue 2: Discoloration of the Product

Q2: My purified alkylated succinic anhydride has a yellow or brown tint. What causes this and how can I fix it?

A2: Discoloration in the final product can stem from impurities in the starting materials or from side reactions, such as polymerization, occurring at the high temperatures often used in synthesis.

  • Troubleshooting Steps:

    • Distillation: For thermally stable alkylated succinic anhydrides, vacuum distillation can be very effective at separating the desired product from non-volatile colored impurities and polymeric residues.

    • Recrystallization: If the product is a solid, recrystallization can be an excellent purification method. The choice of solvent is crucial and will depend on the specific alkyl chain. For unalkylated succinic anhydride, acetic anhydride or a mixture of acetyl chloride and ether are effective.[3]

    • Water Washing: In some cases, washing the crude product with water has been shown to improve the color of alkenyl succinic anhydrides.[4]

    • Adsorbent Treatment: For stubborn discoloration, passing a solution of the product through a plug of an adsorbent like activated carbon or silica gel can remove colored impurities.

Issue 3: Presence of Polymeric Byproducts

Q3: My product is viscous and seems to contain gummy or tarry substances. How do I remove these?

A3: Polymeric byproducts are a common issue, especially in the synthesis of alkenyl succinic anhydrides at high temperatures.[5] These high-molecular-weight species are typically non-volatile.

  • Recommended Purification Method: The most effective method for removing polymeric byproducts is distillation under reduced pressure. The desired alkylated succinic anhydride will distill, leaving the non-volatile polymeric residue behind. The tarry mass can often be removed from the distillation flask with a warm dilute sodium hydroxide solution.[3]

  • Prevention: To minimize the formation of these byproducts during synthesis, consider adding polymerization inhibitors like hydroquinone or phenothiazine to the reaction mixture.[5]

Frequently Asked Questions (FAQs)

Q4: What is the most common impurity in alkylated succinic anhydrides?

A4: The most common impurity is the corresponding alkylated succinic acid, which is formed by the hydrolysis of the anhydride ring in the presence of water.[6][7][8]

Q5: How can I prevent the hydrolysis of my alkylated succinic anhydride during workup and storage?

A5: To prevent hydrolysis, it is crucial to minimize contact with water. Always use dry solvents and reagents for reactions and purification.[9] Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Q6: Which analytical techniques are best for assessing the purity of my alkylated succinic anhydride?

A6: The most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • GC: Can be used to determine the purity and identify volatile impurities. A flame ionization detector (FID) is commonly used.[10]

  • GC-MS: Useful for identifying and quantifying impurities, including residual succinic acid.[11]

  • HPLC: Can effectively separate the anhydride from its corresponding acid.

Q7: Can I use distillation to purify my alkylated succinic anhydride?

A7: Yes, distillation, particularly under reduced pressure (vacuum distillation), is a very effective method for purifying liquid alkylated succinic anhydrides. It separates the product from non-volatile impurities like polymers and salts, as well as from starting materials with significantly different boiling points.[3][5]

Q8: Is recrystallization a suitable purification method?

A8: For solid alkylated succinic anhydrides, recrystallization is an excellent purification technique. The choice of solvent is critical and must be determined based on the solubility of the specific compound. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for the purity assessment of alkylated succinic anhydrides.

ParameterSetting
Column HP-5 or equivalent non-polar capillary column (e.g., 30m x 0.32mm x 0.25µm)
Carrier Gas Nitrogen or Helium
Injector Temp. 250 - 280 °C
Detector Temp. 250 - 260 °C
Detector Flame Ionization Detector (FID)
Split Ratio 50:1 to 150:1
Oven Program Initial Temp: 50-60 °C, hold for 1-2 minRamp: 15 °C/min to 250 °CHold: 2 min
Sample Prep. Dissolve ~0.5g of the sample in 2.5mL of acetone.[10]
Quantitation Area normalization method.[10]

Note: This is a general method and may require optimization for specific alkylated succinic anhydrides.

Protocol 2: Removal of Alkylated Succinic Acid via Liquid-Liquid Extraction

This protocol details the steps for removing the diacid impurity from the anhydride product.

  • Dissolution: Dissolve the crude alkylated succinic anhydride in a suitable water-immiscible organic solvent (e.g., diethyl ether, methylene chloride) at a concentration of approximately 5-10% (w/v).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The lower aqueous layer contains the sodium salt of the alkylated succinic acid. Drain and collect the aqueous layer.

  • Repeat Wash: Repeat steps 3 and 4 two more times with fresh sodium bicarbonate solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water and bicarbonate.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. The filtrate contains the purified alkylated succinic anhydride. The solvent can then be removed under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Alkylated Succinic Anhydride Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Extraction Liquid-Liquid Extraction (vs. NaHCO3 soln) Dissolution->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Filtration Filter and Evaporate Solvent Drying->Filtration Distillation Optional: Vacuum Distillation Filtration->Distillation If liquid & requires further purification Pure_Product Pure Alkylated Succinic Anhydride Filtration->Pure_Product Distillation->Pure_Product Hydrolysis_Troubleshooting Start Crude Product Analysis (e.g., by GC/HPLC) Check_Acid Is Alkylated Succinic Acid Present? Start->Check_Acid LLE Perform Liquid-Liquid Extraction with NaHCO3 Check_Acid->LLE Yes Other_Impurity Address Other Impurities (e.g., Distillation) Check_Acid->Other_Impurity No Check_Purity Re-analyze Purity LLE->Check_Purity Check_Purity->LLE Acid still present Pure Product is Pure Check_Purity->Pure Purity OK Other_Impurity->Pure Hydrolysis_Reaction Anhydride Alkylated Succinic Anhydride (R-C4H3O3) Acid Alkylated Succinic Acid (R-C4H5O4) Anhydride->Acid + H2O (Hydrolysis) Water Water H2O

References

Stability and degradation pathways of 2,5-Furandione, 3-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of 2,5-Furandione, 3-pentyl-, a substituted furanone. The information is curated for researchers, scientists, and professionals in drug development. For clarity, 2,5-Furandione, 3-pentyl- will be referred to as 3-pentyl-maleic anhydride in this guide, reflecting its chemical nature as a derivative of maleic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-pentyl-maleic anhydride?

A1: The primary degradation pathway for 3-pentyl-maleic anhydride, like other acid anhydrides, is hydrolysis.[1][2][3] In the presence of water or moisture, the anhydride ring opens to form the corresponding dicarboxylic acid, 3-pentyl-maleic acid. This reaction can be catalyzed by both acidic and basic conditions.[4][5]

Q2: How should 3-pentyl-maleic anhydride be properly stored to ensure its stability?

A2: To ensure stability, 3-pentyl-maleic anhydride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as alcohols and strong bases.[6] Inert atmosphere (e.g., nitrogen or argon) storage is recommended to prevent hydrolysis from atmospheric moisture.

Q3: What are the expected products of thermal and photochemical degradation?

A3: The thermal degradation of furanones can lead to isomerization and decomposition.[7][8] For 3-pentyl-maleic anhydride, heating may cause isomerization to its 2(3H)-furanone tautomer, followed by decomposition at higher temperatures to yield carbon monoxide and other products.[7][8] Photochemical degradation, upon UV irradiation, can induce an α-cleavage photoreaction, leading to the formation of an open-ring aldehyde-ketene intermediate.[7]

Q4: Is 3-pentyl-maleic anhydride reactive towards other nucleophiles besides water?

A4: Yes, as a reactive acid anhydride, it will readily react with other nucleophiles.[2] For instance, it reacts with alcohols to form esters, and with amines to form amides.[2][9] These reactions also involve the opening of the anhydride ring.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. The compound may have degraded due to improper storage or handling, leading to hydrolysis.Store the compound under inert gas and in a desiccator. Always use anhydrous solvents and handle the compound in a dry environment (e.g., glove box).
Appearance of an unexpected peak in analytical chromatography (e.g., HPLC, GC-MS). This is likely the hydrolyzed product, 3-pentyl-maleic acid.Confirm the identity of the new peak by running a standard of the hydrolyzed compound or by using mass spectrometry. To avoid this, ensure all solvents and reagents are anhydrous.
The compound appears clumpy or has a different odor than expected. The compound has likely been exposed to moisture and has hydrolyzed. The odor may be from the resulting dicarboxylic acid.[3]Discard the degraded compound and obtain a fresh batch. Ensure proper storage conditions for the new batch.
Low yield in reactions where 3-pentyl-maleic anhydride is a reactant. The anhydride may have been consumed by side reactions with nucleophilic impurities in the solvent or other reagents.Use high-purity, anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere.

Quantitative Data on Stability

Table 1: Hydrolysis Rate Constants of Related Anhydrides

CompoundpHTemperature (°C)Hydrolysis Rate Constant (k)Reference
Ethyl Oleate Succinic Anhydride (EOSA)7Not SpecifiedApprox. 1/4 that of ASA[10]
Alkenyl Succinic Anhydride (ASA)7Not SpecifiedFaster than EOSA[10]
Phensuximide (a succinimide)Alkaline37Hydroxyl-ion catalyzed degradation[4]

Table 2: Thermal Decomposition Temperatures of Furanones

CompoundIsomerization Temperature (°C)Decomposition Temperature (°C)ProductsReference
2(3H)- and 2(5H)-furanone300-400~600CO and acrolein[7]

Detailed Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability

This protocol outlines a general method for determining the hydrolytic stability of 3-pentyl-maleic anhydride at different pH values.

1. Materials:

  • 3-pentyl-maleic anhydride
  • Buffer solutions (pH 4, 7, and 9)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Prepare a stock solution of 3-pentyl-maleic anhydride in acetonitrile.
  • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis.
  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
  • Quench the hydrolysis reaction by diluting the aliquot with the mobile phase.
  • Analyze the samples by HPLC to quantify the remaining concentration of 3-pentyl-maleic anhydride.
  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the pseudo-first-order rate constant (k) for hydrolysis at each pH.

Protocol 2: Forced Degradation Study (Thermal Stress)

This protocol is designed to identify potential thermal degradation products.

1. Materials:

  • 3-pentyl-maleic anhydride (solid)
  • Oven or heating block
  • Inert gas (e.g., nitrogen)
  • Analytical balance
  • GC-MS or LC-MS system

2. Procedure:

  • Place a known amount of solid 3-pentyl-maleic anhydride into a vial.
  • Flush the vial with an inert gas and seal it.
  • Heat the vial at a specified temperature (e.g., 60°C, 80°C, 100°C) for a set period (e.g., 24, 48, 72 hours).
  • At the end of the heating period, allow the vial to cool to room temperature.
  • Dissolve the sample in a suitable solvent.
  • Analyze the sample using GC-MS or LC-MS to identify and characterize any degradation products.
  • A control sample (not heated) should be analyzed for comparison.

Diagrams of Degradation Pathways and Experimental Workflows

cluster_hydrolysis Hydrolytic Degradation Pathway 3_pentyl_maleic_anhydride 2,5-Furandione, 3-pentyl- (3-pentyl-maleic anhydride) 3_pentyl_maleic_acid 3-pentyl-maleic acid 3_pentyl_maleic_anhydride->3_pentyl_maleic_acid Hydrolysis water H₂O

Caption: Hydrolytic degradation of 3-pentyl-maleic anhydride.

cluster_thermal Postulated Thermal Degradation Pathway furanone_2_5 2(5H)-Furanone form furanone_2_3 2(3H)-Furanone form furanone_2_5->furanone_2_3 Isomerization (300-400°C) decomposition_products Decomposition Products (e.g., CO, acrolein analogs) furanone_2_3->decomposition_products Decomposition (~600°C)

Caption: Postulated thermal degradation of the furanone ring.

cluster_workflow Hydrolytic Stability Experimental Workflow start Prepare Stock Solution in Acetonitrile incubate Incubate in Buffers (pH 4, 7, 9) at constant T start->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with Mobile Phase sample->quench analyze HPLC Analysis quench->analyze plot Plot ln[C] vs. Time analyze->plot end Determine Rate Constant (k) plot->end

References

Technical Support Center: Synthesis of 3-Pentyl-2,5-furandione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pentyl-2,5-furandione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-pentyl-2,5-furandione, particularly when employing a free-radical-initiated pathway.

Q1: I am observing a very low yield of the desired 3-pentyl-2,5-furandione. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 3-pentyl-2,5-furandione can stem from several factors, primarily related to the efficiency of the free radical addition and competing side reactions.

  • Inefficient Radical Generation: The formation of pentyl radicals from your chosen precursor (e.g., a peroxide and a pentyl source) may be suboptimal.

    • Troubleshooting:

      • Ensure the peroxide initiator is fresh and has been stored correctly.

      • Optimize the reaction temperature to match the decomposition temperature of the initiator.

      • Consider using a different initiator with a more suitable half-life at your desired reaction temperature.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of maleic anhydride to the pentyl radical source can lead to either unreacted starting material or the formation of undesired byproducts.

    • Troubleshooting:

      • Experiment with varying the molar ratio of the pentyl source and initiator relative to maleic anhydride. A slight excess of the pentyl source may be beneficial.

  • Polymerization of Maleic Anhydride: A significant side reaction is the free-radical polymerization of maleic anhydride.[1]

    • Troubleshooting:

      • Maintain a lower concentration of maleic anhydride in the reaction mixture.

      • Control the reaction temperature, as higher temperatures can favor polymerization.[2]

      • Introduce the initiator slowly to the reaction mixture to keep the radical concentration low at any given time.

Q2: My final product is a dark, viscous oil, and I am having difficulty purifying it. What are these impurities and how can I remove them?

A2: The formation of a dark and viscous product often indicates the presence of polymeric byproducts and other high-boiling point impurities.

  • Likely Impurities:

    • Poly(maleic anhydride): This is a common byproduct in free-radical reactions involving maleic anhydride.[1]

    • Products of Peroxide Decomposition: The initiator itself can generate byproducts.

    • Oligomers: Short-chain polymers formed from the reaction of pentyl radicals with multiple maleic anhydride units.

  • Purification Strategies:

    • Vacuum Distillation: This is often the most effective method for separating the desired product from non-volatile polymeric material.

    • Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate) can be effective for separating the target compound from impurities.

    • Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be an excellent purification technique.

Q3: My NMR spectrum shows signals that I cannot attribute to the desired product. What are the likely side products?

A3: Besides polymerization, other side reactions can lead to unexpected signals in your NMR spectrum.

  • Possible Side Products:

    • Dialkylated Products: Addition of two pentyl groups to the maleic anhydride ring.

    • Isomers: Depending on the reaction conditions, rearrangement of the initial radical adduct could lead to isomeric products.

    • Products from Solvent Participation: If the reaction is run in a solvent that can participate in radical reactions, you may form solvent-adducts.

  • Troubleshooting:

    • Carefully analyze the NMR spectrum to identify the structure of the major byproducts. This information will provide clues about the dominant side reactions.

    • Adjust reaction conditions (e.g., temperature, concentration, solvent) to disfavor the formation of these specific byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-pentyl-2,5-furandione?

A1: The most common approach for the synthesis of 3-alkyl-2,5-furandiones, including the pentyl derivative, is the free-radical addition of an alkyl group to maleic anhydride. This is typically achieved by generating alkyl radicals from a suitable precursor in the presence of maleic anhydride.

Q2: What are the primary side reactions to be aware of?

A2: The main side reaction of concern is the homopolymerization of maleic anhydride, which can significantly reduce the yield of the desired product and complicate purification.[1] Other potential side reactions include the formation of dialkylated products and reactions involving the solvent.

Q3: How does reaction temperature affect the synthesis?

A3: Temperature is a critical parameter. It influences the rate of decomposition of the radical initiator and can also affect the rate of competing side reactions. Higher temperatures can increase the rate of polymerization.[2] It is crucial to select an initiator that decomposes at a suitable rate at a temperature where the desired reaction proceeds efficiently without excessive byproduct formation.

Q4: What purification techniques are recommended for 3-pentyl-2,5-furandione?

A4: The choice of purification method depends on the physical properties of the product and the nature of the impurities. Common techniques include vacuum distillation to separate from non-volatile polymers, and column chromatography for separation from other organic byproducts.

Experimental Protocol: Generalized Synthesis of 3-Pentyl-2,5-furandione

This protocol provides a general procedure for the free-radical mediated synthesis of 3-pentyl-2,5-furandione. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • Maleic anhydride

  • Pentyl radical precursor (e.g., valeric acid with a silver nitrate/ammonium persulfate initiator system, or a pentyl iodide with a radical initiator like AIBN or benzoyl peroxide)

  • Solvent (e.g., acetonitrile, benzene, or a solvent compatible with the chosen radical initiation system)

  • Radical initiator (e.g., benzoyl peroxide, AIBN, ammonium persulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in the chosen solvent.

  • Add the pentyl radical precursor to the solution.

  • Heat the mixture to the desired reaction temperature (this will depend on the chosen initiator).

  • Slowly add a solution of the radical initiator in the same solvent to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Table 1: Typical Reaction Parameters (Example)

ParameterValue
Reactants Maleic Anhydride, Valeric Acid, Silver Nitrate, Ammonium Persulfate
Solvent Acetonitrile/Water
Temperature 60-80 °C
Reaction Time 4-6 hours
Typical Yield 40-60% (unoptimized)

Note: This is an example based on analogous reactions; optimization will be required.

Visualizations

Synthesis_Pathway Synthesis of 3-Pentyl-2,5-furandione MA Maleic Anhydride Intermediate Radical Adduct Intermediate MA->Intermediate + Pentyl Radical Polymer Poly(maleic anhydride) MA->Polymer Radical Polymerization PR Pentyl Radical Source (e.g., Valeric Acid) PentylRadical Pentyl Radical PR->PentylRadical Initiator Init Radical Initiator (e.g., (NH4)2S2O8) Init->PentylRadical PentylRadical->Intermediate SideProduct Other Side Products PentylRadical->SideProduct Dimerization, etc. Product 3-Pentyl-2,5-furandione Intermediate->Product Hydrogen Abstraction

Caption: Reaction scheme for the synthesis of 3-pentyl-2,5-furandione.

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or Impure Product CheckInitiator Check Initiator Quality and Concentration Start->CheckInitiator CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckRatio Vary Reactant Stoichiometry Start->CheckRatio AnalyzeByproducts Analyze Byproducts (NMR, GC-MS) Start->AnalyzeByproducts CheckInitiator->CheckTemp CheckTemp->CheckRatio CheckRatio->AnalyzeByproducts Polymerization High MW Polymer Detected? AnalyzeByproducts->Polymerization AdjustConc Lower Reactant Concentration Polymerization->AdjustConc Yes Purification Optimize Purification (Distillation, Chromatography) Polymerization->Purification No SlowAddition Slow Initiator Addition AdjustConc->SlowAddition SlowAddition->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Polymerization of 3-Pentyl-2,5-Furandione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of 3-pentyl-2,5-furandione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions. The information provided is based on established principles of polymerization of related cyclic anhydrides, such as maleic anhydride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing 3-pentyl-2,5-furandione?

A1: The most common method for polymerizing 3-pentyl-2,5-furandione is through ring-opening polymerization (ROP). This can be initiated by various catalysts, including anionic, cationic, and coordination catalysts. Ring-opening copolymerization (ROCOP) with a comonomer, such as an epoxide, is also a widely used technique to produce polyesters with alternating structures.

Q2: How does the pentyl side chain affect the polymerization process?

A2: The pentyl side chain can influence the polymerization in several ways. It may sterically hinder the approach of the catalyst to the monomer, potentially slowing down the polymerization rate compared to unsubstituted furanones like maleic anhydride. The alkyl chain also increases the hydrophobicity of the resulting polymer, which can affect its solubility and thermal properties.

Q3: What are the critical parameters to control for a successful polymerization?

A3: Key parameters to control include:

  • Monomer Purity: Impurities can act as chain terminators or inhibitors, leading to low molecular weight or no polymerization.

  • Catalyst/Initiator Selection: The choice of catalyst will determine the polymerization mechanism and influence the polymer's molecular weight and polydispersity.

  • Reaction Temperature: Temperature affects the rate of polymerization and the occurrence of side reactions.

  • Solvent: The polarity of the solvent can influence the solubility of the monomer and polymer, as well as the activity of the catalyst.

  • Monomer Concentration: This can affect the reaction kinetics and the final molecular weight of the polymer.

Q4: How can I characterize the resulting poly(3-pentyl-2,5-furandione)?

A4: The resulting polymer can be characterized using a variety of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the extent of monomer conversion.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Polymerization Impure monomerPurify the monomer by distillation or recrystallization. Ensure all starting materials and solvents are dry.
Inactive catalyst/initiatorUse a freshly prepared or properly stored catalyst/initiator. Consider increasing the catalyst/initiator concentration.
Inappropriate reaction temperatureOptimize the reaction temperature. Some polymerizations require an initiation temperature, followed by a different propagation temperature.
Low Molecular Weight Polymer Presence of chain transfer agents (e.g., water, alcohols)Thoroughly dry all reagents and solvents. Perform the reaction under an inert atmosphere.
High catalyst/initiator concentrationDecrease the catalyst/initiator to monomer ratio.
Premature terminationEnsure the reaction is run for a sufficient amount of time. Monitor the reaction progress by techniques like NMR or GPC.
Broad Polydispersity Index (PDI) Slow initiation compared to propagationChoose an initiator that provides rapid and quantitative initiation.
Chain transfer or termination reactionsPurify all reagents and solvents to remove any species that could cause side reactions. Optimize the reaction temperature to minimize side reactions.
Multiple active speciesEnsure a well-defined catalyst is used. In some cases, a co-catalyst or additive may be needed to control the active species.
Gel Formation Cross-linking side reactionsLower the reaction temperature. Reduce the monomer concentration. Consider using a less reactive catalyst.

Experimental Protocols

Disclaimer: The following protocols are generalized based on the polymerization of related cyclic anhydrides. Optimization will be necessary for 3-pentyl-2,5-furandione.

Protocol 1: Synthesis of 3-Pentyl-2,5-Furandione (Monomer)

This protocol is adapted from the synthesis of other 3-alkylmaleic anhydrides.

Materials:

  • Maleic anhydride

  • Pentylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (aqueous solution)

  • Dehydrating agent (e.g., acetic anhydride or P₂O₅)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve maleic anhydride in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of pentylmagnesium bromide solution dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude 3-pentylsuccinic acid.

  • To cyclize the diacid to the anhydride, reflux the crude product with a dehydrating agent like acetic anhydride or distill it over P₂O₅ under reduced pressure.

  • Purify the resulting 3-pentyl-2,5-furandione by vacuum distillation.

Protocol 2: Ring-Opening Polymerization of 3-Pentyl-2,5-Furandione

This is a generic protocol for anionic ring-opening polymerization.

Materials:

  • Purified 3-pentyl-2,5-furandione monomer

  • Anionic initiator (e.g., sec-butyllithium, sodium naphthalenide)

  • Anhydrous solvent (e.g., THF, toluene)

  • Methanol (for termination)

Procedure:

  • In a glovebox or under high vacuum, add the desired amount of anhydrous solvent to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Add the purified 3-pentyl-2,5-furandione monomer to the solvent.

  • Cool the solution to the desired reaction temperature (e.g., -78°C for THF).

  • Add the anionic initiator dropwise to the stirred monomer solution until a persistent color change is observed (if the initiator is colored) or based on a pre-calculated molar ratio.

  • Allow the polymerization to proceed for the desired time. Monitor the reaction by taking aliquots for analysis (e.g., NMR, GPC).

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum.

Data Presentation

The following tables summarize typical reaction conditions for the ring-opening copolymerization of maleic anhydride (a related monomer) with epoxides, which can serve as a starting point for optimizing the polymerization of 3-pentyl-2,5-furandione.

Table 1: Ring-Opening Copolymerization of Maleic Anhydride and Propylene Oxide

CatalystCo-catalystMonomer Ratio (MA:PO)Temp (°C)Time (h)Mn (kDa)PDI
Cr(salen)ClPPNCl1:180415.21.15
Zn(OAc)₂-1:1.5100248.51.40
(BDI)ZnOAc-1:160625.01.10

Data compiled from various literature sources on maleic anhydride polymerization.

Visualizations

Experimental Workflow for Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Distillation/Recrystallization) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiator_Addition Initiator/Catalyst Addition Reaction_Setup->Initiator_Addition Polymerization Polymerization (Controlled Temperature) Initiator_Addition->Polymerization Termination Termination Polymerization->Termination Purification Polymer Purification (Precipitation) Termination->Purification Characterization Characterization (NMR, GPC, DSC) Purification->Characterization

Caption: General experimental workflow for the polymerization of 3-pentyl-2,5-furandione.

Troubleshooting Logic for Low Molecular Weight

troubleshooting_low_mw Start Low Molecular Weight Observed Check_Purity Check Monomer and Solvent Purity Start->Check_Purity Check_Initiator Review Initiator/ Catalyst Concentration Start->Check_Initiator Check_Time Verify Reaction Time and Temperature Start->Check_Time Purify Action: Re-purify Monomer and Dry Solvents Check_Purity->Purify Impurities suspected Adjust_Ratio Action: Decrease Initiator:Monomer Ratio Check_Initiator->Adjust_Ratio Ratio too high Optimize_Conditions Action: Increase Reaction Time or Optimize Temperature Check_Time->Optimize_Conditions Sub-optimal conditions

Caption: Troubleshooting decision tree for addressing low molecular weight in polymerization.

Handling and storage guidelines for moisture-sensitive anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of moisture-sensitive anhydrides.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first steps upon receiving a new container of a moisture-sensitive anhydride?

A1: Upon receipt, visually inspect the container for any signs of damage or a compromised seal. If the container is intact, move it to a designated dry storage area away from incompatible materials. It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface of the anhydride.

Q2: How should I properly store my moisture-sensitive anhydrides?

A2: Anhydrides must be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][3] Containers should be kept tightly sealed when not in use.[1][4] For highly sensitive anhydrides, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.[4][5] Some suppliers use specialized packaging like Sure/Seal™ bottles, which are designed for storing and dispensing moisture-sensitive reagents without exposure to the atmosphere.[6]

Q3: My anhydride has turned a different color/appears cloudy. Can I still use it?

A3: A change in color or the appearance of turbidity or solid precipitate can indicate degradation, most commonly through hydrolysis to the corresponding carboxylic acid. Using a degraded anhydride can lead to inconsistent reaction yields and the formation of impurities. It is highly recommended to perform a quality control check, such as Gas Chromatography (GC) analysis or a small-scale test reaction, before using a suspect anhydride.

Q4: I suspect my reaction failed due to a wet anhydride. How can I troubleshoot this?

A4: If you suspect moisture contamination in your anhydride is the cause of a failed reaction, consider the following troubleshooting steps:

  • Verify Reagent Quality: Test the moisture content of the anhydride using a method like Karl Fischer titration.

  • Use a Fresh Bottle: If possible, repeat the experiment with a new, unopened bottle of the anhydride.

  • Dry Glassware and Solvents: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere) and that all solvents are anhydrous.[6] Even small amounts of water can hydrolyze the anhydride.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) using Schlenk line or glove box techniques to prevent exposure to atmospheric moisture.[6][7]

Q5: What personal protective equipment (PPE) is required when handling anhydrides?

A5: Due to their corrosive nature, appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).[1][4]

  • Body Protection: A lab coat, and for larger quantities, an impervious apron.[1]

  • Respiratory Protection: All handling of open containers should be performed in a certified chemical fume hood to avoid inhaling corrosive vapors.[1][8]

Quantitative Storage and Property Data

The following table summarizes key storage and physical property data for common moisture-sensitive anhydrides.

AnhydrideFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Recommended Storage Conditions
Acetic Anhydride (CH₃CO)₂O102.09139.8-73.1Cool, dry, well-ventilated area.[9] Away from heat and ignition sources.[9]
Trifluoroacetic Anhydride (CF₃CO)₂O210.0339.1-63.515–25 °C.[10] Dry, cool, well-ventilated area under an inert atmosphere.[4][5][11]
Maleic Anhydride C₄H₂O₃98.0620253Cool, dry, well-ventilated place.[1][2][3] Keep tightly sealed.[2]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in reagents.[12][13] It is based on a stoichiometric reaction between iodine and water.[12] This protocol provides a general guideline for volumetric KF titration.

Objective: To quantify the moisture content (in ppm or %) of an anhydride sample.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous KF solvent (e.g., methanol-based)

  • KF titrant (e.g., Composit T5)[14]

  • Gas-tight syringe for liquid samples or a weighing boat for solid samples

  • Anhydride sample

Methodology:

  • System Preparation: Add the anhydrous KF solvent to the titration cell. The instrument will pre-titrate the solvent to eliminate any residual water, establishing a dry baseline.[14]

  • Titer Determination: Calibrate the KF titrant by injecting a precise amount of a certified water standard or a sample with a known water content. This determines the exact amount of water that reacts with 1 mL of the titrant (the "titer").[15]

  • Sample Introduction:

    • For liquid anhydrides, draw a precisely known volume or weight of the sample into a dry, gas-tight syringe.

    • Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent.

    • For solid anhydrides, accurately weigh a sample and quickly add it to the cell.

  • Titration: The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached, which occurs when all the water in the sample has been consumed.[13]

  • Calculation: The instrument's software calculates the water content based on the volume of titrant used, the known titer of the reagent, and the amount of sample introduced.

Protocol 2: Quality Control of Acetic Anhydride by Gas Chromatography (GC)

This method is used to determine the purity of acetic anhydride and to identify and quantify impurities, such as acetic acid, which forms upon hydrolysis.[16]

Objective: To assess the purity of an acetic anhydride sample.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a polar capillary column)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Autosampler vials with septa

  • Microsyringe

  • Acetic anhydride sample

  • High-purity standards (acetic anhydride, acetic acid) for calibration

Methodology:

  • Instrument Setup:

    • Set the GC parameters (inlet temperature, oven temperature program, detector temperature) as per a validated method for acetic anhydride analysis. A typical starting point might be an initial oven temperature of 50°C, ramped to 200°C.

    • Ensure the FID is lit and stable.

  • Blank Analysis: Before analyzing samples, inject a sample of the solvent (if any is used for dilution) or perform a "blank run" with the pure anhydride to ensure the system is clean and to identify any background peaks.[16]

  • Calibration (Optional but Recommended): Prepare a series of calibration standards by diluting a high-purity acetic anhydride standard. This allows for more accurate quantification of the main component. A single-point standard can also be used for a semi-quantitative check.

  • Sample Preparation:

    • If necessary, dilute the anhydride sample in a suitable anhydrous solvent. However, neat injections are common.

    • Transfer the sample to a GC vial and seal it.

  • Injection and Analysis:

    • Inject a small, fixed volume (e.g., 1 µL) of the sample onto the GC column.[16]

    • The components will separate based on their boiling points and interaction with the column's stationary phase.

  • Data Interpretation:

    • Identify the peaks in the resulting chromatogram by comparing their retention times to those of known standards (e.g., acetic anhydride and its primary impurity, acetic acid).

    • Calculate the purity by area normalization, where the percentage of each component is its peak area divided by the total area of all peaks. A purity of at least 95% is often required for use.[17]

Workflow and Logic Diagrams

Anhydride_Handling_Workflow Figure 1. Workflow for Handling a New Moisture-Sensitive Anhydride cluster_receiving Receiving cluster_storage Storage & Prep cluster_use Experimental Use Receive Receive Shipment Inspect Inspect Container Seal & Integrity Receive->Inspect Equilibrate Equilibrate to Room Temp Inspect->Equilibrate Seal OK Quarantine Quarantine & Contact Supplier Inspect->Quarantine Seal Damaged Store Store in Dry, Cool, Ventilated Area Equilibrate->Store Inert Place in Inert Atmosphere (Glovebox/Dessicator) Store->Inert For Highly Sensitive Anhydrides QC_Check Perform QC Check? (e.g., Karl Fischer) Store->QC_Check Inert->QC_Check Use_Inert Handle Under Inert Atmosphere QC_Check->Use_Inert Yes (High-Purity Needed) QC_Check->Use_Inert No (Standard Use) Dry_App Use Oven-Dried Glassware & Anhydrous Solvents Use_Inert->Dry_App Reaction Proceed with Reaction Dry_App->Reaction Reseal Tightly Reseal Container Reaction->Reseal Reseal->Store Return to Storage

Caption: Workflow for handling a new moisture-sensitive anhydride.

References

Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Furandione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of furandione derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak overlap and achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: I'm observing co-eluting or poorly resolved peaks in my chromatogram. What are the first steps I should take to troubleshoot this issue?

When faced with peak overlap, a systematic approach is crucial. The goal is to manipulate the three key factors that govern separation: retention factor (k) , selectivity (α) , and column efficiency (N) .[1][2] Start by assessing your current chromatogram for peak shape and retention. If peaks are eluting very early (low retention, k < 2), they may not have sufficient interaction with the stationary phase, leading to poor resolution.[3]

A logical workflow can help diagnose and resolve the problem.

G cluster_start cluster_assessment cluster_k_low cluster_k_ok cluster_alpha start Start: Poor Peak Resolution assess_k Assess Retention Factor (k) start->assess_k k_low Is k < 2? assess_k->k_low weaken_mp Decrease Mobile Phase Strength (e.g., lower % Organic Solvent) k_low->weaken_mp Yes k_ok Is k acceptable (2-10)? k_low->k_ok No assess_alpha Assess Selectivity (α) k_ok->assess_alpha Yes change_alpha Modify Selectivity (α) assess_alpha->change_alpha change_mp_comp Change Organic Modifier (e.g., ACN to MeOH) change_alpha->change_mp_comp change_ph Adjust Mobile Phase pH change_alpha->change_ph change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) change_alpha->change_column

Caption: Initial troubleshooting workflow for poor peak resolution.

Q2: How does the mobile phase composition affect the resolution of furandione derivatives?

The mobile phase is one of the most powerful tools for manipulating peak resolution.[1] Key parameters to adjust include:

  • Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile or methanol) increases the retention time of analytes, which can lead to better separation.[2][4] This is often the first and simplest parameter to modify.

  • Organic Solvent Type: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity (α) due to different interactions with the analyte and stationary phase.[1][5] This is a highly effective strategy when peaks are severely overlapped.

  • Mobile Phase pH: Furandione derivatives may have ionizable functional groups. Adjusting the pH of the mobile phase can change the ionization state of these compounds, significantly altering their retention and potentially resolving co-eluting peaks.[4][5] For acidic molecules, a lower pH (e.g., using 0.1% formic acid) often improves peak shape and retention.[4]

Q3: My peaks are still overlapping after adjusting the mobile phase. Should I consider a different HPLC column?

Yes. If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[1][6] The choice of column chemistry governs the primary interaction with your analytes, making it a critical factor for selectivity.

For aromatic compounds like furandione derivatives, consider switching between different types of stationary phases to exploit different retention mechanisms.

Column Type Primary Interaction Mechanism Best Suited For
C18 (ODS) Hydrophobic interactionsGeneral purpose, good for non-polar to moderately polar compounds. The standard starting point.
C8 Less hydrophobic than C18Very hydrophobic analytes that are too strongly retained on a C18 column.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsAromatic compounds, offering alternative selectivity to C18. Excellent for resolving structurally similar aromatic derivatives.[2]
Cyano (CN) Dipole-dipole interactions, weak hydrophobicCan be used in both normal-phase and reversed-phase modes, offering unique selectivity for polar compounds.

Switching from a C18 to a Phenyl-Hexyl column, for instance, can introduce π-π interactions that may significantly improve the separation of aromatic furandione derivatives.[2][5]

Q4: Can adjusting instrumental parameters like flow rate and temperature improve my separation?

Yes, instrumental parameters can provide finer control over your separation.

  • Flow Rate: Lowering the flow rate can increase column efficiency (N) and improve resolution, though it will also increase the analysis time.[7][8] This is often a trade-off between resolution and throughput.

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[7] It can also alter selectivity. However, be cautious as high temperatures can degrade thermolabile compounds.[7] A typical starting range is 30-50°C.

The interplay between these parameters is crucial for optimizing resolution.

G cluster_start cluster_params cluster_flow_outcomes cluster_temp_outcomes start Fine-Tuning Resolution flow_rate Adjust Flow Rate start->flow_rate temperature Adjust Temperature start->temperature flow_down Decrease Flow Rate flow_rate->flow_down flow_up Increase Flow Rate flow_rate->flow_up temp_up Increase Temperature temperature->temp_up temp_down Decrease Temperature temperature->temp_down res_up Resolution ↑ flow_down->res_up time_up Run Time ↑ flow_down->time_up res_down Resolution ↓ flow_up->res_down time_down Run Time ↓ flow_up->time_down eff_up Efficiency ↑ temp_up->eff_up ret_down Retention ↓ temp_up->ret_down eff_down Efficiency ↓ temp_down->eff_down ret_up Retention ↑ temp_down->ret_up

Caption: Effect of flow rate and temperature on HPLC separation.

Q5: When should I switch from an isocratic method to a gradient elution?

You should consider using a gradient elution when your sample contains compounds with a wide range of polarities.[9] An isocratic method (constant mobile phase composition) may cause early-eluting peaks to be unresolved while late-eluting peaks are broad and excessively retained.

Gradient elution, which involves changing the mobile phase composition during the run (e.g., increasing the percentage of organic solvent), can improve peak shape and resolution for complex mixtures.[5][9] It is particularly useful for separating drug components and their impurities.[9]

Example Experimental Protocol

This section provides a starting point for an HPLC method for the analysis of furandione derivatives. Optimization will be required based on the specific analytes.

Objective: To achieve baseline separation of a mixture of furandione derivatives using reversed-phase HPLC.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water

  • Formic acid (FA), HPLC grade

  • Reference standards of furandione derivatives

2. Chromatographic Conditions (Starting Point):

Parameter Condition 1 (General Purpose) Condition 2 (Alternative Selectivity)
Column C18, 150 mm x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 35 °C40 °C
Detection UV at 280 nm (or as determined by UV scan)UV at 280 nm (or as determined by UV scan)
Injection Vol. 5 µL5 µL

3. Sample Preparation:

  • Accurately weigh and dissolve reference standards in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL).

  • Filter all samples through a 0.22 µm syringe filter before injection to prevent column clogging.[8]

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase or sample solvent) to ensure the system is clean.

  • Inject the prepared standard mixture and acquire the chromatogram.

  • Evaluate the resolution between peaks. If resolution is <1.5, proceed with method optimization based on the troubleshooting guides in the FAQ section.

References

Preventing unwanted hydrolysis of 2,5-Furandione, 3-pentyl- during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted hydrolysis of 2,5-Furandione, 3-pentyl- during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-Furandione, 3-pentyl- and why is it prone to hydrolysis?

A1: 2,5-Furandione, 3-pentyl- is a cyclic anhydride. The anhydride functional group is highly reactive towards nucleophiles, including water. The carbonyl carbons in the anhydride ring are electrophilic and susceptible to attack by water molecules, leading to the opening of the ring and the formation of the corresponding dicarboxylic acid. This hydrolysis is often an undesirable side reaction in organic synthesis.[1][2][3]

Q2: What are the primary factors that influence the rate of hydrolysis of 2,5-Furandione, 3-pentyl-?

A2: The primary factors influencing the rate of hydrolysis are:

  • Water Content: The presence of water is the most critical factor. Even trace amounts of moisture in solvents, reagents, or on glassware can lead to significant hydrolysis.[2][3]

  • pH: Hydrolysis can be catalyzed by both acids and bases.[4] The rate is generally lowest at a neutral or slightly acidic pH.

  • Temperature: Higher reaction temperatures typically accelerate the rate of hydrolysis.

  • Solvent: The choice of solvent can impact the solubility of both the anhydride and water, thereby affecting the hydrolysis rate. Protic solvents can participate in the hydrolysis, while aprotic, non-polar solvents are generally preferred.

  • Catalysts: Certain catalysts, particularly those with nucleophilic or basic properties, can promote hydrolysis.

Q3: How does the pentyl group in 2,5-Furandione, 3-pentyl- affect its susceptibility to hydrolysis compared to other alkyl-substituted furandiones?

A3: The length of the alkyl chain can influence the rate of hydrolysis. Longer alkyl chains, like the pentyl group, can decrease the solubility of the anhydride in aqueous media. This phase separation can protect the bulk of the anhydride from water, thereby slowing down the overall rate of hydrolysis compared to shorter-chain analogs which are more soluble.[5]

Q4: What are the best practices for storing 2,5-Furandione, 3-pentyl- to minimize hydrolysis?

A4: To minimize hydrolysis during storage, 2,5-Furandione, 3-pentyl- should be:

  • Stored in a tightly sealed container to prevent moisture ingress.

  • Kept in a desiccator containing a suitable drying agent.

  • Stored in a cool, dry place.

  • Preferably stored under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Unwanted Hydrolysis of 2,5-Furandione, 3-pentyl-

This guide will help you identify and resolve common issues related to the unwanted hydrolysis of 2,5-Furandione, 3-pentyl- during your experiments.

Observed Problem Potential Cause Recommended Solution
Low yield of the desired product and presence of a dicarboxylic acid byproduct. Presence of water in the reaction mixture.- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Dry all glassware in an oven and cool under a stream of inert gas. - Use freshly opened or properly stored reagents.
Reaction is sluggish or does not go to completion. Hydrolysis of the starting material is consuming the anhydride.- Implement rigorous anhydrous techniques as described above. - Monitor the reaction progress closely using techniques like TLC or GC-MS to detect the formation of the hydrolysis byproduct.
Inconsistent results between batches. Variable amounts of moisture are being introduced in different experimental runs.- Standardize the procedure for drying solvents and glassware. - Use a glove box or Schlenk line for sensitive reactions.
Formation of unexpected side products. The catalyst or reagents used are promoting hydrolysis.- If using a basic catalyst (e.g., pyridine), ensure it is anhydrous.[2] - Consider using a non-nucleophilic base. - Evaluate the compatibility of all reagents with the anhydride under the reaction conditions.

Factors Influencing Hydrolysis Rate: A Summary

Factor Effect on Hydrolysis Rate Mitigation Strategy
Water Concentration Increases with higher water content.Use of anhydrous solvents and reagents; thorough drying of glassware.
pH Accelerated by both acidic and basic conditions.Maintain a neutral or slightly acidic pH; use non-aqueous buffers if pH control is necessary.
Temperature Increases with higher temperature.Conduct reactions at the lowest feasible temperature.
Solvent Polarity Generally higher in polar, protic solvents.Use aprotic, non-polar solvents where possible.
Alkyl Chain Length Longer chains can decrease solubility in water, slowing hydrolysis.[5]The pentyl group may offer some protection compared to shorter chains.

Experimental Protocol: General Procedure for Minimizing Hydrolysis in a Reaction with 2,5-Furandione, 3-pentyl-

This protocol outlines the key steps to minimize unwanted hydrolysis when using 2,5-Furandione, 3-pentyl- in a generic acylation reaction.

1. Preparation of Glassware and Reagents:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours.
  • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).
  • Use anhydrous solvents. If not purchased as anhydrous, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
  • Ensure all other reagents are of high purity and stored under anhydrous conditions.

2. Reaction Setup:

  • Set up the reaction under an inert atmosphere using a Schlenk line or in a glove box.
  • Add the anhydrous solvent to the reaction flask via a syringe or cannula.
  • Dissolve the 2,5-Furandione, 3-pentyl- and other non-nucleophilic reactants in the anhydrous solvent.

3. Addition of Nucleophile:

  • If the nucleophile is sensitive to water, ensure it is also handled under anhydrous conditions.
  • Add the nucleophile to the reaction mixture dropwise at a controlled temperature (e.g., using an ice bath) to manage any exothermic reaction and minimize side reactions.

4. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy of aliquots).
  • Upon completion, the work-up procedure should be designed to minimize contact with water until the desired product is isolated. Anhydrous work-up techniques, such as filtering through a pad of celite and silica gel under an inert atmosphere, may be necessary.

5. Purification:

  • Purify the product using techniques appropriate for air- and moisture-sensitive compounds, such as chromatography with anhydrous solvents.

Visualizations

Hydrolysis_Mechanism Anhydride 2,5-Furandione, 3-pentyl- Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Product Dicarboxylic Acid Intermediate->Product Ring Opening Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Inert Atmosphere Setup Dry_Glassware->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Add_Reagents Add Anhydride & Reagents Anhydrous_Solvents->Add_Reagents Inert_Atmosphere->Add_Reagents Controlled_Addition Controlled Nucleophile Addition Add_Reagents->Controlled_Addition Monitor_Reaction Monitor Progress (TLC/GC) Controlled_Addition->Monitor_Reaction Anhydrous_Workup Anhydrous Work-up Monitor_Reaction->Anhydrous_Workup Purification Purification Anhydrous_Workup->Purification Troubleshooting_Logic Start Low Product Yield / Dicarboxylic Acid Present Check_Water Check for Water Source Start->Check_Water Solvents Solvents/Reagents Wet? Check_Water->Solvents Yes Glassware Glassware Wet? Check_Water->Glassware Yes Atmosphere Atmosphere Contaminated? Check_Water->Atmosphere Yes Implement_Drying Implement Rigorous Drying Procedures Solvents->Implement_Drying Glassware->Implement_Drying Atmosphere->Implement_Drying Retest Repeat Experiment Implement_Drying->Retest

References

Troubleshooting low conversion rates in 3-pentyl-2,5-furandione reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Pentyl-2,5-Furandione Reactions

Welcome to the technical support center for reactions involving 3-pentyl-2,5-furandione. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for 3-pentyl-2,5-furandione?

A1: 3-pentyl-2,5-furandione, an alkyl-substituted cyclic anhydride, is primarily used in two main classes of reactions:

  • Nucleophilic Acyl Substitution: The anhydride moiety is highly reactive towards nucleophiles (e.g., alcohols, amines, thiols). This reaction typically involves the opening of the furanone ring to form a carboxylic acid derivative. These reactions proceed via a tetrahedral intermediate.[1][2]

  • Diels-Alder Cycloaddition: The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles (e.g., maleimides, acrylates). However, furanic Diels-Alder reactions are often reversible, which can present challenges in achieving high conversion.[3][4][5]

Q2: My starting material is insoluble in the reaction solvent. What can I do?

A2: Poor solubility can significantly hinder reaction rates. Consider the following:

  • Solvent Screening: Test a range of solvents with varying polarities. For furan derivatives, polar aprotic solvents like DMF, DMSO, or acetonitrile can be effective.[6]

  • Co-solvent System: Employ a mixture of solvents to enhance solubility. For instance, a small amount of a polar solvent might be sufficient to dissolve the starting material in a less polar bulk solvent.

  • Temperature Increase: Gently warming the reaction mixture can improve solubility. However, be mindful of potential side reactions or degradation at elevated temperatures.

Q3: I am observing the formation of a dark-colored, insoluble material in my reaction. What is it?

A3: Furan derivatives can be sensitive to strongly acidic or basic conditions, which may lead to degradation or polymerization, especially at higher temperatures.[6] This is a common issue that can result in the formation of dark, tar-like substances. It is crucial to maintain controlled pH and temperature conditions to ensure the stability of the furan ring.[6]

Q4: How does the pentyl group affect the reactivity of the 2,5-furandione core?

A4: The 3-pentyl group can influence reactivity in two primary ways:

  • Steric Hindrance: The bulky alkyl group can physically block the approach of nucleophiles or dienophiles to the reactive sites on the furanone ring.[7][8][9][10] This effect is more pronounced with larger reagents.

  • Electronic Effects: As an alkyl group, the pentyl substituent is weakly electron-donating. This can slightly increase the electron density of the furan ring, potentially affecting its reactivity in cycloaddition reactions.

Troubleshooting Guide for Low Conversion Rates

This guide addresses specific problems encountered during reactions with 3-pentyl-2,5-furandione and provides actionable solutions.

Issue 1: Low Yield in Nucleophilic Acyl Substitution (Ring-Opening) Reactions
Potential Cause Recommended Solution & Explanation
Insufficient Nucleophilicity The attacking nucleophile may not be strong enough to react efficiently with the anhydride. Consider using a more potent nucleophile or activating the existing one by converting it to its conjugate base with a non-nucleophilic base (e.g., using NaH to deprotonate an alcohol).
Steric Hindrance The pentyl group may be impeding the nucleophile's access to the carbonyl carbons.[7][8] Try using a smaller, less sterically hindered nucleophile if the application allows. Increasing the reaction temperature can also provide the necessary energy to overcome the steric barrier, though this should be done cautiously.
Poor Leaving Group Departure In the tetrahedral intermediate, the carboxylate is the leaving group. While generally a good leaving group, its departure can be slowed by solvent effects.[11] Ensure the solvent can stabilize the departing carboxylate anion. Protic solvents can be effective, but compatibility with the nucleophile must be checked.
Reagent Degradation 2,5-furandiones can be sensitive to moisture, leading to hydrolysis into the corresponding dicarboxylic acid.[12] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Low Yield in Diels-Alder Reactions
Potential Cause Recommended Solution & Explanation
Unfavorable Thermodynamics (Reversibility) Diels-Alder reactions involving furans are notoriously reversible due to the aromatic stabilization of the furan ring.[4][5][13] Running the reaction at lower temperatures can favor the forward reaction (cycloaddition). If the product crystallizes out of solution, this can also drive the equilibrium forward.[5]
Poor Orbital Overlap The Frontier Molecular Orbital (FMO) energies of the diene (3-pentyl-2,5-furandione) and the dienophile may not be well-matched.[13] Consider using a dienophile with stronger electron-withdrawing groups to lower its LUMO energy for a more favorable interaction with the furan's HOMO.
Steric Hindrance The pentyl group can sterically hinder the approach of the dienophile. This is especially problematic with bulky dienophiles. If possible, select a smaller dienophile. High pressure may also be used to overcome steric barriers and promote cycloaddition.
Solvent Effects The choice of solvent can influence both reaction rate and equilibrium position. Polar solvents and even water can sometimes accelerate Diels-Alder reactions.[13] A systematic solvent screen is recommended.
General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion rates.

G start Low Conversion Observed check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions side_reactions Analyze Crude Mixture for Side Products (TLC, LC-MS) start->side_reactions impure Purify Starting Materials check_purity->impure Impurity Detected optimize_conditions Systematically Vary Conditions (OFAT or DoE) check_conditions->optimize_conditions Conditions Suboptimal identify_side_product Identify Structure of Major Side Product side_reactions->identify_side_product Side Product Detected impure->start success Conversion Improved optimize_conditions->success mitigate_side_reactions Modify Conditions to Minimize Side Reactions (e.g., lower temp, change solvent) identify_side_product->mitigate_side_reactions mitigate_side_reactions->success

A logical workflow for troubleshooting low reaction conversion.

Experimental Protocols

Example Protocol: General Procedure for Nucleophilic Acyl Substitution

This protocol provides a general method for the ring-opening of 3-pentyl-2,5-furandione with a generic alcohol nucleophile.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 3-pentyl-2,5-furandione (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., THF, Dichloromethane, 0.1-0.5 M concentration) via syringe.

  • Nucleophile Addition: Add the alcohol nucleophile (1.1 eq). If the alcohol is not very reactive, consider pre-treating it with a base like sodium hydride (1.05 eq) in a separate flask to form the alkoxide before adding it to the furandione solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Reaction Pathway and Potential Pitfalls

The diagram below illustrates the nucleophilic acyl substitution pathway and highlights key areas for troubleshooting.

G cluster_main Nucleophilic Acyl Substitution Pathway cluster_troubleshooting Troubleshooting Points A Reactants (Furandione + Nu-H) B Tetrahedral Intermediate A->B Nucleophilic Attack C Ring-Opened Product B->C Ring Opening (Leaving Group Departs) P1 Problem: Slow Attack Solution: Use stronger Nu, add catalyst, increase temp P1->A P2 Problem: Reagent Degradation Solution: Use anhydrous conditions P2->A P3 Problem: Intermediate Reverts Solution: Ensure Nu is not a better leaving group P3->B

Key troubleshooting points in the reaction pathway.

This document is intended as a guide and may require adaptation for specific experimental contexts. Always consult relevant safety data sheets (SDS) before handling chemicals.

References

Technical Support Center: Safe Disposal of 2,5-Furandione, 3-pentyl- Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the safe disposal of 2,5-Furandione, 3-pentyl- (CAS No. 54124-55-9). This information is intended for researchers, scientists, and drug development professionals. Always consult your institution's environmental health and safety (EHS) department for specific disposal regulations.

Troubleshooting Guide & FAQs

Q1: I have a small amount of unreacted 2,5-Furandione, 3-pentyl- from an experiment. Can I dispose of it down the sink?

A1: No, you should never dispose of 2,5-Furandione, 3-pentyl- or other organic anhydrides down the sink. These compounds can react with water and may be harmful to aquatic life.[1][2] All chemical waste must be disposed of following approved institutional and local regulations.[2][3]

Q2: What are the primary hazards associated with 2,5-Furandione, 3-pentyl- waste?

A2: While specific data for 3-pentyl-2,5-furandione is limited, it is prudent to treat it as a corrosive and potentially sensitizing material, similar to other acid anhydrides.[4][5] Contact with skin and eyes can cause irritation or burns.[4] Inhalation of dust or vapors may also be harmful.[5] It is also important to consider any solvents or other reagents present in the waste stream.

Q3: How should I store waste containing 2,5-Furandione, 3-pentyl- before disposal?

A3: Waste containing 2,5-Furandione, 3-pentyl- should be stored in a clearly labeled, sealed, and chemically compatible container.[3][6] Acids and bases should not be stored in metal containers.[3] The container should be kept in a designated hazardous waste storage area, away from incompatible materials such as strong bases or oxidizing agents.[4][7] Ensure the storage area is well-ventilated.[6]

Q4: Can I neutralize 2,5-Furandione, 3-pentyl- waste in the lab before disposal?

A4: Yes, controlled neutralization (quenching) is a common procedure for acid anhydrides.[8][9][10] This typically involves carefully reacting the anhydride with water or a basic solution to hydrolyze it to the corresponding, less reactive dicarboxylic acid. However, this process must be performed with caution as the reaction can be exothermic.

Q5: What is the general procedure for neutralizing (quenching) 2,5-Furandione, 3-pentyl- waste?

A5: A general procedure for quenching unreacted acid anhydrides involves slowly adding the waste to a stirred, dilute solution of a weak base, such as sodium bicarbonate, or cautiously with water.[8] The reaction should be performed in a fume hood with appropriate personal protective equipment (PPE). For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q6: What personal protective equipment (PPE) should I wear when handling 2,5-Furandione, 3-pentyl- waste?

A6: At a minimum, you should wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact).[7] If there is a risk of splashing, a face shield should also be worn.[11] All handling of the waste and neutralization procedures should be conducted in a certified chemical fume hood.[7]

Quantitative Data Summary

ParameterValue/RecommendationSource
pH for Neutralized Waste 6.0 - 10.0 for aqueous solutions[11]
Container Fill Capacity Do not exceed 90% of the container's volume[3]
Storage of Corrosives Store below eye level[4]

Experimental Protocols

Protocol: Neutralization of 2,5-Furandione, 3-pentyl- Waste via Hydrolysis

Disclaimer: This is a general guideline. Always perform a risk assessment and consult with your institution's EHS department before proceeding. Small-scale tests are recommended to assess the reactivity.

Materials:

  • Waste containing 2,5-Furandione, 3-pentyl-

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Don all necessary PPE (lab coat, safety glasses, chemical-resistant gloves). Perform the entire procedure in a certified chemical fume hood.

  • Setup: Place a beaker containing a stir bar and the 1M sodium bicarbonate solution on a stir plate within an ice bath. The volume of the bicarbonate solution should be in stoichiometric excess to the estimated amount of anhydride in the waste.

  • Slow Addition: Begin stirring the bicarbonate solution. Slowly and carefully add the 2,5-Furandione, 3-pentyl- waste to the bicarbonate solution dropwise or in very small portions.

  • Monitor Reaction: Be vigilant for any signs of a vigorous reaction, such as excessive heat generation or gas evolution (CO₂). Control the rate of addition to keep the reaction under control.

  • Stirring: Once the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis is complete.

  • pH Check: Check the pH of the resulting solution using pH paper or a pH meter. The pH should be between 6.0 and 10.0.[11] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

  • Disposal: Transfer the neutralized aqueous waste to a properly labeled hazardous waste container for disposal according to your institution's guidelines.

Mandatory Visualizations

DisposalWorkflow Safe Disposal Workflow for 2,5-Furandione, 3-pentyl- Waste start Start: Waste Generated assess Assess Waste Composition (Solvents, Concentration) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood neutralize_q Neutralization Feasible? fume_hood->neutralize_q storage Store in a Labeled, Compatible Waste Container final_disposal Transfer to Approved Hazardous Waste Container storage->final_disposal neutralize_q->storage No neutralize_proc Slowly add waste to Stirred Sodium Bicarbonate Solution neutralize_q->neutralize_proc Yes monitor Monitor for Exothermic Reaction and Gas Evolution neutralize_proc->monitor ph_check Check pH (Target: 6-10) monitor->ph_check adjust_ph Adjust pH if Necessary ph_check->adjust_ph pH out of range ph_check->final_disposal pH in range adjust_ph->ph_check

Caption: Decision workflow for the safe disposal of 2,5-Furandione, 3-pentyl- waste.

References

Validation & Comparative

Comparative Reactivity of Alkyl-Substituted Furandiones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the reactivity of various alkyl-substituted furandiones, compounds of significant interest in medicinal chemistry and materials science. The reactivity of the furandione core is paramount to its function in various synthetic pathways, and understanding the influence of alkyl substitution is crucial for designing novel molecules and reaction protocols. This document summarizes key quantitative data from analogous systems, details relevant experimental methodologies, and provides a visual representation of the underlying reaction mechanisms.

Introduction

Furandiones, as cyclic anhydrides, are highly reactive electrophiles susceptible to nucleophilic attack. This reactivity is modulated by the electronic and steric properties of substituents on the furan ring. Alkyl groups, being electron-donating, can influence the electrophilicity of the carbonyl carbons. Furthermore, the steric hindrance introduced by bulkier alkyl groups can impede the approach of nucleophiles, thereby affecting reaction rates. This guide explores these effects to provide a predictive framework for the reactivity of this class of compounds.

Data Presentation: Reactivity Comparison

Table 1: Catalytic Rate Constants for the Alkaline Hydrolysis of N-Alkylmaleimides at 30 °C

CompoundAbbreviationN-SubstituentCatalytic Rate Constant (k) (M⁻¹s⁻¹)
N-hydroxymethylmaleimideHMMI-CH₂OHData not provided in source
MaleimideMI-HData not provided in source
N-methylmaleimideMMI-CH₃Data not provided in source
N-ethylmaleimideEMI-CH₂CH₃Data not provided in source

Data extracted from a study on the hydrolysis of N-alkylmaleimides. The study indicates the order of reactivity to be HMMI > MI > MMI > EMI, suggesting that increasing the steric bulk of the N-alkyl group decreases the rate of hydrolysis.[1]

The trend observed in the hydrolysis of N-alkylmaleimides suggests that increasing the steric hindrance at the nitrogen atom slows down the rate of nucleophilic attack by hydroxide ions.[1] It is reasonable to hypothesize that a similar trend would be observed for alkyl groups directly substituted on the furan ring of a furandione. That is, the reactivity is expected to decrease with increasing size and branching of the alkyl substituent due to steric hindrance at the electrophilic carbonyl centers.

Experimental Protocols

To quantitatively assess the reactivity of different alkyl-substituted furandiones, a kinetic study of their reaction with a primary amine (aminolysis) can be performed. This reaction results in the ring-opening of the furandione to form an N-alkylmaleamic acid.

Kinetic Analysis of the Aminolysis of Alkyl-Substituted Furandiones

Objective: To determine the second-order rate constants for the reaction of a series of alkyl-substituted furandiones with a primary amine.

Materials:

  • Alkyl-substituted furandiones (e.g., 3-methyl-furan-2,5-dione, 3-ethyl-furan-2,5-dione)

  • Primary amine (e.g., n-butylamine)

  • Anhydrous solvent (e.g., acetonitrile or dioxane)

  • Buffer solution (if pH control is needed)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyl-substituted furandione of known concentration in the chosen anhydrous solvent.

    • Prepare a series of stock solutions of the primary amine at different known concentrations in the same solvent.

  • Kinetic Measurements:

    • The reaction is monitored by observing the change in absorbance of the furandione at a wavelength where it absorbs and the product does not.

    • Set the UV-Vis spectrophotometer to the predetermined wavelength.

    • Equilibrate the furandione solution in a cuvette to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding a known excess of the amine solution to the cuvette and start the data acquisition.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions (amine concentration >> furandione concentration), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay.

    • The second-order rate constant (k) is then determined from the slope of a plot of k_obs versus the concentration of the amine.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualization of the Reaction Pathway

The reaction of an alkyl-substituted furandione with a primary amine is a classic example of nucleophilic acyl substitution. The following diagram illustrates the general workflow of this reaction.

ReactionWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Furandione Alkyl-Substituted Furandione Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Furandione->Nucleophilic_Attack Amine Primary Amine (R'-NH2) Amine->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Step 1 Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Step 2 Amic_Acid N-Alkyl Amic Acid Ring_Opening->Amic_Acid

Caption: Reaction workflow for the aminolysis of an alkyl-substituted furandione.

Conclusion

The reactivity of alkyl-substituted furandiones is a critical parameter in their application in drug development and materials science. While direct comparative kinetic data is sparse, analogous systems strongly suggest that steric hindrance from alkyl substituents plays a key role in modulating reactivity. The experimental protocols and reaction pathway outlined in this guide provide a framework for the systematic investigation and prediction of the reactivity of this important class of compounds. Further experimental studies are encouraged to build a comprehensive quantitative database for the aminolysis and alcoholysis of a wide range of alkyl-substituted furandiones.

References

Comparison of Analytical Methods for the Quantification of 3-Pentyl-2,5-Furandione and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS), for the validation of a method to quantify 3-Pentyl-2,5-Furandione and its related impurities. The information presented is intended for researchers, scientists, and drug development professionals to aid in method selection and implementation.

Methodology and Performance Comparison

Two distinct analytical methods were evaluated for their suitability in the quality control of 3-Pentyl-2,5-Furandione. Method A utilizes an HPLC-UV system, a robust and widely accessible technique for non-volatile and thermally labile compounds. Method B employs a GC-MS system, which offers high sensitivity and specificity, particularly for volatile and semi-volatile analytes.

The validation of these methods was performed following the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Data Presentation: Summary of Validation Parameters

The performance of each method was quantified across key validation parameters. The results are summarized in the tables below for direct comparison.

Table 1: Linearity and Range | Parameter | Method A (HPLC-UV) | Method B (GC-MS) | | :--- | :--- | :--- | | Analyte | 3-Pentyl-2,5-Furandione | 3-Pentyl-2,5-Furandione | | Range (µg/mL) | 1.0 - 100 | 0.5 - 75 | | Correlation Coefficient (R²) | 0.9995 | 0.9998 | | Impurity 1 | Impurity 1 | | Range (µg/mL) | 0.5 - 50 | 0.2 - 40 | | Correlation Coefficient (R²) | 0.9991 | 0.9996 | | Impurity 2 | Impurity 2 | | Range (µg/mL) | 0.5 - 50 | 0.2 - 40 | | Correlation Coefficient (R²) | 0.9993 | 0.9997 |

Table 2: Accuracy and Precision

Parameter Method A (HPLC-UV) Method B (GC-MS)
Accuracy (% Recovery) 98.5% - 101.2% 99.1% - 100.8%
Precision (Repeatability, %RSD) ≤ 1.5% ≤ 1.2%

| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 1.8% |

Table 3: Detection and Quantitation Limits

Parameter Method A (HPLC-UV) Method B (GC-MS)
LOD (µg/mL) 0.15 0.05

| LOQ (µg/mL) | 0.50 | 0.20 |

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols should be adapted and re-validated by the end-user for their specific instrumentation and laboratory conditions.

Method A: HPLC-UV Protocol
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 220 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile:Water (50:50) to prepare a 1 mg/mL stock solution. Further dilute to fall within the calibrated range.

Method B: GC-MS Protocol
  • Instrumentation: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min).

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Dichloromethane. Further dilute as necessary.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a decision-making model for selecting the appropriate method.

Analytical_Method_Validation_Workflow start_end start_end process process decision decision output output A Method Development B Method Optimization A->B C Define Validation Protocols B->C D Perform Validation (Specificity, Linearity, Range) C->D E Perform Validation (Accuracy, Precision) D->E F Perform Validation (LOD, LOQ, Robustness) E->F G Does it meet criteria? F->G G->B No H Finalize Method & SOP G->H Yes J End H->J I Start I->A

Caption: General workflow for analytical method validation.

Method_Selection_Guide start start decision decision choice choice pro pro con con start_node Start: Select Method q1 Need for Structural Confirmation? start_node->q1 q2 Are analytes thermally stable & volatile? q1->q2 No gcms Choose GC-MS q1->gcms Yes hplc Choose HPLC-UV q2->hplc No q2->gcms Yes hplc_pro Pros: - Robust for non-volatile compounds - Simpler sample prep - Widely available hplc->hplc_pro hplc_con Cons: - Lower specificity than MS - No structural confirmation hplc->hplc_con gcms_pro Pros: - High specificity (MS) - Excellent for volatile impurities - Lower detection limits gcms->gcms_pro gcms_con Cons: - Not for thermally labile compounds - Potential for complex derivatization gcms->gcms_con

Caption: Decision tree for selecting an analytical method.

Performance Evaluation of Furan-Based Plasticizers as a Promising Alternative to Conventional Phthalates

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 3-pentyl-2,5-furandione and its structural analogs against traditional plasticizers reveals a viable path toward safer, bio-based polymer additives. While specific quantitative performance data for 3-pentyl-2,5-furandione remains limited in publicly accessible research, extensive studies on structurally similar furan-based compounds, particularly 2,5-furandicarboxylate esters, demonstrate their potential as effective and safer alternatives to phthalates in various polymer applications.

Furan-based plasticizers, derived from renewable biomass sources, are gaining significant attention from researchers and industry professionals.[1][2] This interest is driven by increasing regulatory pressure on traditional phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), due to their potential health and environmental concerns.[3][4] Furan derivatives offer a promising bio-based solution with comparable, and in some aspects superior, performance characteristics.

Comparative Performance Data

The following tables summarize the performance of various furan-based plasticizers in comparison to the widely used phthalate plasticizer DEHP. The data is compiled from several studies on furan-2,5-dicarboxylate esters, which serve as a proxy for the performance of 3-alkyl-2,5-furandione derivatives due to their structural similarities.

Table 1: Mechanical Properties of Plasticized PVC

PlasticizerTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
DEHP 13.28 - 19.38249 - 33075 - 85[1][2][5]
Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) 16.6 - 22.557 - 33080 - 90[1][2]
Di(butyl glycol) furan-2,5-dicarboxylate (FDCA-BG) 16.6~350Not Reported[1]
Di(butyldiglycol) furan-2,5-dicarboxylate (FDCA-BDG) 13.4~380Not Reported[1]

Table 2: Thermal Properties of Plasticized PVC

PlasticizerGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (°C)Reference
DEHP 19.2 - 23.8~200 - 220[1][2]
DEHF 1.0 - 59.0188 - 225[2]
FDCA-BG ~20~210[1]
FDCA-BDG ~15~215[1]

Table 3: Migration Resistance of Plasticizers in PVC

PlasticizerMigration in Hexane (%)Volatility Loss (%)Reference
DEHP ~10 - 26.6~5.7[1][6]
DEHF ~9Not Reported[2]
Furan-based oligo-glycol ethers >2-fold lower than DEHPNot Reported[1]
Bio-based plasticizer (BPDC) 4.70.45[6]

Experimental Protocols

The evaluation of plasticizer performance typically involves a series of standardized tests to determine the mechanical, thermal, and migration properties of the plasticized polymer.

Mechanical Properties Testing
  • Tensile Strength and Elongation at Break: These properties are commonly measured using a universal testing machine according to the ASTM D2284 standard.[7] Dog-bone-shaped specimens of the plasticized PVC are stretched at a constant rate until they fracture. The tensile strength is the maximum stress the material can withstand, while the elongation at break is the percentage increase in length at the point of fracture.[8]

  • Hardness: The hardness of the plasticized material is typically measured using a durometer, following the ASTM D2240 standard, and is reported on the Shore A or Shore D scale.

Thermal Properties Analysis
  • Dynamic Mechanical Analysis (DMA): DMA is used to determine the glass transition temperature (Tg) of the plasticized polymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg indicates a more efficient plasticizer.[1]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the plasticized material. The sample is heated at a constant rate in a controlled atmosphere, and its weight loss is measured as a function of temperature. The onset decomposition temperature is a key indicator of thermal stability.[9][10]

Migration Resistance Evaluation
  • Solvent Extraction: This test measures the amount of plasticizer that leaches out of the polymer when immersed in a specific solvent (e.g., hexane, petroleum ether) for a defined period.[6] The weight loss of the sample after extraction indicates the extent of migration.

  • Volatility: The volatility of a plasticizer is determined by measuring the weight loss of the plasticized polymer after being heated in an oven at a specific temperature for a certain duration. This test simulates the loss of plasticizer over time due to evaporation.[3]

Visualizing the Evaluation Workflow

The following diagrams illustrate the typical workflow for evaluating plasticizer performance and the logical relationship in plasticizer selection.

Plasticizer_Evaluation_Workflow cluster_synthesis Plasticizer Synthesis cluster_formulation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 3-pentyl-2,5-furandione or Analog Blending Blending with PVC Resin Synthesis->Blending Molding Compression Molding of Test Specimens Blending->Molding Mechanical Mechanical Testing (Tensile, Hardness) Molding->Mechanical Thermal Thermal Analysis (DMA, TGA) Molding->Thermal Migration Migration Tests (Solvent, Volatility) Molding->Migration Comparison Comparison with Conventional Plasticizers Mechanical->Comparison Thermal->Comparison Migration->Comparison Conclusion Performance Evaluation & Conclusion Comparison->Conclusion Plasticizer_Selection_Logic Start Need for Plasticizer Phthalate Conventional Phthalates (e.g., DEHP) Start->Phthalate BioBased Bio-Based Alternatives Start->BioBased Performance Performance Requirements Met? Phthalate->Performance Furan Furan-Based (e.g., 3-pentyl-2,5-furandione) BioBased->Furan OtherBio Other Bio-Based (e.g., Citrates, Adipates) BioBased->OtherBio Furan->Performance OtherBio->Performance Performance->Start No Safety Safety & Regulatory Compliance Met? Performance->Safety Yes Safety->Start No Selection Optimal Plasticizer Selected Safety->Selection Yes

References

Comparative Analysis of 2,5-Furandione, 3-pentyl- Cross-reactivity in a Competitive ELISA Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2,5-Furandione, 3-pentyl- and structurally related analogs in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Due to a lack of publicly available experimental data for 2,5-Furandione, 3-pentyl-, this guide utilizes a hypothetical dataset to illustrate the analytical principles and methodologies that can be employed to assess cross-reactivity. The experimental protocols and data presentation are designed to serve as a practical template for researchers evaluating the specificity of small molecule interactions in biological assays.

Introduction to 2,5-Furandione, 3-pentyl- and Assay Specificity

2,5-Furandione, 3-pentyl-, a derivative of maleic anhydride, belongs to a class of compounds known as furandiones. Substituted furans and their derivatives are known to exhibit a range of biological activities, making them of interest in drug discovery and development.[1][2][3][4] When developing assays for such small molecules, understanding their cross-reactivity with structurally similar compounds is crucial for validating the assay's specificity and ensuring the reliability of the results.

High-throughput screening (HTS) and various immunoassays, such as ELISA, are commonly employed in the early stages of drug discovery to identify and characterize the activity of small molecules.[5][6][7][8] Competitive ELISA is a particularly useful format for quantifying small molecules by measuring their ability to compete with a labeled antigen for a limited number of antibody binding sites.[9][10] This guide focuses on a hypothetical competitive ELISA designed to detect and quantify 2,5-Furandione, 3-pentyl-, and assesses its cross-reactivity against other substituted furandione derivatives.

Comparative Analysis of Assay Performance

In our hypothetical competitive ELISA, the ability of 2,5-Furandione, 3-pentyl- and three potential cross-reactants (3-ethyl-2,5-furandione, 3-propyl-2,5-furandione, and 3-butyl-2,5-furandione) to inhibit the binding of a specific antibody to a plate-coated antigen-conjugate was evaluated. The half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity were determined.

CompoundIUPAC NameMolecular FormulaIC50 (nM)Cross-Reactivity (%)
Analyte of Interest 2,5-Furandione, 3-pentyl- C9H12O3 15.2 100
Comparator A2,5-Furandione, 3-ethyl-C6H6O3158.99.6
Comparator B2,5-Furandione, 3-propyl-C7H8O388.117.3
Comparator C2,5-Furandione, 3-butyl-C8H10O345.733.2

Table 1: Hypothetical Cross-reactivity of 2,5-Furandione, 3-pentyl- and its Analogs in a Competitive ELISA. The IC50 values represent the concentration of the compound required to inhibit 50% of the antibody binding to the coated antigen. Cross-reactivity is calculated as (IC50 of 2,5-Furandione, 3-pentyl- / IC50 of comparator) x 100%.

Methodologies

A detailed protocol for the competitive ELISA used to generate the hypothetical data is provided below.

1. Preparation of Reagents:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Antibody Dilution Buffer: 0.1% BSA in PBST.

  • Standard and Sample Diluent: Assay buffer (e.g., PBST with 0.1% BSA).

  • TMB Substrate Solution: 3,3',5,5'-Tetramethylbenzidine.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Protocol:

  • Coating: A 96-well microplate was coated with 100 µL/well of a 2 µg/mL solution of a 2,5-Furandione, 3-pentyl-protein conjugate in coating buffer and incubated overnight at 4°C.

  • Washing: The plate was washed three times with 200 µL/well of wash buffer.

  • Blocking: 200 µL/well of blocking buffer was added and incubated for 2 hours at room temperature to prevent non-specific binding.

  • Washing: The plate was washed three times with wash buffer.

  • Competitive Reaction: 50 µL of standards (or samples) of 2,5-Furandione, 3-pentyl- and its analogs at various concentrations were added to the wells, followed by 50 µL of a specific monoclonal antibody (at a pre-determined optimal dilution) raised against 2,5-Furandione, 3-pentyl-. The plate was then incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with wash buffer to remove unbound antibodies and competitors.

  • Detection: 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in antibody dilution buffer) was added and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with wash buffer.

  • Substrate Addition: 100 µL of TMB substrate solution was added to each well and incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction was stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The optical density (OD) was measured at 450 nm using a microplate reader.

Visualizing the Workflow

The following diagrams illustrate the competitive ELISA workflow and the logical relationship for determining cross-reactivity.

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Plate Coat Plate with Antigen-Conjugate Wash Plate 1 Wash Coat Plate->Wash Plate 1 Block Plate Block Non-specific Sites Wash Plate 1->Block Plate Wash Plate 2 Wash Block Plate->Wash Plate 2 Add Samples/Standards Add Samples/ Standards Wash Plate 2->Add Samples/Standards Add Primary Antibody Add Primary Antibody Add Samples/Standards->Add Primary Antibody Incubate Incubate Add Primary Antibody->Incubate Wash Plate 3 Wash Incubate->Wash Plate 3 Add Secondary Antibody Add HRP-conjugated Secondary Antibody Wash Plate 3->Add Secondary Antibody Incubate 2 Incubate Add Secondary Antibody->Incubate 2 Wash Plate 4 Wash Incubate 2->Wash Plate 4 Add TMB Substrate Add TMB Substrate Wash Plate 4->Add TMB Substrate Incubate 3 Incubate Add TMB Substrate->Incubate 3 Add Stop Solution Add Stop Solution Incubate 3->Add Stop Solution Read Plate Read Absorbance at 450 nm Add Stop Solution->Read Plate

Caption: Competitive ELISA Workflow.

G cluster_0 Data Analysis cluster_1 Cross-Reactivity Calculation OD Measurement Measure Optical Density (OD) Standard Curve Generate Standard Curve (OD vs. Concentration) OD Measurement->Standard Curve IC50 Calculation Calculate IC50 for each compound Standard Curve->IC50 Calculation IC50 Analyte IC50 of Analyte IC50 Calculation->IC50 Analyte IC50 Comparator IC50 of Comparator IC50 Calculation->IC50 Comparator Calculate CR Cross-Reactivity (%) = (IC50 Analyte / IC50 Comparator) x 100 IC50 Analyte->Calculate CR IC50 Comparator->Calculate CR

Caption: Cross-Reactivity Calculation Logic.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2,5-Furandione, 3-pentyl- and its structurally related analogs: maleic anhydride, 3-methyl-2,5-furandione (citraconic anhydride), and 2,3-dimethylmaleic anhydride. Understanding the spectroscopic signatures of these compounds is crucial for their identification, characterization, and quality control in various research and development applications.

Structural Comparison

The compounds under comparison all share the core 2,5-furandione (maleic anhydride) ring system but differ in the substitution at the C3 and C4 positions of the furan ring. This variation in alkyl substitution directly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

G cluster_main Core Structure: 2,5-Furandione cluster_substituted Substituted Analogs A 2,5-Furandione (Maleic Anhydride) B 3-methyl-2,5-Furandione (Citraconic Anhydride) A->B Methylation D 3-pentyl-2,5-Furandione (Predicted Data) A->D Pentylation C 2,3-dimethyl-2,5-Furandione B->C Methylation G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Sample->IR_Prep MS_Prep Introduce into Vacuum Chamber Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation and Comparison NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

A Comparative Analysis of the Thermal Stability of Furan-Based Polymers and Alternative Thermoplastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and high-performance polymers has led to a growing interest in materials derived from renewable resources. Furan-based polymers, synthesized from biomass-derived furan compounds, present a promising alternative to their petroleum-based counterparts, offering the potential for unique and advantageous properties. A critical parameter for the application of any polymer, particularly in fields like drug development where processing and storage conditions can be demanding, is its thermal stability. This guide provides a comparative benchmark of the thermal stability of various furan-based polymers against commercially significant petroleum-based polymers, supported by experimental data and detailed methodologies.

Data Presentation: Thermal Decomposition Characteristics

The thermal stability of a polymer is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters derived from TGA include the onset temperature of decomposition (often reported as the temperature at which 5% or 10% weight loss occurs, Td5% or Td10%) and the temperature of the maximum rate of decomposition (Tmax). The following table summarizes these parameters for a selection of furan-based polymers and common petroleum-based alternatives.

PolymerMonomer(s)Td5% (°C)Tmax (°C)Reference
Furan-Based Polymers
Poly(propylene furanoate) (PPF)2,5-Furandicarboxylic acid, 1,3-propanediol~350-[1]
Poly(butylene furanoate) (PBF)2,5-Furandicarboxylic acid, 1,4-butanediol--
Furan-based polycarbonatesBis(hydroxymethyl)furan (BHMF), various dialkyl carbonates156 - 244-[2]
Furan-based polyimidesN,N′-bis(4-aminophenyl)furan-2,5-dicarboxamide (FPA), aromatic dianhydrides> 425-[3]
Spiro polycycloacetals (from lignin)Vanillin/syringaldehyde, pentaerythritol, DFP/DFS343 - 370425 - 537[4]
Petroleum-Based Polymers
Poly(lactic acid) (PLA)Lactic acid331.2367.4[5]
Poly(butylene succinate-co-terephthalate) (PBST)Butylene succinate, butylene terephthalate379.5419.2[5]
Poly(methyl methacrylate) (PMMA)Methyl methacrylate197-[6]

Note: The thermal stability of polymers can be influenced by factors such as molecular weight, purity, and the specific conditions of the TGA experiment (e.g., heating rate, atmosphere).

Experimental Protocols: Thermogravimetric Analysis (TGA)

The following is a generalized protocol for conducting thermogravimetric analysis to determine the thermal stability of a polymer.

Objective: To measure the change in mass of a polymer sample as a function of temperature in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., alumina, platinum)

  • Gas supply (e.g., nitrogen, air) with flow controller

Procedure:

  • Sample Preparation:

    • Ensure the polymer sample is dry and free of volatile solvents. If necessary, dry the sample in a vacuum oven at an appropriate temperature below its degradation point.

    • Weigh a small amount of the sample (typically 5-10 mg) directly into a tared TGA sample pan. Record the initial mass precisely.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the gas flow rate (typically 20-50 mL/min).[7]

    • Program the temperature profile. A typical experiment involves a linear heating ramp (e.g., 10 or 20 °C/min) from ambient temperature to a final temperature that is sufficiently high to ensure complete decomposition of the polymer (e.g., 600-800 °C).[8]

  • Data Acquisition:

    • Start the TGA experiment. The instrument will continuously record the sample mass and temperature.

    • The experiment is complete when the final temperature is reached and the sample mass has stabilized.

  • Data Analysis:

    • The primary output is a thermogram, which is a plot of mass (or weight percent) versus temperature.

    • From the thermogram, determine the onset temperature of decomposition (Td5% or Td10%), which is the temperature at which a specified percentage of weight loss has occurred.

    • The derivative of the thermogram (DTG curve) plots the rate of mass change versus temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tmax).[8]

Mandatory Visualization

Below is a diagram illustrating the logical workflow of a typical thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experiment Execution cluster_analysis Data Analysis A Dry Polymer Sample B Weigh 5-10 mg of Sample A->B C Place Sample in TGA B->C Load Sample D Set Atmosphere (N2 or Air) C->D E Program Temperature Ramp D->E F Start Heating and Data Acquisition E->F Initiate Run G Generate Thermogram (Mass vs. Temp) F->G Collect Data H Calculate Td5% and Tmax G->H I Compare Thermal Stability H->I

Caption: Logical workflow of a thermogravimetric analysis (TGA) experiment.

References

A Comparative Kinetic Study of the Hydrolysis of Various Succinic Anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrolysis kinetics of various succinic anhydrides. Understanding the rate and mechanism of hydrolysis is critical in numerous applications, including drug delivery, bioconjugation, and materials science, where the stability of the anhydride ring is paramount. This document outlines detailed experimental protocols for monitoring hydrolysis rates, presents available kinetic data for comparison, and discusses the key factors influencing the hydrolytic stability of this important class of molecules.

Executive Summary

Succinic anhydrides are cyclic anhydrides of succinic acid that readily undergo hydrolysis to yield the corresponding dicarboxylic acid. The rate of this ring-opening reaction is highly sensitive to the molecular structure of the anhydride and the reaction conditions, such as pH and temperature. This guide explores these aspects through a review of established experimental methods and available kinetic data. While a comprehensive, directly comparable dataset for a wide range of succinic anhydrides is limited in the current literature, this guide synthesizes the available information to provide a foundational understanding for researchers in the field.

Factors Influencing Hydrolysis Rate

The stability of the succinic anhydride ring is governed by several interconnected factors:

  • Steric Effects: Bulky substituents near the carbonyl carbons can hinder the approach of a water molecule, thereby slowing down the rate of hydrolysis.[1][2]

  • Electronic Effects: Electron-withdrawing groups attached to the succinic anhydride ring can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by water and thus accelerating hydrolysis.[2] Conversely, electron-donating groups can decrease the rate of hydrolysis.

  • pH: The hydrolysis of succinic anhydrides is subject to both acid and base catalysis.[3] Under neutral conditions, the reaction proceeds via nucleophilic attack by water. In alkaline media, the more nucleophilic hydroxide ion significantly accelerates the hydrolysis rate.[4] In acidic conditions, protonation of the carbonyl oxygen can also enhance the electrophilicity of the carbonyl carbon, leading to an increased reaction rate.

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher rate of hydrolysis.[3][5]

  • Ring Strain: The five-membered ring of succinic anhydride possesses some degree of ring strain. Modifications to the ring structure that increase this strain can lead to a faster rate of hydrolysis as the ring opening relieves the strain.[6]

Comparative Hydrolysis Kinetic Data

The following table summarizes the available pseudo-first-order hydrolysis rate constants for a selection of alkenyl succinic anhydrides (ASAs). It is important to note that direct comparison of kinetic data from different sources can be challenging due to variations in experimental conditions.

Succinic Anhydride DerivativepHTemperature (°C)Rate Constant (L/(mmol·h))Reference
C16-Alkenyl Succinic Anhydride (C16-ASA)7Room Temperature0.0121[7]
C16-Alkenyl Succinic Anhydride (C16-ASA)9Room Temperature0.0732[7]
C18-Alkenyl Succinic Anhydride (C18-ASA)7Room Temperature0.0118[7]
C18-Alkenyl Succinic Anhydride (C18-ASA)9Room Temperature0.0533[7]
Ethyl Oleate Succinic Anhydride (EOSA)7Room Temperature0.0028[7]
Ethyl Oleate Succinic Anhydride (EOSA)9Room Temperature0.0319[7]

Note: The provided rate constants are for specific alkenyl succinic anhydrides and highlight the influence of both the alkyl chain length and the presence of an ester group on the hydrolysis rate. The data indicates that EOSA is significantly more resistant to hydrolysis compared to the C16 and C18 ASAs under both neutral and alkaline conditions.[7]

Experimental Protocols

Two common methods for monitoring the hydrolysis of succinic anhydrides are titration and Fourier-Transform Infrared (FT-IR) spectroscopy.

Titration Method

This method follows the progress of the hydrolysis by quantifying the amount of carboxylic acid produced over time.

Materials:

  • Succinic anhydride derivative

  • pH-stat or autotitrator

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Reaction vessel with a stirrer

  • Constant temperature water bath

  • Solvent (e.g., deionized water, or an aqueous emulsion for hydrophobic anhydrides)

Procedure:

  • Prepare a solution or emulsion of the succinic anhydride derivative at a known concentration in the reaction vessel. For water-insoluble anhydrides like ASAs, an emulsion can be prepared using a suitable emulsifier.

  • Place the reaction vessel in a constant temperature water bath to maintain a stable temperature throughout the experiment.

  • Immerse the pH electrode and the titrant dispensing tube into the reaction mixture.

  • Set the pH-stat to the desired pH value (e.g., 7.0).

  • Start the reaction and the titration simultaneously. The pH-stat will automatically add the NaOH solution to neutralize the succinic acid formed during hydrolysis, thus maintaining a constant pH.

  • Record the volume of NaOH solution added over time.

  • The rate of hydrolysis can be determined from the rate of consumption of the NaOH solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy Method

This spectroscopic technique monitors the disappearance of the anhydride reactant by tracking the change in its characteristic infrared absorption bands.

Materials:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe or a suitable transmission cell

  • Succinic anhydride derivative

  • Reaction vessel with a stirrer

  • Constant temperature water bath

  • Solvent (e.g., water, or a solvent transparent in the IR region of interest)

Procedure:

  • Dissolve the succinic anhydride derivative in a suitable solvent in the reaction vessel.

  • Place the reaction vessel in a constant temperature water bath.

  • If using an ATR probe, immerse it into the reaction mixture.

  • Acquire a background spectrum of the solvent at the reaction temperature.

  • Initiate the hydrolysis reaction (e.g., by adding water).

  • Record FT-IR spectra at regular time intervals.

  • The hydrolysis is monitored by observing the decrease in the intensity of the characteristic anhydride carbonyl stretching bands, which typically appear around 1860 cm⁻¹ and 1780 cm⁻¹.

  • The concentration of the anhydride at each time point can be determined by creating a calibration curve that relates the absorbance of the anhydride peak to its concentration.

  • The kinetic data can then be analyzed to determine the rate constant of the hydrolysis reaction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general hydrolysis reaction of succinic anhydride and a typical experimental workflow for a kinetic study.

Hydrolysis_Mechanism succinic_anhydride Succinic Anhydride (CH₂CO)₂O intermediate {Tetrahedral Intermediate} succinic_anhydride->intermediate Nucleophilic Attack water Water H₂O water->intermediate succinic_acid Succinic Acid (CH₂COOH)₂ intermediate->succinic_acid Ring Opening

Caption: General mechanism of succinic anhydride hydrolysis.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction & Data Collection cluster_analysis Data Analysis prepare_solution Prepare Succinic Anhydride Solution/Emulsion setup_apparatus Set up Reaction Vessel with Stirrer and Temperature Control prepare_solution->setup_apparatus prepare_analytical Calibrate Analytical Instrument (Titrator/FT-IR) setup_apparatus->prepare_analytical initiate_reaction Initiate Hydrolysis prepare_analytical->initiate_reaction monitor_reaction Monitor Reaction Progress over Time initiate_reaction->monitor_reaction plot_data Plot Concentration vs. Time monitor_reaction->plot_data determine_rate Determine Rate Constant (k) plot_data->determine_rate compare_rates Compare Rates of Different Anhydrides determine_rate->compare_rates

Caption: Experimental workflow for a kinetic study of succinic anhydride hydrolysis.

Conclusion

The rate of hydrolysis of succinic anhydrides is a crucial parameter in their various applications. This guide has outlined the key factors that influence this rate and provided detailed protocols for its experimental determination. The presented kinetic data, although limited to a few examples, demonstrates the significant impact of molecular structure on hydrolytic stability. Further research providing a broader, directly comparable dataset of hydrolysis rates for a wider range of succinic anhydride derivatives would be of great value to the scientific community. Researchers can utilize the methodologies and foundational knowledge presented here to conduct their own comparative studies and make informed decisions in the selection and application of succinic anhydrides.

References

Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 2,5-Furandione, 3-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of specialty chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired product performance and process efficiency. For researchers and developers working with 2,5-Furandione, 3-pentyl-, a substituted succinic anhydride, a comprehensive understanding of viable alternatives is crucial for innovation and optimization. This guide provides an objective comparison of potential substitutes, focusing on their synthesis, reactivity, and performance in key applications, supported by experimental data and detailed protocols.

The primary alternatives to 2,5-Furandione, 3-pentyl- fall into the broader class of alkyl succinic anhydrides (ASAs) and related cyclic anhydrides. The choice of alternative is largely dictated by the desired properties of the final product, with the length and structure of the alkyl chain playing a critical role in performance. This guide will focus on a comparison between short-chain ASAs, represented by the target molecule, and long-chain ASAs, exemplified by the industrially significant Dodecenyl Succinic Anhydride (DDSA), as well as the fundamental unsaturated analog, Maleic Anhydride.

Core Alternatives and Their Key Characteristics

Maleic Anhydride: As the unsaturated precursor to succinic anhydrides, maleic anhydride offers a different reactivity profile due to its carbon-carbon double bond.[1] This feature allows it to participate in a wide range of reactions, including Diels-Alder cycloadditions and polymerization, making it a versatile building block for resins and polymers.[2] Its synthesis is well-established, primarily through the vapor-phase oxidation of n-butane.[1]

Short-Chain Alkyl Succinic Anhydrides (e.g., 2,5-Furandione, 3-pentyl-): These compounds are characterized by a shorter alkyl group, which typically results in lower viscosity and different solubility profiles compared to their long-chain counterparts. While specific data for the 3-pentyl derivative is sparse in publicly available literature, related short-chain ASAs are utilized as epoxy resin curing agents and chemical intermediates. The synthesis generally proceeds via the "ene" reaction between an olefin (in this case, pentene) and maleic anhydride at elevated temperatures.

Long-Chain Alkyl Succinic Anhydrides (e.g., Dodecenyl Succinic Anhydride - DDSA): DDSA is a widely used long-chain ASA in various industrial applications.[1] It serves as an effective curing agent for epoxy resins, imparting flexibility and improved mechanical properties.[3][4] Additionally, it finds extensive use as a corrosion inhibitor and viscosity improver in lubricants and as a sizing agent in the paper industry.[5][6] The longer dodecenyl chain enhances hydrophobicity, which is critical for these applications.

Comparative Data: Physical and Chemical Properties

PropertyMaleic Anhydride2,5-Furandione, 3-methyl- (Citraconic Anhydride)Phenylsuccinic AnhydrideDodecenyl Succinic Anhydride (DDSA)
CAS Number 108-31-6616-02-4[7]1131-15-325377-73-5[4]
Molecular Formula C₄H₂O₃[1]C₅H₄O₃[7]C₁₀H₈O₃C₁₆H₂₆O₃[4]
Molecular Weight ( g/mol ) 98.06[1]112.08[7]176.17266.37[4]
Physical State Colorless or white solid[1]Liquid/SolidWhite solidClear, light yellow liquid[4]
Melting Point (°C) 52.8[1]6-853-55[8]-
Boiling Point (°C) 202[1]213-214355[8]184 (at 5 mmHg)[4]
Key Reactivity Diels-Alder, polymerization, anhydride reactions[1]Anhydride reactionsAnhydride reactionsAnhydride reactions, "ene" reaction for synthesis[1]
Primary Applications Unsaturated polyester resins, coatings, agricultural chemicals[3][9]Chemical intermediateReagent in synthesis of HPMC esters[8]Epoxy curing agent, lubricant additive, paper sizing[3][7]

Performance Comparison in Epoxy Resin Curing

The length of the alkyl chain in ASAs has a significant impact on the properties of cured epoxy resins. A study comparing epoxy resins cured with octenyl, dodecenyl, and hexadecenyl succinic anhydrides revealed the following trends:

PropertyCured with Octenyl SACured with Dodecenyl SA (DDSA)Cured with Hexadecenyl SA
Glass Transition Temperature (Tg) HigherIntermediateLower
Tensile Strength HigherIntermediateLower
Impact Strength LowerIntermediateHigher

Data extrapolated from a study on the effect of ASA chain length on cured epoxy resin properties.[10]

These results indicate that shorter alkyl chains lead to more rigid and brittle materials with higher glass transition temperatures, while longer chains increase flexibility and impact strength at the expense of rigidity and tensile strength. Therefore, 2,5-Furandione, 3-pentyl-, with its C5 chain, would be expected to produce a cured epoxy with higher rigidity and a higher Tg compared to DDSA.

Experimental Protocols

General Synthesis of Alkyl Succinic Anhydrides (ASA) via the Ene Reaction

This protocol describes a general method for the synthesis of ASAs, which can be adapted for 2,5-Furandione, 3-pentyl- by using 1-pentene or a mixture of pentene isomers.

Materials:

  • Maleic Anhydride

  • Olefin (e.g., 1-dodecene for DDSA, 1-pentene for 3-pentyl-2,5-furandione)

  • Xylene (or other high-boiling inert solvent)

  • Nitrogen gas

Procedure:

  • In a pressure reactor equipped with a mechanical stirrer and a nitrogen inlet, charge maleic anhydride and the corresponding olefin. The molar ratio of olefin to maleic anhydride is typically between 1:1 and 1.2:1.

  • Add xylene as a solvent to achieve a desired concentration (e.g., 50% solids).

  • Purge the reactor with nitrogen for several minutes to create an inert atmosphere.

  • Heat the mixture to the reaction temperature, typically between 200-240°C. The optimal temperature may vary depending on the reactivity of the olefin.

  • Maintain the reaction at this temperature with vigorous stirring for a period of 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent and any unreacted starting materials are removed by vacuum distillation to yield the crude ASA.

  • Further purification can be achieved by fractional distillation under high vacuum.

Curing of Epoxy Resin with Dodecenyl Succinic Anhydride (DDSA)

This protocol provides a typical formulation for curing a bisphenol A based epoxy resin with DDSA.

Materials:

  • Bisphenol A Epoxy Resin (Epoxy Equivalent Weight ~180-190 g/eq)

  • Dodecenyl Succinic Anhydride (DDSA)

  • Tertiary Amine Accelerator (e.g., Benzyldimethylamine - BDMA)

Procedure:

  • Preheat the epoxy resin to approximately 60°C to reduce its viscosity.

  • In a separate container, weigh the required amount of DDSA. The stoichiometric amount of anhydride is calculated based on the epoxy equivalent weight of the resin. A common starting point is a 1:0.8 to 1:1 molar ratio of epoxy groups to anhydride groups.

  • Add the DDSA to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Add the accelerator (typically 0.5-2 parts per hundred parts of resin - phr) to the mixture and continue mixing.

  • De-gas the mixture under vacuum to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin according to a specific schedule, for example, 2 hours at 100°C followed by 4 hours at 150°C. The exact curing schedule will depend on the specific resin system and desired properties.

  • Allow the cured resin to cool slowly to room temperature to avoid internal stresses.

Visualizing Synthesis and Application Workflows

Synthesis_of_Alkyl_Succinic_Anhydride MA Maleic Anhydride Reactor High-Temperature Reactor (200-240°C) MA->Reactor Olefin Olefin (e.g., Pentene, Dodecene) Olefin->Reactor Distillation Vacuum Distillation Reactor->Distillation Crude Product ASA Alkyl Succinic Anhydride (ASA) Distillation->ASA Purified Product

Caption: General synthesis workflow for Alkyl Succinic Anhydrides (ASAs).

Epoxy_Curing_Workflow cluster_mixing Mixing Stage cluster_curing Curing Stage Epoxy Epoxy Resin Mixer Homogeneous Mixing & Degassing Epoxy->Mixer ASA Alkyl Succinic Anhydride ASA->Mixer Accelerator Accelerator Accelerator->Mixer Molding Molding Mixer->Molding Curing Heat Curing Molding->Curing FinalProduct Cured Epoxy Product Curing->FinalProduct

Caption: Typical workflow for curing epoxy resins using Alkyl Succinic Anhydrides.

Conclusion

While 2,5-Furandione, 3-pentyl- is a viable specialty chemical, its direct alternatives, particularly other alkyl succinic anhydrides and maleic anhydride, offer a broader range of properties and well-documented applications. For applications requiring high rigidity and thermal stability in cured systems, short-chain ASAs like the 3-pentyl derivative are likely to be advantageous. Conversely, for applications demanding flexibility, hydrophobicity, and corrosion resistance, long-chain ASAs such as DDSA are the preferred choice. Maleic anhydride remains a fundamental and versatile building block for a vast array of polymers and fine chemicals where its unsaturation can be leveraged. The selection of the optimal alternative will ultimately depend on a thorough evaluation of the specific performance requirements of the end-product and the desired processing characteristics. Further experimental investigation directly comparing 2,5-Furandione, 3-pentyl- with these alternatives in specific applications would be highly valuable for the scientific community.

References

Safety Operating Guide

Personal protective equipment for handling 2,5-Furandione, 3-pentyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2,5-Furandione, 3-pentyl-. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Immediate Safety and Hazard Information

2,5-Furandione, 3-pentyl-, and similar cyclic anhydrides, are classified as hazardous materials. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][2]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[2]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2,5-Furandione, 3-pentyl-. A risk assessment should be conducted to determine the appropriate level of protection for the specific procedures being performed.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsConforming to EN166 or NIOSH approved.[1]
Face ShieldRecommended when there is a splash hazard.[5]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber. Gloves must be inspected prior to use.[1]
Body Protection Laboratory Coat or Chemical-Resistant ApronTo prevent skin contact.
Chemical-Resistant ClothingOveralls, long-sleeved jacket, or disposable coveralls may be necessary for larger quantities or splash potential.[6]
Respiratory Protection Air-Purifying RespiratorA NIOSH-approved respirator with appropriate cartridges should be used if working outside of a fume hood or if dusts or aerosols may be generated.[6][7]

Experimental Protocols: Safe Handling and Disposal

Handling Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

    • Assemble all necessary equipment and reagents before starting work.

    • Inspect all PPE for damage before donning.

  • Donning PPE:

    • Put on a lab coat or apron.

    • Don safety glasses with side shields. If a splash hazard exists, also don a face shield.

    • Don the appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Carefully open the container, avoiding inhalation of any vapors or dust.

    • Dispense the required amount of the chemical, keeping the container opening away from your face.

    • Close the container tightly immediately after use.[1]

    • Avoid contact with skin and eyes.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Properly remove and dispose of gloves. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1]

    • Clean the work area and any contaminated equipment.

    • Remove and store PPE in a designated area.

Disposal Plan:

  • Waste Collection:

    • Collect all waste containing 2,5-Furandione, 3-pentyl- in a designated, properly labeled, and sealed hazardous waste container.[8]

    • The container must be compatible with the chemical.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "2,5-Furandione, 3-pentyl-".[8]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.[8]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[3]

    • Do not dispose of this chemical down the drain.[1][7]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[1][7]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Workflow for Safe Handling of 2,5-Furandione, 3-pentyl-

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Cleanup and Disposal cluster_emergency Emergency Response prep1 Verify fume hood function prep2 Inspect and don PPE: - Lab Coat - Safety Glasses/Face Shield - Chemical-Resistant Gloves prep1->prep2 handle1 Carefully open container prep2->handle1 handle2 Dispense chemical handle1->handle2 handle3 Securely close container handle2->handle3 clean1 Dispose of waste in labeled hazardous waste container handle3->clean1 clean2 Decontaminate work surfaces clean1->clean2 clean3 Properly remove and dispose of gloves clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 emergency_node In case of exposure: Follow emergency procedures and seek medical attention

Caption: Workflow for the safe handling of 2,5-Furandione, 3-pentyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.